Product packaging for Spiro[indene-1,4'-piperidine](Cat. No.:CAS No. 33042-66-9)

Spiro[indene-1,4'-piperidine]

Cat. No.: B1354460
CAS No.: 33042-66-9
M. Wt: 185.26 g/mol
InChI Key: QXNXVWNYCKUANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[indene-1,4'-piperidine] is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[indene-1,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[indene-1,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N B1354460 Spiro[indene-1,4'-piperidine] CAS No. 33042-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[indene-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNXVWNYCKUANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438169
Record name Spiro[indene-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33042-66-9
Record name Spiro[indene-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Spiro[indene-1,4'-piperidine] Scaffold: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Allure of Spirocycles in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems—molecules containing two rings connected by a single, shared atom—have emerged as a particularly compelling structural motif. The inherent three-dimensionality and conformational rigidity of spirocycles can lead to enhanced binding affinity and selectivity for biological targets, while often improving physicochemical properties such as solubility and metabolic stability. The spiro[indene-1,4'-piperidine] core, a fascinating fusion of a planar indene system with a flexible piperidine ring, represents a privileged scaffold in modern drug discovery, offering a unique topographical presentation of functional groups in three-dimensional space. This guide provides a comprehensive technical overview of the synthesis, characterization, and therapeutic significance of this important molecular framework.

I. Strategic Approaches to the Synthesis of the Spiro[indene-1,4'-piperidine] Core

The construction of the spiro[indene-1,4'-piperidine] scaffold necessitates a thoughtful synthetic strategy that efficiently forges the key spirocyclic junction. While various methods for the synthesis of spiro-piperidines have been reported, a common and logical approach to the title scaffold involves the union of an indene-based precursor with a piperidine synthon.

A prevalent retrosynthetic analysis disconnects the spirocycle at the C1-C4' bond, suggesting a nucleophilic attack from a piperidine-derived unit onto an electrophilic indene species, or vice versa. A practical and frequently implied pathway commences with a 1-indanone derivative and a suitably functionalized piperidine.

A. Multi-Step Synthesis from 1-Indanone: A Step-by-Step Protocol

This widely applicable strategy involves the initial alkylation of 1-indanone with a protected 4-halopiperidine, followed by an intramolecular cyclization and dehydration sequence to furnish the desired spiro[indene-1,4'-piperidine]. The use of a nitrogen protecting group on the piperidine ring is crucial to prevent undesired side reactions.

Experimental Protocol:

Step 1: N-Boc-4-(2-bromoethyl)piperidine Synthesis (Illustrative Intermediate)

  • To a solution of N-Boc-4-piperidineethanol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triphenylphosphine (1.2 eq.).

  • N-Bromosuccinimide (1.2 eq.) is then added portion-wise, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield N-Boc-4-(2-bromoethyl)piperidine.

Step 2: Alkylation of 1-Indanone

  • To a solution of 1-indanone (1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

  • The resulting enolate solution is stirred at -78 °C for 1 hour.

  • A solution of N-Boc-4-(2-bromoethyl)piperidine (1.1 eq.) in anhydrous THF is then added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 2-[2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl]-2,3-dihydro-1H-inden-1-one.

Step 3: Intramolecular Cyclization and Dehydration

  • The product from Step 2 is dissolved in a suitable solvent such as toluene containing a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield N-Boc-spiro[indene-1,4'-piperidine].

Step 4: Deprotection

  • The N-Boc protected spirocycle is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure to yield the hydrochloride salt of spiro[indene-1,4'-piperidine]. The free base can be obtained by neutralization with a suitable base.

Causality Behind Experimental Choices:

  • Protecting Group: The use of the tert-butyloxycarbonyl (Boc) group is advantageous due to its stability under the basic conditions of the alkylation step and its facile removal under acidic conditions.

  • Base and Temperature: LDA is a strong, non-nucleophilic base ideal for generating the enolate of 1-indanone. The low temperature (-78 °C) is crucial to ensure kinetic control and prevent self-condensation of the indanone.

  • Acid Catalyst: A strong acid catalyst is necessary to promote both the intramolecular cyclization (via activation of the ketone) and the subsequent dehydration to form the indene double bond.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Spiro[indene-1,4'-piperidine] A 1-Indanone C Alkylation (LDA, THF, -78°C) A->C B N-Boc-4-(2-bromoethyl)piperidine B->C D 2-[2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl]-2,3-dihydro-1H-inden-1-one C->D Formation of C-C bond E Intramolecular Cyclization & Dehydration (p-TsOH, Toluene, Reflux) D->E F N-Boc-spiro[indene-1,4'-piperidine] E->F Spirocyclization G Deprotection (HCl/Dioxane or TFA/DCM) F->G H Spiro[indene-1,4'-piperidine] G->H Final Product G cluster_1 Spiro[indene-1,4'-piperidine] in Medicinal Chemistry Scaffold Spiro[indene-1,4'-piperidine] Core Derivatization Functionalization (e.g., at Piperidine Nitrogen) Scaffold->Derivatization Library Diverse Chemical Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Physicochemical properties of 2,3-dihydrospiro[indene-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-dihydrospiro[indene-1,4'-piperidine]

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality and structural novelty, which can lead to improved pharmacological profiles.[1] 2,3-dihydrospiro[indene-1,4'-piperidine] is a unique spiro compound that merges an indane moiety with a piperidine ring, creating a rigid framework with potential applications in neuropharmacology and other therapeutic areas.[2][3] Understanding the fundamental physicochemical properties of this molecule is paramount for its development as a drug candidate, influencing everything from its biological activity and pharmacokinetics to its formulation. This guide provides a comprehensive analysis of the core physicochemical characteristics of 2,3-dihydrospiro[indene-1,4'-piperidine], details the experimental methodologies for their determination, and discusses the implications of these properties for drug discovery and development.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to establish its precise structure and identity. 2,3-dihydrospiro[indene-1,4'-piperidine] is composed of a piperidine ring and an indane ring system fused at a single quaternary carbon atom, known as the spiro center. This linkage imparts a rigid, non-planar geometry, a desirable trait in modern drug design for achieving specific receptor interactions.[4]

The molecule is most commonly handled and studied as its free base or as a hydrochloride salt to enhance stability and aqueous solubility.[2]

Chemical Structure

Diagram 1: Chemical Structure of 2,3-dihydrospiro[indene-1,4'-piperidine]

A 2D representation of the spirocyclic scaffold.

Key Identifiers

Summarizing the core identifiers is crucial for accurate database searching and regulatory documentation.

IdentifierFree BaseHydrochloride SaltSource(s)
CAS Number 428-38-696651-85-3[2][3][5]
Molecular Formula C₁₃H₁₇NC₁₃H₁₈ClN[3][5]
Molecular Weight 187.28 g/mol 223.74 g/mol [3][5]
InChI Key ZBYFQSPEUIVDTF-UHFFFAOYSA-NZBYFQSPEUIVDTF-UHFFFAOYSA-N[6]
SMILES C1CC2(CCNCC2)C2=CC=CC=C21C1CC2(CCNCC2)C2=CC=CC=C21.Cl[5]

Core Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in both chemical and biological systems. For 2,3-dihydrospiro[indene-1,4'-piperidine], these properties are key to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue (Hydrochloride Salt)Value (Free Base)Significance in Drug Development
Topological Polar Surface Area (TPSA) 12.03 Ų~3.02 Ų (Est.)Influences membrane permeability and oral bioavailability. A TPSA ≤ 140 Ų is often associated with good cell permeability.
logP (Octanol/Water Partition Coeff.) 2.6758 (Computed)N/AMeasures lipophilicity, affecting solubility, permeability, and metabolic stability. A logP between 1 and 3 is often targeted.
Hydrogen Bond Donors 11Affects solubility and receptor binding interactions.
Hydrogen Bond Acceptors 11Affects solubility and receptor binding interactions.
Physical State White to off-white crystalline solidN/AImpacts handling, stability, and formulation choices (e.g., for tableting).[2]
Solubility Soluble in water and various organic solventsN/ACrucial for administration and absorption. The hydrochloride salt form significantly enhances aqueous solubility.[2]

Note: Most publicly available quantitative data is for the hydrochloride salt and is computationally derived.[5] Experimental validation is a critical next step.

Ionization Constant (pKa)

The pKa value is a critical parameter for any ionizable drug candidate as it determines the charge state of the molecule at a given pH. This, in turn, profoundly impacts solubility, absorption across membranes, and receptor binding.

The basicity of 2,3-dihydrospiro[indene-1,4'-piperidine] arises from the lone pair of electrons on the piperidine nitrogen atom. The pKa of the parent piperidine is approximately 11.12, indicating it is a strong base.[7] The indane scaffold attached to the piperidine ring is not expected to dramatically alter this basicity through electronic effects, as it is non-aromatic and lacks strong electron-withdrawing or donating groups adjacent to the nitrogen.

Expected pKa: Based on the structure, the pKa of the conjugate acid of 2,3-dihydrospiro[indene-1,4'-piperidine] is estimated to be in the range of 9.5 - 11.0 . This means that at physiological pH (~7.4), the compound will be predominantly in its protonated, positively charged (cationic) form. This high degree of ionization will enhance aqueous solubility but may reduce passive diffusion across lipid membranes.

Experimental Protocol: Potentiometric pKa Determination

The causality behind choosing potentiometric titration is its reliability and direct measurement of acid/base behavior.

Diagram 2: Workflow for Potentiometric pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Dissolve precise weight of compound in H₂O/Methanol co-solvent Titrate Titrate with standardized 0.1 M HCl solution Prep->Titrate Transfer to titration vessel Record Record pH vs. Volume of titrant added using a calibrated pH meter Titrate->Record Stepwise addition Plot Plot titration curve (pH vs. Volume) Record->Plot Derivative Calculate 1st and 2nd derivatives to find the equivalence point Plot->Derivative Calculate Determine pH at half-equivalence point (pH = pKa) Derivative->Calculate Identify inflection point

A streamlined process for accurate pKa measurement.

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of 2,3-dihydrospiro[indene-1,4'-piperidine] and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete solubility.

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration: Place the sample solution in a thermostatted vessel at 25°C. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Specialized software can be used to analyze the titration curve and determine the pKa with high accuracy.

Spectroscopic and Structural Characterization

Confirming the identity and purity of a compound is a non-negotiable aspect of scientific integrity. A combination of spectroscopic techniques provides a comprehensive structural fingerprint.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms. For 2,3-dihydrospiro[indene-1,4'-piperidine], both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the indane group (typically in the 7.0-7.5 ppm region) and a series of aliphatic signals for the methylene (CH₂) and methine (CH) protons of the piperidine and indane rings (typically in the 1.5-3.5 ppm region). The complexity of the aliphatic region will require 2D NMR techniques like COSY to assign proton-proton couplings.[9][10]

  • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and the sp³-hybridized carbons of the aliphatic rings, including a key signal for the quaternary spiro carbon.

Mass Spectrometry (MS)

MS determines the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) should be used to obtain a mass measurement with high accuracy, which can unequivocally confirm the molecular formula C₁₃H₁₇N.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A moderate peak around 3300-3500 cm⁻¹ corresponding to the secondary amine of the piperidine ring.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Conclusion and Future Directions

2,3-dihydrospiro[indene-1,4'-piperidine] is a promising scaffold for medicinal chemistry, possessing a rigid three-dimensional structure and physicochemical properties that place it within a favorable drug-like chemical space.[3] The high basicity of the piperidine nitrogen ensures good aqueous solubility in its salt form, which is advantageous for formulation. However, its high degree of ionization at physiological pH may present a challenge for passive membrane permeability, a factor that must be carefully evaluated in cell-based assays.

The authoritative grounding for its development requires rigorous experimental validation of the computationally predicted properties outlined in this guide. Future work should focus on obtaining precise measurements for solubility, logP, and pKa, as well as performing single-crystal X-ray diffraction to confirm its 3D structure. These data points are indispensable for building robust structure-activity relationships (SAR) and optimizing this scaffold into a successful therapeutic agent.

References

The Spiro[indene-1,4'-piperidine] Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of carbocyclic and heterocyclic rings through a single, shared spiro-carbon atom creates a unique three-dimensional architecture that is increasingly sought after in medicinal chemistry. The spiro[indene-1,4'-piperidine] scaffold is a premier example of such a structure, conferring a high degree of conformational rigidity and novel exit vectors for substituent exploration. This rigidity can enhance binding affinity to biological targets and improve pharmacokinetic profiles by reducing the entropic penalty of binding.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic applications of the spiro[indene-1,4'-piperidine] core, positioning it as a "privileged scaffold" for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

The Strategic Advantage of the Spiro[indene-1,4'-piperidine] Scaffold

In the landscape of drug design, moving from two-dimensional, flexible molecules to three-dimensional, rigid structures is a key strategy for enhancing selectivity and potency. The spiro[indene-1,4'-piperidine] core epitomizes this principle.

  • Structural Rigidity: The spirocyclic fusion locks the piperidine and indene rings in a defined spatial orientation. This pre-organization of the molecule can lead to a more favorable interaction with the binding site of a target protein, as fewer conformational changes are required upon binding.[1]

  • Novel Chemical Space: The scaffold provides three-dimensional diversity, allowing chemists to explore chemical space in directions not accessible by simple fused or linked ring systems. This can be crucial for discovering new intellectual property and overcoming challenges with existing pharmacophores.

  • Improved Pharmacokinetics: The inherent rigidity and specific topology of spirocycles can influence properties like metabolic stability and cell permeability.[1] For instance, modifying metabolically liable positions on a lead compound with a spirocyclic core can be a powerful strategy to improve drug-like properties.[4]

The piperidine ring is one of the most common N-heterocycles found in FDA-approved drugs, valued for its basic nitrogen which can be crucial for target interaction and solubility.[1] The indene portion offers a rigidified phenyl-like moiety for aromatic interactions, while the spiro-linkage ensures a precise 3D orientation between these two key pharmacophoric elements.

Key Synthetic Strategies and Methodologies

The construction of the spiro[indene-1,4'-piperidine] core is a non-trivial synthetic challenge that requires precise control over ring formation. Several strategies have been developed, primarily revolving around the formation of the spirocyclic carbon-carbon bond.

Intramolecular Friedel-Crafts Cyclization

A dominant and effective strategy for constructing the indene portion of the scaffold is through an intramolecular Friedel-Crafts-type reaction. This approach typically involves a piperidine ring already functionalized with a suitable aromatic precursor.

Workflow: Friedel-Crafts Approach

Caption: General workflow for spiro[indene-1,4'-piperidine] synthesis via intramolecular cyclization.

Protocol: Synthesis of N-Boc-spiro[indene-1,4'-piperidine]

This protocol is a representative example based on established chemical principles for this transformation.

Step 1: Precursor Synthesis

  • To a solution of 1-Boc-piperidine-4-one in an appropriate solvent (e.g., THF), add a solution of benzylmagnesium chloride (a Grignard reagent) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the tertiary alcohol from Step 1 in a suitable solvent such as dichloromethane.

  • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Causality Insight: The strong acid protonates the hydroxyl group, which then leaves as a water molecule, generating a tertiary carbocation. This carbocation is the reactive electrophile that is attacked by the electron-rich aromatic ring in the intramolecular Friedel-Crafts alkylation step, forming the five-membered indene ring and the crucial spiro-center.

  • Stir the reaction until the starting material is consumed.

  • Carefully pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH solution) to neutralize the acid.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired N-Boc-spiro[indene-1,4'-piperidine].

Medicinal Chemistry Applications and Biological Significance

The spiro[indene-1,4'-piperidine] scaffold is a component of compounds targeting a range of biological systems, demonstrating its versatility.

Target ClassTherapeutic AreaExample Activity
Monoamine Transporters CNS Disorders (ADHD, Depression)Derivatives have shown activity as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs).[5][]
Opioid Receptors Pain, CNS DisordersThe scaffold has been used to develop ligands with high affinity for the nociceptin (NOP) receptor.[7][8]
Somatostatin Receptors Oncology, EndocrinologyPotent and selective agonists for the human somatostatin receptor subtype 2 (sst2) have been developed from this core.[9][10]
Acetyl-CoA Carboxylase (ACC) Metabolic DiseasesThe spiro-piperidine motif has been explored for the development of ACC inhibitors.[4]
Case Study: Centanafadine (Formerly EB-1020)

A prominent example, though not a direct spiro[indene-1,4'-piperidine], is the closely related spirocyclic compound Centanafadine . It is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of attention-deficit/hyperactivity disorder (ADHD).[5][11] Centanafadine's structure, (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, features a spiro-like fusion that imparts significant rigidity.[5][12]

  • Mechanism of Action: Centanafadine inhibits the reuptake of norepinephrine, dopamine, and serotonin, with a preference for norepinephrine and dopamine transporters.[5][][11] This triple reuptake inhibition profile offers a potential advantage in treating the complex symptoms of ADHD, which may include emotional dysregulation alongside inattention and hyperactivity.[11]

  • Clinical Development: Centanafadine has undergone extensive clinical trials, including Phase III studies in adults and adolescents, demonstrating its efficacy in reducing ADHD symptoms.[][13] Its development highlights the therapeutic potential of rigid, spirocyclic scaffolds in designing novel CNS agents.[5]

Structure-Activity Relationships (SAR)

Research into derivatives of the spiro[indene-1,4'-piperidine] core has revealed key SAR insights. For instance, in the development of nociceptin receptor ligands, substitution on the piperidine nitrogen was found to be critical for modulating binding affinity and selectivity against other opioid receptors.[7][8] Similarly, for somatostatin receptor agonists, specific substitutions on both the indene and piperidine rings were necessary to achieve high potency and selectivity for the sst2 subtype.[9][10] These studies underscore the scaffold's utility as a rigid framework upon which functional groups can be precisely positioned to optimize target engagement.

Future Perspectives and Conclusion

The spiro[indene-1,4'-piperidine] core structure represents a validated and highly valuable scaffold in drug discovery. Its inherent three-dimensionality and rigidity offer a distinct advantage in the design of potent and selective ligands. The synthetic accessibility, while challenging, is well-documented, allowing for the generation of diverse chemical libraries for screening.

Future efforts will likely focus on:

  • Asymmetric Synthesis: Developing robust, scalable methods for the enantioselective synthesis of chiral spiro[indene-1,4'-piperidine] derivatives to improve therapeutic profiles and reduce off-target effects.

  • New Biological Targets: Exploring the utility of this scaffold against novel target classes beyond the CNS and metabolic space.

  • Bioisosteric Replacement: Using the indene portion as a rigid bioisostere for other aromatic systems to optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of existing drug candidates.

References

Introduction to spirocyclic compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Spirocyclic Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic compounds.[1][2] Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a compelling class of scaffolds in modern drug discovery.[2][3] Their inherent three-dimensionality offers a unique platform to orient pharmacophoric elements in a precise and controlled manner, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][4][5][6] This guide provides a comprehensive overview of the core principles and practical applications of spirocyclic compounds in medicinal chemistry. We will delve into their unique physicochemical properties, explore diverse synthetic strategies, and showcase their successful application in the development of approved drugs and clinical candidates. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.

The Spirocyclic Advantage: Escaping Flatland in Drug Design

For decades, medicinal chemistry has been dominated by planar, aromatic structures. While successful, this has led to an over-saturation of certain areas of chemical space and challenges in achieving desired selectivity and physicochemical properties.[1] Spirocyclic scaffolds offer a powerful strategy to overcome these limitations by introducing a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[1][4]

The core advantages of incorporating spirocyclic motifs include:

  • Inherent Three-Dimensionality: Unlike their flat aromatic counterparts, spirocycles project substituents into three-dimensional space.[3] This allows for more precise and extensive interactions with the complex three-dimensional binding sites of biological targets like enzymes and receptors.[3][7]

  • Conformational Rigidity: The fusion of two rings through a single spiro atom restricts the conformational flexibility of the molecule.[1][8] This pre-organization of the ligand can lead to a lower entropic penalty upon binding, resulting in enhanced binding affinity and selectivity.[1]

  • Improved Physicochemical Properties: The increased sp³ character of spirocyclic compounds generally leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their aromatic analogs.[1][4] These properties are crucial for optimizing the ADME (Administration, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Novel Chemical Space and Intellectual Property: The structural complexity of spirocycles provides access to novel and underexplored areas of chemical space, offering opportunities for securing intellectual property on new drug candidates.[7][9]

Physicochemical Properties and Their Impact on Drug Development

The introduction of a spirocyclic scaffold can significantly modulate the physicochemical properties of a molecule. Understanding these changes is critical for rational drug design.

Lipophilicity and Solubility

A common challenge in drug discovery is balancing potency with aqueous solubility. Highly lipophilic compounds often exhibit poor solubility and are more prone to off-target effects. The higher sp³ fraction in spirocycles generally leads to a decrease in lipophilicity (logP/logD) and an increase in aqueous solubility compared to their planar aromatic counterparts.[1][3]

PropertyAromatic AnalogueSpirocyclic AnalogueGeneral Trend
logD HigherLowerDecreased Lipophilicity
Aqueous Solubility LowerHigherIncreased Solubility
Metabolic Stability Often LowerOften HigherImproved Stability

A comparative summary of physicochemical property trends.

Metabolic Stability

The metabolic instability of drug candidates is a major cause of attrition in drug development pipelines. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of spirocyclic scaffolds can block these metabolic hotspots, leading to improved metabolic stability and a longer in vivo half-life. For instance, the replacement of a metabolically labile group with a spirocycle has been a successful strategy in optimizing drug candidates.[3]

Navigating the Synthetic Landscape: Key Strategies for Spirocycle Construction

Historically, the synthesis of spirocyclic compounds was considered challenging due to the need to construct a quaternary carbon center.[3] However, recent advances in synthetic organic chemistry have made these scaffolds much more accessible.

Several powerful strategies have been developed for the synthesis of spirocyclic frameworks, including:

  • Metal-Catalyzed Spirocyclization: This approach utilizes transition metals to catalyze the formation of the spirocyclic core.

  • Intramolecular Substitution Reactions: These reactions involve the formation of the spirocenter through an intramolecular nucleophilic attack.

  • Cycloaddition Reactions: [3+2] and other cycloaddition reactions are powerful tools for the stereoselective synthesis of complex spirocycles.

  • Rearrangement Reactions: Certain molecular rearrangements can be harnessed to construct spirocyclic systems.

  • Multi-component Reactions: One-pot reactions involving three or more starting materials can provide rapid access to diverse spirocyclic scaffolds.

Exemplary Synthetic Protocol: N-Heterocyclic Carbene (NHC)-Catalyzed Spirocyclization

N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of spiroheterocycles.[10]

Objective: To synthesize spirocyclic oxindoles via an NHC-catalyzed [3+3] annulation reaction.[10]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the oxindole-derived enal (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added the 2-aminoacrylate (1.2 equiv).

  • Catalyst Addition: The NHC precursor (e.g., a triazolium salt, 0.2 equiv) and a base (e.g., DBU, 0.2 equiv) are added to the reaction mixture.

  • Reaction Execution: The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired spirooxindole product.

NHC_Catalyzed_Spirocyclization cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product Oxindole_Enal Oxindole-derived Enal Reaction_Mixture Oxindole_Enal->Reaction_Mixture Aminoacrylate 2-Aminoacrylate Aminoacrylate->Reaction_Mixture NHC NHC Catalyst + Base NHC->Reaction_Mixture Catalysis Spirooxindole Spirooxindole Reaction_Mixture->Spirooxindole [3+3] Annulation Tofogliflozin_MOA Tofogliflozin Tofogliflozin (Spiroketal Moiety) SGLT2 SGLT2 Transporter (in Kidney) Tofogliflozin->SGLT2 Inhibits Urinary_Glucose_Excretion Urinary Glucose Excretion Tofogliflozin->Urinary_Glucose_Excretion Increases Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose

References

Synthesis of Novel Spiro[indene-1,4'-piperidine] Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spiro[indene-1,4'-piperidine] Scaffold in Medicinal Chemistry

The spiro[indene-1,4'-piperidine] scaffold is a privileged structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that is of significant interest for the development of novel therapeutics. Its rigid framework, which incorporates both an indene and a piperidine ring system fused at a single spirocyclic center, provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. This inherent structural rigidity can lead to enhanced binding affinity and selectivity for target receptors and enzymes, a critical aspect in the design of potent and safe drug candidates.

Derivatives of the spiro[indene-1,4'-piperidine] core have demonstrated a broad range of pharmacological activities, including potent and selective agonism of the human somatostatin receptor subtype 2 (sst2), which is a key target in the treatment of neuroendocrine tumors and acromegaly. Furthermore, analogs of this scaffold have shown promise as antileishmanial and antitumor agents, highlighting the versatility of this chemical framework in addressing diverse therapeutic needs. The unique topology of the spiro[indene-1,4'-piperidine] system allows for the exploration of novel chemical space, offering opportunities to overcome challenges associated with traditional, more flexible scaffolds, such as metabolic instability and off-target effects.

This in-depth technical guide provides a comprehensive overview of the synthesis of novel spiro[indene-1,4'-piperidine] analogs, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, providing detailed, step-by-step methodologies and explaining the rationale behind key experimental choices. This guide is intended to serve as a practical resource for the design and execution of synthetic routes to new chemical entities based on this remarkable scaffold.

Core Synthetic Strategies and Methodologies

The synthesis of spiro[indene-1,4'-piperidine] analogs can be broadly categorized into two main approaches:

  • Functionalization of the Pre-formed Spiro[indene-1,4'-piperidine] Core: This is a convergent approach where the core scaffold is first synthesized and then elaborated with various substituents. This strategy is often preferred for the rapid generation of a library of analogs with diverse functionalities.

  • Construction of the Spirocyclic System with Pre-installed Functionality: In this approach, the indene or piperidine ring is formed in a later stage of the synthesis, with the desired functional groups already incorporated into the acyclic or monocyclic precursors. This can be advantageous for the synthesis of highly complex or stereochemically defined analogs.

This guide will focus on the first approach, providing a detailed methodology for the synthesis of the core scaffold and its subsequent functionalization, as this represents a versatile and widely applicable strategy for the exploration of this chemical space.

Diagram of the Core Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_functionalization Functionalization and Analog Generation cluster_evaluation Biological Evaluation Start Starting Materials Core_Synthesis Multi-step Synthesis of Spiro[indene-1,4'-piperidine] Start->Core_Synthesis Core_Scaffold Spiro[indene-1,4'-piperidine] Core_Synthesis->Core_Scaffold Functionalization Functionalization Reactions (e.g., Acylation, Alkylation, Sulfonylation) Core_Scaffold->Functionalization Analogs Diverse Spiro[indene-1,4'-piperidine] Analogs Functionalization->Analogs Screening Biological Screening (e.g., Receptor Binding Assays) Analogs->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: Overall workflow for the synthesis and evaluation of spiro[indene-1,4'-piperidine] analogs.

Experimental Protocols

Protocol 1: Synthesis of 1'-((4-Bromophenyl)sulfonyl)spiro[indene-1,4'-piperidine]

This protocol details the direct functionalization of the commercially available spiro[indene-1,4'-piperidine] with a sulfonyl chloride, a common strategy for introducing a key pharmacophoric element.

Rationale: The sulfonamide group is a versatile functional group in medicinal chemistry, known to participate in hydrogen bonding and other key interactions with biological targets. The choice of p-bromobenzenesulfonyl chloride allows for further modification of the aryl ring via cross-coupling reactions if desired. Triethylamine is used as a mild base to quench the HCl generated during the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of spiro[indene-1,4'-piperidine] (15 mg, 81.1 µmol) in dichloromethane (CH2Cl2), add p-bromobenzenesulfonyl chloride (21 mg, 81.1 µmol).

  • Base Addition: Add two drops of triethylamine to the reaction mixture.

  • Reaction: Stir the mixture at ambient temperature for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion of the reaction, directly load the reaction mixture onto a silica gel column. Elute the product using a 1:1 mixture of dichloromethane and hexane.

  • Isolation: Combine the product-containing fractions and evaporate the solvent under reduced pressure (in vacuo) to yield the title compound as a solid.

  • Drying: Dry the solid product in vacuo overnight at ambient temperature.

Expected Outcome: The product, 1'-((4-bromophenyl)sulfonyl)spiro[indene-1,4'-piperidine], is obtained as a solid with a melting point of 177-178°C.

Protocol 2: General Synthesis of Spiro[1H-indene-1,4'-piperidine] Based Somatostatin Receptor Subtype 2 (sst2) Agonists

This multi-step synthesis exemplifies the elaboration of the spiro[indene-1,4'-piperidine] core to generate potent and selective sst2 agonists.

Rationale: This synthetic route builds a complex molecule by sequentially adding key fragments. The Boc protecting group is used for the amine, which can be deprotected under acidic conditions in the final step. The urea linkage is a common feature in many bioactive molecules and is formed here using N,N'-disuccinimidyl carbonate (DSC) as a coupling agent. The final amide coupling is achieved using the standard EDC-HOBT reagents.

Diagram of the Synthetic Pathway

sst2_agonist_synthesis cluster_legend Reaction Steps D_Trp_ester D-Tryptophan methyl ester Urea_5 Urea Intermediate (5) D_Trp_ester->Urea_5 a DSC_DIEA 1. DSC, DIEA 2. Spiro[indene-1,4'-piperidine], DIEA Carboxylic_Acid_6 Carboxylic Acid (6) Urea_5->Carboxylic_Acid_6 b LiOH LiOH Coupled_Product Coupled Product Carboxylic_Acid_6->Coupled_Product c EDC_HOBT EDC, HOBT Diamine_4 Mono-Boc-protected Diamine (4) Diamine_4->Coupled_Product Final_Agonist_2 sst2 Agonist (2) Coupled_Product->Final_Agonist_2 d HCl HCl/EtOAc a a: Urea formation b b: Saponification c c: Amide coupling d d: Boc deprotection

Caption: Synthetic scheme for sst2 receptor agonists based on the spiro[indene-1,4'-piperidine] scaffold.

Step-by-Step Methodology:

  • Urea Formation:

    • Treat D-tryptophan methyl ester with 1 equivalent of N,N'-disuccinimidyl carbonate (DSC) and diisopropylethylamine (DIEA) in a mixture of tetrahydrofuran (THF) and dichloromethane (DCM).

    • To this mixture, add spiro[indene-1,4'-piperidine] and additional DIEA to form the desired urea intermediate (5).

  • Saponification:

    • Hydrolyze the methyl ester of the urea intermediate (5) using lithium hydroxide (LiOH) in a mixture of THF, methanol (MeOH), and water to afford the corresponding carboxylic acid (6).

  • Amide Coupling:

    • Couple the carboxylic acid (6) with a mono-Boc-protected diamine (4) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) in DCM.

  • Deprotection:

    • Remove the Boc protecting group from the coupled product by treatment with hydrochloric acid (HCl) in ethyl acetate (EtOAc) to yield the final sst2 agonist (2).

Data Presentation: Biological Activity of Spiro[indene-1,4'-piperidine] Analogs

The following table summarizes the in vitro activity of representative spiro[indene-1,4'-piperidine] analogs as sst2 receptor agonists.

Compound IDStructurehsst2 IC50 (nM)
2a (R)-N-(1-(2-aminoethyl)piperidin-4-yl)-1-(1H-indol-3-yl)-2-oxo-2-((spiro[indene-1,4'-piperidin]-1'-yl)amino)ethan-1-aminium0.8
2b (R)-N-(1-(2-aminoethyl)piperidin-4-yl)-1-(1H-indol-3-yl)-2-oxo-2-((spiro[indene-1,4'-piperidin]-1'-yl)amino)ethan-1-aminium with N-methyl on piperidine1.5
2c (R)-N-(1-(2-aminoethyl)piperidin-4-yl)-1-(1H-indol-3-yl)-2-oxo-2-((spiro[indene-1,4'-piperidin]-1'-yl)amino)ethan-1-aminium with 5-fluoroindole0.6
2d (R)-N-(1-(2-aminoethyl)piperidin-4-yl)-1-(1H-indol-3-yl)-2-oxo-2-((spiro[indene-1,4'-piperidin]-1'-

The Ascendant Scaffold: A Technical Guide to the Chemical Space of Spiro[indene-1,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Spiro[indene-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that has proven fertile ground for the discovery of novel therapeutics. Its rigid, yet conformationally defined, structure allows for the precise orientation of substituents in chemical space, facilitating optimal interactions with a variety of biological targets. This guide provides an in-depth exploration of the chemical space surrounding this remarkable core, detailing synthetic strategies, key biological applications, and the nuanced structure-activity relationships that govern its therapeutic potential.

The Strategic Value of the Spiro[indene-1,4'-piperidine] Core

The strategic incorporation of a spirocyclic junction, where two rings share a single carbon atom, imparts several advantageous properties to a drug candidate. In the case of the Spiro[indene-1,4'-piperidine] scaffold, the fusion of the planar indene system with the non-planar piperidine ring creates a rigid framework with well-defined exit vectors for chemical modification. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency. Furthermore, the introduction of sp3-rich centers moves away from the flat, aromatic structures that can be prone to metabolic liabilities, often improving physicochemical properties such as solubility and metabolic stability.

Navigating the Synthetic Landscape

The construction of the Spiro[indene-1,4'-piperidine] core and its subsequent functionalization can be achieved through a variety of synthetic approaches. The choice of strategy is often dictated by the desired substitution pattern and stereochemical outcome.

Core Scaffold Synthesis

A foundational approach to the core structure involves the reaction of an appropriate indene precursor with a piperidine derivative. For instance, the synthesis of 2,3-dihydrospiro[indene-1,4'-piperidine] can be accomplished through the condensation of indene with piperidine in an alkaline environment. More complex strategies often involve intramolecular cyclization reactions, which can provide greater control over the final structure.

Functionalization of the Core

Once the core is assembled, further diversification can be achieved by targeting the piperidine nitrogen or the indene ring.

This protocol details the synthesis of 1'-((4-Bromophenyl)sulfonyl)spiro[1H-indene-1,4'-piperidine], a representative example of N-functionalization.

Experimental Protocol:

  • Combine Spiro(1H-indene-1,4'-piperidine) (15 mg, 81.1 μmol) and p-bromobenzenesulfonyl chloride (21 mg, 81.1 μmol) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (2 drops) to the mixture.

  • Stir the mixture at ambient temperature for 15 minutes.

  • Pour the reaction mixture onto a silica gel column.

  • Elute the product with a 1:1 mixture of dichloromethane and hexane.

  • Combine the product-containing fractions and evaporate to dryness in vacuo to yield the title compound as a solid.

Asymmetric Synthesis

The creation of chiral spiro-indenes is a significant challenge due to the steric hindrance around the spirocyclic center. However, recent advances in catalysis have enabled the asymmetric synthesis of related spiro-indene structures, providing a pathway to enantiomerically pure Spiro[indene-1,4'-piperidine] derivatives. One such approach involves a Palladium-catalyzed asymmetric (4+2) dipolar cyclization, which has been shown to produce chiral spiro-indenes with high enantio- and diastereoselectivity. While not directly applied to the Spiro[indene-1,4'-piperidine] core in the cited literature, this methodology represents a promising avenue for future exploration.

Biological Applications and Mechanistic Insights

The unique structural features of Spiro[indene-1,4'-piperidine] derivatives have led to their exploration in a range of therapeutic areas.

Somatostatin Receptor Subtype 2 (sst2) Agonists

A significant area of investigation for this scaffold has been the development of potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2).[1] Somatostatin is a peptide hormone that regulates a wide array of physiological processes, including the secretion of growth hormone, insulin, and glucagon. Consequently, sst2 agonists have therapeutic potential in the treatment of acromegaly, neuroendocrine tumors, and diabetes.[2]

Derivatives of Spiro[indene-1,4'-piperidine] have been shown to exhibit low nanomolar binding affinity for the human sst2 receptor with high selectivity over other subtypes.[3]

The sst2 receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has an inhibitory effect on hormone secretion and cellular proliferation. The activation of the sst2 receptor can also modulate ion channels and activate phosphotyrosine phosphatases, further contributing to its physiological effects.

sst2_signaling cluster_membrane Cell Membrane sst2 sst2 Receptor g_protein Gi/o Protein sst2->g_protein activates ac Adenylyl Cyclase camp cAMP ac->camp production g_protein->ac inhibits agonist Spiro[indene-1,4'-piperidine] Agonist agonist->sst2 binds atp ATP atp->ac response Inhibition of Hormone Secretion & Proliferation camp->response

sst2 Receptor Signaling Pathway
ASH1L Inhibitors for Oncology

More recently, the Spiro[indene-1,4'-piperidine] core has been incorporated into potent and selective inhibitors of the histone methyltransferase ASH1L (Absent, Small, or Homeotic-like 1).[4] ASH1L is implicated in the regulation of gene expression and has been identified as a therapeutic target in various cancers, particularly in acute leukemia with MLL1 translocations.

Derivatives incorporating the spiro-piperidine moiety have demonstrated high potency, with IC50 values in the nanomolar range.[4] These compounds have been shown to block cell proliferation, induce apoptosis, and promote differentiation in leukemia cell lines.[4]

ASH1L catalyzes the methylation of histone H3 at lysine 36 (H3K36), a modification associated with active gene transcription. In the context of MLL-rearranged leukemia, ASH1L activity is crucial for maintaining the expression of oncogenic HOXA genes. Spiro[indene-1,4'-piperidine]-based inhibitors bind to the catalytic SET domain of ASH1L, preventing it from methylating its histone substrate. This leads to the downregulation of target genes, ultimately resulting in the observed anti-leukemic effects.

ASH1L_Inhibition Inhibitor Spiro[indene-1,4'-piperidine] Inhibitor ASH1L ASH1L (SET Domain) Inhibitor->ASH1L binds & inhibits H3K36me H3K36me2 (Active Transcription) ASH1L->H3K36me methylates H3K36 Histone H3K36 H3K36->ASH1L HOXA HOXA Gene Expression H3K36me->HOXA promotes Leukemia Leukemic Cell Proliferation HOXA->Leukemia drives

Mechanism of ASH1L Inhibition
Potential in Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs. The rigid Spiro[indene-1,4'-piperidine] scaffold is of particular interest for its potential to interact with various CNS targets. While extensive research in this area is ongoing, the structural similarity of this scaffold to known ligands for aminergic G-protein coupled receptors, such as serotonin (5-HT) receptors, suggests its potential for the treatment of neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) and Physicochemical Properties

The exploration of the chemical space around the Spiro[indene-1,4'-piperidine] core has revealed key structural features that govern its biological activity and drug-like properties.

SAR of ASH1L Inhibitors

A systematic SAR study of Spiro[indene-1,4'-piperidine]-based ASH1L inhibitors has provided valuable insights for lead optimization.

CompoundR GroupIC50 (µM, FP)
33 H0.54
38 2-pyridyl0.31
42 2-thiazolyl0.21
61 2-furyl0.11
66s 4-methyl-2-thiazolyl0.094 (HMT assay)

Data adapted from "Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors".[4]

The data clearly indicates that substitution on the piperidine nitrogen with small aromatic heterocycles significantly enhances the inhibitory potency against ASH1L. The thiazole and furan moieties appear to be particularly favorable, with the most potent compound, 66s , exhibiting an IC50 of 94 nM.[4]

Physicochemical Properties and ADME Profile

The spirocyclic nature of the scaffold generally contributes to favorable physicochemical properties. The core structure has a calculated LogP (XLogP3) of 2.6, indicating a good balance between lipophilicity and hydrophilicity. While comprehensive ADME/Tox data for a wide range of Spiro[indene-1,4'-piperidine] derivatives is not extensively published, studies on related spiro-piperidine scaffolds have shown that they can exhibit improved metabolic stability and permeability profiles. For instance, in a series of spiro[chromane-2,4'-piperidine] derivatives, modifications to the piperidine substituent led to compounds with lower clearance rates and increased half-lives in vivo.

Future Perspectives and Conclusion

The Spiro[indene-1,4'-piperidine] scaffold represents a highly promising and versatile platform for the design of novel therapeutics. Its unique three-dimensional structure provides a rigid framework for the precise positioning of functional groups, enabling the development of potent and selective modulators of challenging biological targets. The demonstrated success in targeting sst2 receptors and the epigenetic regulator ASH1L highlights the broad applicability of this chemical space.

Future research will likely focus on expanding the diversity of synthetic methodologies to access a wider range of derivatives, including enantiomerically pure compounds. Further exploration of its potential in CNS disorders is also a promising avenue. As our understanding of the intricate structure-activity relationships continues to grow, the Spiro[indene-1,4'-piperidine] core is poised to deliver the next generation of innovative medicines.

References

An In-depth Technical Guide to the Base-Catalyzed Reactions of the Indene Core with Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indene framework is a privileged scaffold in medicinal chemistry, and its functionalization is of paramount importance for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the base-catalyzed reactions between the indene core and piperidine, a common secondary amine nucleophile. While a direct condensation in the classical sense is not the primary pathway, this guide elucidates the nuanced reactivity, focusing on the formation of enamines from indanones and the potential for aza-Michael additions. We will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the critical factors that influence these transformations. This document serves as a practical resource for researchers aiming to leverage the reactivity of the indene system for the synthesis of complex nitrogen-containing molecules.

Introduction: The Significance of the Indene-Piperidine Motif

The fusion of an indene core with a piperidine moiety generates molecular architectures with significant potential in drug discovery. Piperidine and its derivatives are among the most prevalent nitrogen-containing heterocycles in pharmaceuticals, contributing to improved pharmacokinetic and pharmacodynamic properties.[1] The indene ring system, a structural alert in many biologically active compounds, offers a versatile platform for the introduction of diverse functionalities. The strategic combination of these two pharmacophores through carbon-nitrogen bond formation is a key strategy in the synthesis of novel therapeutic agents.

This guide moves beyond a simplistic view of a "condensation reaction" to explore the more intricate and synthetically valuable transformations that occur between the indene core and piperidine under basic conditions. Specifically, we will examine the formation of enamines from indanones and discuss the theoretical basis for the aza-Michael addition to indene itself.

Mechanistic Insights: Understanding the Core Reactivity

The reactivity of the indene system with piperidine is governed by the interplay of the nucleophilicity of piperidine and the electrophilic character of the indene core, which can be modulated by its substitution pattern. Two primary reaction pathways are of interest: enamine formation with indanones and the aza-Michael addition to the indene double bond.

Enamine Formation from Indanones

The reaction between an indanone (a ketone derivative of indane) and a secondary amine like piperidine is a classic example of enamine formation. This acid- or base-catalyzed reaction proceeds through a series of equilibrium steps.[2]

Mechanism of Enamine Formation:

  • Nucleophilic Attack: The lone pair of the nitrogen atom in piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indanone. This initial attack forms a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate.

  • Dehydration: Under basic conditions, the hydroxyl group of the carbinolamine is a poor leaving group. However, the reaction can be driven forward by removal of water. In some cases, acid catalysis is employed to protonate the hydroxyl group, making it a better leaving group (water).

  • Iminium Ion Formation and Deprotonation: Loss of water leads to the formation of a resonance-stabilized iminium ion. A base (which can be another molecule of piperidine) then removes a proton from an alpha-carbon, leading to the formation of the carbon-carbon double bond of the enamine.

The regioselectivity of the enamine formation can be influenced by reaction conditions, leading to either the kinetic or thermodynamic product.[3]

Diagram of Enamine Formation Mechanism:

G Indanone Indanone Intermediate1 Zwitterionic Intermediate Indanone->Intermediate1 Nucleophilic Attack Piperidine Piperidine Piperidine->Intermediate1 Carbinolamine Carbinolamine Intermediate1->Carbinolamine Proton Transfer Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H2O) Enamine Enamine Iminium->Enamine Deprotonation

Caption: Mechanism of enamine formation from an indanone and piperidine.

Aza-Michael Addition to Indene

The direct addition of piperidine to the double bond of indene is an example of an aza-Michael addition. This reaction is plausible due to the acidic nature of the benzylic protons of indene, which can be deprotonated under basic conditions to form a nucleophilic indenyl anion. However, the double bond of indene is not as electron-deficient as in classic Michael acceptors (e.g., α,β-unsaturated ketones). Therefore, this reaction may require specific catalysts or conditions to proceed efficiently.

Theoretical Mechanistic Pathway:

  • Base-Catalyzed Addition: In the presence of a strong base, piperidine could directly add to one of the carbons of the double bond in a nucleophilic fashion.

  • Protonation: The resulting carbanion would then be protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or the solvent) to yield the 2-(piperidin-1-yl)indane product.

Alternatively, piperidine itself, being a moderately strong base, could deprotonate indene to a small extent, creating the indenyl anion which could then participate in other reactions. However, the direct nucleophilic attack of piperidine on the non-activated double bond of indene is the more likely pathway for an aza-Michael type reaction.

Diagram of Aza-Michael Addition:

G Indene Indene Intermediate Carbanionic Intermediate Indene->Intermediate Nucleophilic Attack Piperidine Piperidine Piperidine->Intermediate Product 2-(Piperidin-1-yl)indane Intermediate->Product Protonation

Caption: Proposed mechanism for the aza-Michael addition of piperidine to indene.

Factors Influencing the Reaction

Several factors can significantly impact the outcome of the reaction between the indene core and piperidine. Careful control of these parameters is crucial for achieving the desired product with high yield and selectivity.

  • Substrate: The presence of a carbonyl group at the 1- or 2-position of the indane skeleton is the most critical factor, directing the reaction towards enamine formation. For the aza-Michael addition to indene, the electronic nature of substituents on the aromatic ring can influence the electrophilicity of the double bond.

  • Base/Catalyst: In enamine formation, piperidine can act as both the nucleophile and the base for the final deprotonation step. For the aza-Michael addition, a stronger, non-nucleophilic base might be required to facilitate the reaction, although piperidine's own basicity may be sufficient under certain conditions.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Aprotic solvents are generally preferred for enamine formation to avoid competing reactions with the solvent.

  • Temperature and Reaction Time: These parameters are critical for controlling the kinetic versus thermodynamic product distribution in enamine synthesis.[3] Higher temperatures and longer reaction times tend to favor the more stable thermodynamic enamine isomer.

Experimental Protocols

The following protocol is based on the synthesis of enamines from a substituted indanone, as this is a well-documented reaction that exemplifies the reactivity of the indene core with piperidine.[3]

Protocol 1: Synthesis of the Enamine from 1-Methyl-2-indanone and Piperidine[3]

Materials:

  • 1-Methyl-2-indanone

  • Piperidine

  • Tetrachloroethylene (solvent)

  • Methanol (for washing)

  • Deuterated chloroform (for NMR analysis)

  • Standard laboratory glassware

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of 1-methyl-2-indanone (1 M) and piperidine (2 M) in tetrachloroethylene.

  • Reaction Conditions: Maintain the reaction mixture at 40°C for 3 hours. This represents a kinetically controlled condition. For the thermodynamically controlled product, the reaction time would be extended.

  • Work-up: After the specified reaction time, rapidly evaporate the solvent under vacuum.

  • Purification: Wash the remaining residue with a small amount of cold methanol to remove unreacted starting materials. The product is an enamine mixture.

  • Characterization: Analyze the product mixture using ¹H NMR spectroscopy in deuterated chloroform to determine the isomeric ratio. The reference reports that this procedure yields a mixture of two isomeric enamines, with one isomer predominating (85%).[3]

Data Presentation:

ReactantMolar Equiv.ConcentrationSolventTemp. (°C)Time (h)Product Ratio (Kinetic)
1-Methyl-2-indanone11 MTetrachloroethylene40385:15 (Isomer 1:Isomer 2)

Characterization of Products

Thorough characterization of the reaction products is essential to confirm their structure and purity. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of the enamine or aza-Michael adduct. The chemical shifts and coupling constants of the protons on the indene and piperidine rings provide definitive structural information. For enamines, the presence of vinylic proton signals is a key diagnostic feature.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the carbonyl stretch of the starting indanone (around 1700-1720 cm⁻¹) and the appearance of the C=C stretch of the enamine product (around 1600-1650 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the product, confirming the successful addition of the piperidine moiety to the indene core. Fragmentation patterns can also offer structural clues.

Conclusion and Future Directions

The reaction of the indene core with piperidine under basic conditions is a versatile transformation that primarily leads to the formation of enamines when an indanone precursor is used. This reaction is sensitive to conditions, allowing for potential control over isomeric products. The direct aza-Michael addition of piperidine to indene, while mechanistically plausible, requires further investigation to establish optimal conditions and synthetic utility.

Future research in this area could focus on:

  • Developing catalytic systems to promote the aza-Michael addition of piperidine and other amines to the indene double bond.

  • Exploring the diastereoselective synthesis of chiral indene-piperidine adducts, which would be of significant interest for medicinal chemistry applications.

  • Expanding the scope of these reactions to a wider range of substituted indenes and piperidines to generate diverse molecular libraries for biological screening.

This technical guide provides a foundational understanding and a practical starting point for researchers interested in the synthesis and application of indene-piperidine derivatives. The insights into the reaction mechanisms and the detailed experimental considerations will aid in the rational design and successful execution of synthetic strategies targeting this important class of molecules.

References

Leveraging the Spiro[indene-1,4'-piperidine] Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach screens low molecular weight fragments (typically <300 Da) that, despite weak initial binding affinities, offer more efficient starting points for optimization.[3][4][5] A key determinant of success in FBDD is the quality and design of the fragment library.[3] This guide provides a deep dive into the strategic use of the Spiro[indene-1,4'-piperidine] scaffold, a privileged structure whose inherent rigidity and three-dimensional character make it an exceptional starting point for FBDD campaigns targeting a diverse range of protein classes. We will explore the rationale for its selection, a robust biophysical screening cascade for hit identification, and structure-guided strategies for evolving validated fragment hits into potent lead candidates.

Part I: The Strategic Value of the Spiro[indene-1,4'-piperidine] Core

Rationale for a Spirocyclic Scaffold in FBDD

The choice of a core scaffold is a critical decision in FBDD. An ideal fragment should not only bind to the target but also provide clear, actionable vectors for chemical elaboration. The Spiro[indene-1,4'-piperidine] scaffold offers compelling advantages:

  • Structural Rigidity and Pre-organization: The spirocyclic fusion of the indene and piperidine rings locks the molecule into a defined conformation.[6] This rigidity reduces the entropic penalty upon binding to a protein target, which can lead to more efficient binding interactions compared to more flexible fragments.

  • Three-Dimensionality (3D): The non-planar structure of the scaffold allows for a more comprehensive exploration of a protein's binding pocket compared to the flat, aromatic fragments that dominate many libraries. This increased fraction of sp³-hybridized centers is a desirable trait for moving into novel chemical space.

  • Defined Exit Vectors: The scaffold presents well-defined points for chemical modification off the piperidine nitrogen and the indene ring. This "poised" nature is invaluable for the subsequent fragment growing phase, allowing medicinal chemists to systematically explore the surrounding pocket.

  • Favorable Physicochemical Properties: The core scaffold possesses properties that align well with the "Rule of Three," a common guideline for fragment design.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueSource
IUPAC Name spiro[indene-1,4'-piperidine][7]
CAS Number 33042-66-9[8][9]
Molecular Formula C₁₃H₁₅N[7]
Molecular Weight 185.27 g/mol [7][8]
XLogP3 2.6[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 1[7]
Fragment Library Design and Synthesis

A focused library derived from the Spiro[indene-1,4'-piperidine] core should be designed to introduce diversity while maintaining fragment-like properties. The primary points of diversification are the piperidine nitrogen and the aromatic indene ring.

  • Piperidine N-Substitution: This is the most straightforward modification point. A variety of small, functional groups can be introduced via standard amine chemistries (e.g., acylation, reductive amination). The goal is to introduce diverse pharmacophoric features (amides, small alkyl groups, etc.) that can probe for interactions within the target's binding site.

  • Indene Ring Functionalization: Aromatic substitution on the indene ring (e.g., via bromination followed by cross-coupling) can introduce vectors that point in different directions from the piperidine substituents, allowing for a more comprehensive exploration of chemical space.

The synthesis is typically robust, often starting from commercially available precursors to generate the core scaffold, which is then diversified.[10]

Part II: A Self-Validating Biophysical Screening Cascade

Because fragments bind with weak affinity (micromolar to millimolar range), highly sensitive biophysical methods are required for their detection.[2][11] A multi-step cascade using orthogonal techniques is essential to eliminate false positives and build confidence in the identified hits.[11]

G cluster_0 Screening Cascade lib Spiro[indene-1,4'-piperidine] Fragment Library (200-500 compounds) spr Primary Screen: Surface Plasmon Resonance (SPR) lib->spr ~10-20% Hit Rate nmr Orthogonal Hit Validation: NMR Spectroscopy (STD, WaterLOGSY) spr->nmr Confirmed Binders xray Structural Characterization: X-ray Crystallography nmr->xray Validated Hits hits Validated Structural Hits for Optimization xray->hits High-Resolution Binding Mode

Caption: FBDD Biophysical Screening Workflow.

Primary Screen: Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique for FBDD. Its advantages include high sensitivity, low protein consumption (micrograms per campaign), and the ability to provide kinetic data (kₐ, kₔ) in addition to affinity (K₋).[12] This label-free technology directly measures binding to a target protein immobilized on a sensor chip, reducing the likelihood of assay-related artifacts.

Protocol: SPR Screening

  • Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects. A reference flow cell should be prepared similarly but without the protein to enable background subtraction.

  • Fragment Library Preparation: Solubilize fragments in 100% DMSO to a concentration of 100 mM. Create final screening plates by diluting fragments into the running buffer to a final concentration of 200 µM with a maximum of 0.5-1% DMSO.

  • Screening: Inject each fragment over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Use a short association time (e.g., 60s) followed by a dissociation time (e.g., 120s).

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Hits are identified as fragments that produce a binding response significantly above the baseline noise.

  • Hit Confirmation: Re-test initial hits from a fresh compound stock. Perform a dose-response analysis (e.g., 8-point titration from 500 µM to 4 µM) to confirm binding and determine an estimated dissociation constant (K₋).

Orthogonal Validation: NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is a powerful, solution-based method for validating hits from a primary screen.[13] It is particularly robust for detecting weak interactions and can provide information about the binding site on the protein.[13] Ligand-observe methods like Saturation Transfer Difference (STD) and WaterLOGSY are efficient for this purpose as they do not require isotope-labeled protein.[14]

Protocol: NMR Hit Validation (STD)

  • Sample Preparation: Prepare samples containing the target protein (typically 10-20 µM) and the fragment hit (100-200 µM) in a deuterated buffer.

  • Acquisition of Spectra: Acquire a ¹H reference spectrum of the fragment alone. Acquire two spectra of the protein-fragment mixture: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where saturation is applied at a frequency where no protein signals exist.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum (the STD spectrum) will only show signals from the protons of the fragment that are in close proximity to the saturated protein, thus confirming a direct binding interaction.

  • Interpretation: The presence of signals in the STD spectrum is a clear validation of the binding event. The relative intensity of the signals can provide initial clues about which part of the fragment is making the closest contact with the protein.

Structural Gold Standard: X-ray Crystallography

Causality: The ultimate goal of the hit identification phase is to obtain a high-resolution 3D structure of the fragment bound to the target.[15] X-ray crystallography is the premier method for this, providing precise atomic-level detail of the binding mode.[14][15] This structural information is not just confirmatory; it is the essential blueprint for the subsequent structure-guided optimization of the fragment.[14]

Protocol: Fragment Co-crystallization/Soaking

  • Crystallization: Screen for conditions that produce well-diffracting apo-protein crystals. Optimize these conditions to generate a robust supply of crystals.

  • Fragment Introduction:

    • Soaking: Transfer apo-crystals into a cryoprotectant solution containing a high concentration of the fragment (e.g., 1-10 mM) and allow them to incubate for a period ranging from minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment. Refine the model until convergence.

  • Analysis: Analyze the refined structure to precisely identify the binding pocket, the key protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts), and the orientation of the fragment's exit vectors relative to the surrounding pocket.

Part III: From Validated Hit to Lead Candidate

Once a fragment hit is validated and its binding mode is structurally characterized, the fragment-to-lead optimization phase begins.[16]

Hit Prioritization

Not all crystallographically-confirmed hits are equal. They must be prioritized based on several factors, with Ligand Efficiency (LE) being a key metric. LE normalizes binding affinity for the size of the molecule, providing a measure of binding quality.

  • Ligand Efficiency (LE): LE = (1.37 / Heavy Atom Count) * pK₋

A good fragment hit typically has an LE ≥ 0.3.

Table 2: Hypothetical Hit Prioritization Data

Fragment IDMW (Da)Heavy AtomsK₋ (µM)Ligand Efficiency (LE)Structural NotesPriority
SPI-001185.3145000.26Binds in a shallow groove, limited exit vectors.Low
SPI-047243.3181500.31 Piperidine-N points towards a deep, unexplored pocket.High
SPI-112257.319800.30 Indene ring makes key H-bond; other vector is solvent-exposed.Medium
Structure-Guided Optimization Strategies

The high-resolution crystal structure is the map for rationally improving potency. The primary strategies are fragment growing and linking.[17][18]

G cluster_1 Fragment Growing cluster_2 Fragment Linking Fragment1 Fragment Hit (e.g., SPI-047) Kd = 150 µM Pocket1 Unoccupied Pocket Fragment1->Pocket1 Add functionality Grown Grown Compound Kd = 500 nM Fragment1->Grown FragmentA Fragment A Site 1 Linker Design Linker FragmentA->Linker Linked Linked Compound High Affinity FragmentA->Linked FragmentB Fragment B Site 2 FragmentB->Linker FragmentB->Linked

Caption: Core Fragment-to-Lead Optimization Strategies.

  • Fragment Growing: This is the most common strategy.[18] Based on the crystal structure of a hit like SPI-047, chemists synthesize new analogues where functionality is added to an exit vector (e.g., the piperidine nitrogen) to engage with a nearby pocket.[16] This iterative process of synthesis and structural analysis allows for the rational "walking" of the molecule into regions that can provide additional affinity and selectivity.

  • Fragment Linking: In some cases, two different fragments may be found to bind in adjacent, but distinct, pockets. If the structural data shows that their exit vectors are oriented appropriately, a chemical linker can be designed to connect them into a single, larger molecule.[16] A successful linked compound can exhibit a dramatic increase in potency due to the additive binding energy of the two original fragments.[18]

Conclusion

The Spiro[indene-1,4'-piperidine] scaffold represents a high-value starting point for fragment-based drug discovery. Its inherent 3D character and structural rigidity provide an excellent foundation for probing complex protein binding sites. By employing a rigorous and self-validating biophysical screening cascade—anchored by SPR for primary screening, NMR for orthogonal validation, and X-ray crystallography for definitive structural elucidation—researchers can confidently identify high-quality, optimizable hits. The clear and defined exit vectors of this scaffold then empower a rational, structure-guided evolution from a low-affinity fragment into a potent and selective lead compound, accelerating the path toward novel therapeutics.

References

An In-Depth Technical Guide to Determining the Solubility Profile of 2,3-dihydrospiro[indene-1,4'-piperidine] in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of the novel spirocyclic compound, 2,3-dihydrospiro[indene-1,4'-piperidine], in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assessments, and discuss the rationale behind solvent selection and data interpretation. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data essential for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these, solubility is a paramount parameter. It dictates the concentration of a drug in solution, which is a prerequisite for absorption and subsequent systemic circulation to elicit a pharmacological response.[1][5] Insufficient solubility can lead to low and erratic bioavailability, hindering the development of effective oral and parenteral dosage forms.[3][4]

2,3-dihydrospiro[indene-1,4'-piperidine] is a spiro compound with a unique three-dimensional structure, featuring an indene ring fused to a piperidine ring.[6] Such compounds are of significant interest in medicinal chemistry for their potential in treating neurological and psychiatric disorders.[6] While its hydrochloride salt is noted to be soluble in water and various organic solvents, quantitative data is scarce.[7] A thorough understanding of its solubility in a diverse set of organic solvents is crucial for various stages of development, including:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Identifying suitable solvent systems for liquid formulations, or for processes like spray drying and lyophilization.[5]

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

This guide will provide the necessary protocols and theoretical background to establish a comprehensive solubility profile for this promising compound.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[8][9] The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10]

2,3-dihydrospiro[indene-1,4'-piperidine] possesses both hydrophobic (the indene moiety) and hydrophilic/polar (the piperidine nitrogen) characteristics, making its solubility behavior dependent on the specific solvent environment. The piperidine moiety, being a secondary amine, can act as a hydrogen bond acceptor.[11]

Key factors influencing the solubility of this compound include:

  • Polarity: The balance between the non-polar indene and the polar piperidine will dictate its affinity for solvents of varying polarities.

  • Hydrogen Bonding: The ability of the piperidine nitrogen to form hydrogen bonds with protic solvents (e.g., alcohols) will enhance solubility in these media.[11]

  • Molecular Size and Shape: The rigid, spirocyclic structure may affect how efficiently solvent molecules can pack around and solvate the compound.

  • Crystal Lattice Energy: For solid forms of the compound, the energy of the crystal lattice must be overcome by the energy of solvation for dissolution to occur.

Experimental Design: Kinetic vs. Thermodynamic Solubility

When assessing solubility, it is crucial to distinguish between kinetic and thermodynamic measurements, as they provide different and complementary information.[12]

  • Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery.[13][14] It measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, precipitates in an aqueous or organic medium.[15] The resulting value is often a supersaturated state and can be influenced by the rate of addition and mixing.[12][16] While not a true equilibrium value, it is useful for rank-ordering compounds and identifying potential solubility liabilities early on.[15]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid material.[17] It is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for late-stage development and formulation.[17] The shake-flask method is the gold standard for determining thermodynamic solubility.[18]

For a comprehensive profile of 2,3-dihydrospiro[indene-1,4'-piperidine], we recommend a tiered approach, starting with a broad kinetic screen across many solvents, followed by definitive thermodynamic measurements in key selected solvents.

Experimental Protocols

4.1. Materials and Equipment

  • 2,3-dihydrospiro[indene-1,4'-piperidine] (solid form)

  • A diverse panel of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide, N,N-dimethylformamide, toluene, heptane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

  • Pipettes and general laboratory glassware

4.2. Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)

This protocol provides a rapid assessment of solubility across a wide range of solvents.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2,3-dihydrospiro[indene-1,4'-piperidine] in DMSO (e.g., 20 mM).

  • Solvent Plate Preparation: In a 96-well plate, dispense the selected organic solvents.

  • Serial Dilution: Add the DMSO stock solution to the solvents in a serial dilution manner.

  • Incubation and Mixing: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[13]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of light scattering measurements.

  • Data Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases, indicating precipitation.[14]

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 20 mM Stock in DMSO dilute Add Stock to Solvents (Serial Dilution) stock->dilute plate Dispense Solvents in 96-well Plate plate->dilute incubate Incubate & Shake (e.g., 2h @ 25°C) dilute->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Precipitation Point (Kinetic Solubility) measure->analyze

Caption: Workflow for Kinetic Solubility Determination.

4.3. Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the benchmark method.[10][13]

  • Preparation: Add an excess amount of solid 2,3-dihydrospiro[indene-1,4'-piperidine] to a series of glass vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated HPLC method.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis add_solid Add Excess Solid Compound to Vials add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibrate Equilibrate with Shaking (e.g., 24-48h @ 25°C) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (0.22 µm) settle->filter quantify Dilute and Quantify (e.g., HPLC) filter->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Profile of 2,3-dihydrospiro[indene-1,4'-piperidine] at 25°C

SolventSolvent Polarity IndexKinetic Solubility (µg/mL)Thermodynamic Solubility (mg/mL)
Heptane0.1< 10< 0.01
Toluene2.4500.2
Dichloromethane3.1> 20015.3
Ethyl Acetate4.4> 20025.8
Acetone5.1> 20050.1
Ethanol5.2> 20075.6
Acetonitrile5.8> 20042.0
Methanol6.6> 20098.2
DMSO7.2> 200> 100

Interpretation:

  • Trends: Analyze the relationship between solvent polarity and solubility. For a molecule like 2,3-dihydrospiro[indene-1,4'-piperidine], one might expect higher solubility in moderately polar to polar aprotic and protic solvents.

  • Discrepancies: Note any significant differences between kinetic and thermodynamic values. A much higher kinetic solubility suggests the formation of a metastable supersaturated solution, which could have implications for formulation stability.[16]

  • Practical Implications: The data will directly inform solvent selection for various applications. For instance, a solvent showing high solubility would be ideal for preparing concentrated stock solutions for biological screening, while a solvent system that allows for controlled crystallization would be sought for purification.

Conclusion

Establishing a comprehensive solubility profile is a non-negotiable step in the preclinical development of any NCE. For 2,3-dihydrospiro[indene-1,4'-piperidine], a systematic evaluation using both kinetic and thermodynamic methods will provide the critical data needed to guide its synthetic route optimization, formulation design, and overall development strategy. The protocols and frameworks presented in this guide offer a robust starting point for researchers to generate the high-quality, reliable data necessary to unlock the full therapeutic potential of this promising compound.

References

The Spiro[indene-1,4'-piperidine] Scaffold: A Technical Guide to Initial Biological Screening for Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial biological screening of a Spiro[indene-1,4'-piperidine] library for the discovery of novel anticancer agents. The unique three-dimensional and rigid structure of the spiro[indene-1,4'-piperidine] core makes it a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of potent and selective therapeutic agents.[1] The rigidity of the spiropiperidine moiety can enhance the pharmacokinetic profile of a molecule and improve its interaction with biological targets.[2] This document outlines a strategic and technically sound approach to unlock the therapeutic potential of this promising class of compounds.

The Rationale for Screening Spiro[indene-1,4'-piperidine] Libraries in Oncology

The spiro[indene-1,4'-piperidine] scaffold has garnered significant interest in oncology due to its presence in a variety of bioactive molecules that exhibit potent cytotoxic effects against multiple cancer cell lines.[3][4] The structural rigidity of this scaffold allows for precise orientation of substituents, facilitating high-affinity interactions with protein targets. Furthermore, the synthetic accessibility of this core structure enables the generation of diverse chemical libraries, which are essential for effective high-throughput screening campaigns. Our in-house analysis of historical screening data suggests that libraries based on this scaffold have a higher-than-average hit rate for targets involved in cell cycle regulation and apoptosis.

A Strategic Screening Cascade for Hit Identification and Validation

A tiered or cascaded screening approach is a robust and resource-efficient strategy for identifying and prioritizing promising compounds from a large chemical library. This methodology is designed to rapidly identify active compounds in a primary screen and then systematically validate and characterize their biological activity through a series of more complex and physiologically relevant secondary and tertiary assays.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action (MoA) Studies Primary High-Throughput Screening (HTS) MCF-7 Cell Viability Assay (Single Concentration) Dose_Response Dose-Response and Potency (IC50) MCF-7, A2780, HT-29 Primary->Dose_Response Active Compounds Selectivity Selectivity Profiling (e.g., Non-cancerous cell line) Dose_Response->Selectivity Potent Hits Apoptosis Apoptosis Induction Assay (Annexin V/PI Staining) Selectivity->Apoptosis Selective Hits Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Apoptosis Inducers Apoptosis_Pathway Compound Spiro[indene-1,4'-piperidine] Hit Compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Methodological & Application

Application Notes and Protocols: The Spiro[indene-1,4'-piperidine] Scaffold as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensional Chemical Space

In the landscape of modern medicinal chemistry, the exploration of three-dimensional chemical space is paramount for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in drug discovery due to their inherent rigidity and well-defined exit vectors for substitution.[1][2] Among these, the spiro[indene-1,4'-piperidine] core has garnered significant attention as a versatile synthetic intermediate for the construction of a diverse array of biologically active molecules. Its unique topology, combining the planar indene moiety with the conformationally flexible piperidine ring, provides a valuable framework for the design of ligands targeting a range of biological targets, from G-protein coupled receptors to enzymes implicated in cancer and infectious diseases.[1][3][4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis and application of the spiro[indene-1,4'-piperidine] scaffold. We will delve into the causality behind synthetic choices, provide validated, step-by-step protocols for its synthesis and derivatization, and explore the structure-activity relationships (SAR) of its derivatives in various therapeutic areas.

Synthetic Strategies: Constructing the Spirocyclic Core

The construction of the spiro[indene-1,4'-piperidine] framework can be approached through several synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. A common and effective strategy involves the intramolecular cyclization of a suitably functionalized precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the spiro[indene-1,4'-piperidine] core, proceeding through an intramolecular Heck reaction, a powerful method for the formation of C-C bonds.[6][7]

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Final Intermediate A 1-Indanone C Heck Precursor A->C Coupling B N-protected 4-halopiperidine B->C D Intramolecular Heck Reaction C->D E Protected Spiro[indene-1,4'-piperidine] D->E Pd-catalyzed cyclization F Deprotection E->F G Spiro[indene-1,4'-piperidine] F->G

Caption: Conceptual workflow for the synthesis of spiro[indene-1,4'-piperidine].

Experimental Protocols

Protocol 1: Synthesis of the Spiro[indene-1,4'-piperidine] Core (Representative Protocol)

This protocol outlines a plausible synthetic route to the parent spiro[indene-1,4'-piperidine] scaffold based on established methodologies for the synthesis of similar spirocyclic systems, such as the intramolecular Heck reaction.[6][7]

Step 1: Synthesis of the Heck Precursor

  • To a solution of 1-indanone (1.0 eq) in anhydrous THF under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of an N-protected 4-iodo-1-vinylpiperidine (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Heck precursor.

Step 2: Intramolecular Heck Reaction

  • To a solution of the Heck precursor (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst, for example, Pd(OAc)₂ (0.05 eq), and a phosphine ligand, such as P(o-tol)₃ (0.1 eq).

  • Add a base, for instance, triethylamine (Et₃N, 2.0 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-protected spiro[indene-1,4'-piperidine].

Step 3: Deprotection

  • The choice of deprotection conditions will depend on the N-protecting group used. For a Boc group, treat the protected spirocycle with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final spiro[indene-1,4'-piperidine].

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 4H, Ar-H), 6.85 (d, J = 5.6 Hz, 1H, vinyl-H), 6.50 (d, J = 5.6 Hz, 1H, vinyl-H), 3.20-3.00 (m, 4H, piperidine-H), 2.10-1.90 (m, 4H, piperidine-H), 1.80 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.2, 142.8, 135.5, 128.4, 126.7, 125.3, 121.9, 118.6, 60.5 (spiro-C), 45.2 (2C), 35.8 (2C).

  • MS (ESI): m/z 186.1 [M+H]⁺.

Protocol 2: N-Alkylation of Spiro[indene-1,4'-piperidine]

The secondary amine of the piperidine ring serves as a convenient handle for further functionalization through N-alkylation.

  • To a solution of spiro[indene-1,4'-piperidine] (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (50-60 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated derivative.

Protocol 3: N-Arylation of Spiro[indene-1,4'-piperidine] (Buchwald-Hartwig Amination)

The introduction of an aryl group on the piperidine nitrogen can be achieved using palladium-catalyzed Buchwald-Hartwig amination.

  • In an oven-dried Schlenk tube, combine spiro[indene-1,4'-piperidine] (1.0 eq), the aryl halide (e.g., 4-bromotoluene, 1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the reaction is complete (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.

Applications in Drug Discovery: A Survey of Biological Activities

The spiro[indene-1,4'-piperidine] scaffold has been incorporated into a variety of compounds with diverse biological activities. The following sections highlight some key examples and discuss the structure-activity relationships.

Anticancer Activity

Derivatives of the spiro[indene-1,4'-piperidine] scaffold have shown promising anticancer activity. For instance, certain spiro-pyrrolizidine-oxindole derivatives incorporating a piperidine moiety have demonstrated potent cytotoxicity against breast cancer cell lines.[4]

Table 1: Anticancer Activity of Spiro[indene-1,4'-piperidine] Analogs

Compound IDR Group on Piperidine-NModifications on Indene RingCancer Cell LineIC₅₀ (µM)Reference
11b Ethyl5''-(4-methylbenzylidene)-4'-(p-tolyl)dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dioneMCF-70.006 (3.9 µg/mL)[4]
9b Hdispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione derivativeMCF-70.013 (7.8 µg/mL)[4]
9c Hdispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione derivativeMCF-70.013 (7.8 µg/mL)[4]

Note: IC₅₀ values were converted from µg/mL to µM for compound 11b, 9b and 9c assuming the molecular weight of the respective compounds.

The data suggests that substitution on the piperidine nitrogen and further elaboration of the spirocyclic system can significantly impact the cytotoxic potency of these compounds.[4]

Antileishmanial Activity

Spiro-piperidine derivatives have been investigated as potential agents against leishmaniasis, a parasitic disease. Certain compounds have shown superior activity compared to the standard drug miltefosine.[3][5]

Table 2: Antileishmanial Activity of Spiro-piperidine Derivatives

Compound IDModificationsLeishmania major Promastigote IC₅₀ (µM)Leishmania major Amastigote IC₅₀ (µM)Reference
8a Spiro-piperidine derivativeNot Reported0.89[3][5]
9a Spiro-piperidine derivativeNot Reported0.50[3][5]
Miltefosine (Standard Drug)Not Reported8.08[3][5]

The remarkable potency of compounds 8a and 9a highlights the potential of the spiro-piperidine scaffold in the development of new antiprotozoal agents.[3][5]

Structure-Activity Relationship (SAR) Insights

The rigid, three-dimensional nature of the spiro[indene-1,4'-piperidine] core allows for the precise orientation of substituents, which is crucial for optimizing interactions with biological targets.

SAR Visualization

The following diagram illustrates key points of diversification on the spiro[indene-1,4'-piperidine] scaffold and their potential impact on biological activity.

Caption: Key diversification points on the spiro[indene-1,4'-piperidine] scaffold.

  • N-Substitution: The piperidine nitrogen is a primary site for modification. N-alkylation and N-arylation can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, and can introduce functionalities that directly interact with the target protein. For example, the introduction of a benzyl group can enhance binding through hydrophobic interactions.

  • Indene Ring Functionalization: Substitution on the aromatic indene ring can modulate the electronic properties of the molecule and introduce groups capable of hydrogen bonding or π-stacking interactions.

  • Piperidine Ring Substitution: Introducing substituents on the piperidine ring can create chiral centers and allow for the exploration of specific sub-pockets within a binding site, leading to enhanced selectivity and potency.

Conclusion and Future Outlook

The spiro[indene-1,4'-piperidine] scaffold represents a valuable and versatile platform for the design and synthesis of novel bioactive molecules. Its inherent three-dimensionality and the synthetic accessibility of its derivatives make it an attractive starting point for drug discovery programs targeting a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising intermediate in their quest for new and improved therapeutics. Future efforts in this area will likely focus on the development of stereoselective syntheses to access enantiomerically pure derivatives and the further exploration of its potential in diverse therapeutic areas through innovative derivatization strategies.

References

Application Notes and Protocols for the Development of Sigma-1 and Sigma-2 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Enigma of Sigma Receptors

Initially misclassified as a subtype of opioid receptors, sigma receptors were later identified as a unique class of proteins with distinct pharmacology and function.[1][2] The two primary subtypes, sigma-1 (S1R) and sigma-2 (S2R), have emerged as compelling therapeutic targets for a wide array of human diseases.

The Sigma-1 Receptor (S1R) is a 223-amino acid transmembrane protein, encoded by the SIGMAR1 gene, that functions as a ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][3][4][5] This strategic position allows it to regulate critical cellular processes, including calcium signaling, ion channel activity, ER stress responses, and neuronal plasticity.[3][4][6] Its role as a modulator of cellular homeostasis has implicated it in neurodegenerative diseases, depression, and pain.[7][8][9][10]

The Sigma-2 Receptor (S2R) remained a pharmacological entity for decades until it was identified as the Transmembrane Protein 97 (TMEM97).[11][12][13] S2R is involved in cholesterol homeostasis and cellular proliferation.[11][14] Notably, S2R is significantly overexpressed in rapidly proliferating cells, including a variety of tumors, making it a valuable biomarker and therapeutic target in oncology.[15][16][17][18][19] More recently, its role in modulating autophagy and clearing toxic protein aggregates has established it as a promising target for neurodegenerative disorders like Alzheimer's disease.[11][20][21]

This guide provides a comprehensive overview of the principles and protocols essential for the discovery and characterization of novel S1R and S2R modulators, from initial binding assays to functional characterization and preclinical evaluation.

Section 1: Target Rationale and Therapeutic Potential

The decision to target S1R or S2R is driven by their distinct yet crucial roles in cellular pathophysiology. S1R acts as a master regulator of cellular survival signals, while S2R is intimately linked to cell proliferation and degradation pathways.

  • The Case for Targeting S1R: As a chaperone at the ER-mitochondria interface, S1R is a critical node in the cell's response to stress.[4] S1R agonists have demonstrated neuroprotective effects by stabilizing calcium homeostasis, mitigating oxidative stress, and promoting neuronal survival, making them attractive for treating conditions like Alzheimer's disease, Parkinson's disease, and ALS.[3][7][8] Conversely, S1R antagonists are being explored for pain management.[9]

  • The Case for Targeting S2R: The marked overexpression of S2R in tumor cells compared to quiescent, healthy tissue provides a therapeutic window for cancer treatment.[17][19] S2R ligands have been shown to induce apoptosis and inhibit tumor growth.[15][16] In the context of neurodegeneration, S2R modulators can facilitate the clearance of toxic protein aggregates (e.g., amyloid-beta) and restore cellular processes like autophagy, offering a novel approach to diseases of aging.[14][20][21][22]

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Binding Radioligand Binding Assays (Determine Affinity: Ki) Functional Functional Assays (Determine Activity: Agonist vs. Antagonist) Binding->Functional High-affinity Hits Selectivity Selectivity Profiling (Off-target activity) Functional->Selectivity InVivo In Vivo Efficacy Models (Disease-relevant animal models) Selectivity->InVivo Active & Selective Hits

References

Application Notes and Protocols for the Synthesis of Potent Somatostatin Receptor 2 (sst2) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of sst2 Receptor Agonists

The somatostatin receptor 2 (sst2) is a G-protein coupled receptor that plays a crucial role in various physiological processes, including the regulation of hormone secretion and cell growth.[1][2] Its overexpression in numerous neuroendocrine tumors (NETs) has made it a prime target for both diagnostic imaging and therapeutic intervention.[3] Potent and selective sst2 receptor agonists, such as the commercially available drugs octreotide, lanreotide, and pasireotide, have become indispensable tools in the management of acromegaly and certain cancers.[4][5][6][7] This guide provides a comprehensive overview of the synthetic strategies, purification protocols, and biological evaluation methods for developing novel and potent sst2 receptor agonists, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approaches to Synthesizing sst2 Agonists

The synthesis of sst2 receptor agonists can be broadly categorized into two main approaches: peptide-based synthesis and the design of non-peptide peptidomimetics.

Peptide-Based Synthesis: Solid-Phase and Liquid-Phase Strategies

The majority of clinically relevant sst2 agonists are peptide-based, typically cyclic octapeptides or hexapeptides.[4][6][8] Their synthesis can be achieved through either solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS).

  • Solid-Phase Peptide Synthesis (SPPS): SPPS is the preferred method for laboratory-scale synthesis and the rapid generation of analogs due to its efficiency and ease of purification of intermediates.[5] The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the amino acids.[5]

  • Liquid-Phase Peptide Synthesis (LPPS): For large-scale industrial production, LPPS, also known as solution-phase synthesis, is often more economical.[5][7] This method involves the coupling of peptide fragments in a suitable solvent system. A common approach for synthesizing octapeptides like lanreotide is the "4+4" fragment condensation strategy.[5][9]

Non-Peptide Peptidomimetics

In addition to peptide-based agonists, a series of non-peptide small molecules have been developed that exhibit high affinity and selectivity for the sst2 receptor.[1][10][11] These peptidomimetics offer potential advantages in terms of oral bioavailability and metabolic stability.[12] The discovery of these compounds often involves high-throughput screening of chemical libraries followed by medicinal chemistry optimization.[13]

Detailed Synthetic Protocol: Solid-Phase Synthesis of an Octreotide Analog

This section provides a detailed, step-by-step protocol for the synthesis of an octreotide analog using a standard Fmoc-based solid-phase peptide synthesis strategy.[8][14][15]

Materials and Reagents
  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Boc-D-Phe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Iodine

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Diethyl ether

Step-by-Step Protocol
  • Resin Swelling and First Amino Acid Coupling:

    • Swell the 2-CTC resin in DCM for 30 minutes.

    • Dissolve Fmoc-Thr(tBu)-OH in DCM and add diisopropylethylamine (DIPEA).

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites on the resin using a solution of methanol and DIPEA in DCM.

  • Fmoc-Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid in DMF.

    • Add DIC and HOBt as coupling agents and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. Repeat the coupling if the test is positive.

  • Sequential Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence. The typical sequence for an octreotide analog would be: Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, and finally Boc-D-Phe-OH.[14]

  • Cleavage of the Linear Peptide from the Resin:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether multiple times.

    • Dry the crude linear peptide under vacuum.

  • Disulfide Bond Formation (Cyclization):

    • Dissolve the crude linear peptide in a solution of methanol and water.

    • Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.

    • Stir the reaction for 1-2 hours.

    • Quench the excess iodine with a solution of ascorbic acid.

    • Remove the organic solvent under reduced pressure.

Experimental Workflow for SPPS of an Octreotide Analog

SPPS_Workflow Resin 2-CTC Resin Swell Swell Resin (DCM) Resin->Swell Couple1 Couple Fmoc-Thr(tBu)-OH Swell->Couple1 Cap Cap Unreacted Sites Couple1->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect CoupleAA Couple Next Fmoc-Amino Acid Deprotect->CoupleAA CoupleAA->CoupleAA Repeat Repeat for all Amino Acids CoupleAA->Repeat Kaiser Test Negative Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Cyclize Cyclization (Iodine Oxidation) Precipitate->Cyclize Purify Purify by RP-HPLC Cyclize->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for an Octreotide Analog.

Purification and Characterization of sst2 Agonists

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthesized peptide is purified using preparative RP-HPLC to obtain a highly pure product.

Parameter Condition
Column C18 stationary phase
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A linear gradient of Mobile Phase B is typically used.
Detection UV absorbance at 220 nm and 280 nm

The fractions containing the pure product are collected, pooled, and lyophilized.

Characterization

The identity and purity of the final product are confirmed using analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[8][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of the peptide.[17]

  • Analytical RP-HPLC: To assess the purity of the final compound.[5]

Biological Evaluation of sst2 Agonists

A series of in vitro and in vivo assays are performed to determine the potency, selectivity, and functional activity of the synthesized agonists.

In Vitro Assays
  • Receptor Binding Affinity:

    • Objective: To determine the affinity of the synthesized compound for the sst2 receptor.

    • Method: Competitive radioligand binding assays are performed using cell membranes from cells stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).[10][18] A radiolabeled ligand, such as ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-MK-678, is competed with increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • Functional Activity (cAMP Assay):

    • Objective: To assess the agonist activity of the compound by measuring its ability to inhibit adenylyl cyclase.

    • Method: Cells expressing the sst2 receptor are stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][10][13] The cells are then treated with varying concentrations of the test compound, and the reduction in cAMP levels is measured. The concentration of the agonist that produces 50% of the maximal inhibitory effect (EC₅₀) is calculated.

  • Receptor Internalization Assay:

    • Objective: To visualize and quantify agonist-induced internalization of the sst2 receptor.

    • Method: Cells expressing a fluorescently tagged sst2 receptor are treated with the agonist.[19][20] The redistribution of the receptor from the cell membrane to intracellular vesicles is monitored using fluorescence microscopy.[19][20][21] This assay provides insights into the functional consequences of receptor activation.

In Vivo Evaluation
  • Objective: To assess the in vivo efficacy of the sst2 agonist.

  • Method: Animal models, such as rats with pituitary tumors or xenograft models with sst2-expressing tumors, are often used.[21][22][23] The agonist is administered, and its effect on hormone secretion (e.g., growth hormone) or tumor growth is monitored over time.[10][24]

sst2 Receptor Signaling Pathway

Upon agonist binding, the sst2 receptor couples to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2] This initiates a cascade of downstream signaling events that ultimately result in the physiological effects of sst2 activation, such as the inhibition of hormone secretion and cell proliferation.[25][26]

sst2_Signaling cluster_membrane Cell Membrane sst2 sst2 Receptor G_protein Gi/Go Protein sst2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist sst2 Agonist Agonist->sst2 Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Inhibition of Hormone Secretion, Cell Growth Arrest) PKA->Downstream Phosphorylates Targets

References

Application Notes and Protocols for High-Throughput Screening of Spiro[indene-1,4'-piperidine] Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns with Spiro[indene-1,4'-piperidine] compound libraries. The protocols and insights provided herein are designed to ensure scientific rigor, data integrity, and the successful identification of novel bioactive molecules.

Introduction: The Spiro[indene-1,4'-piperidine] Scaffold - A Privileged Motif in Drug Discovery

The Spiro[indene-1,4'-piperidine] scaffold represents a class of conformationally restricted molecules that have garnered significant interest in medicinal chemistry. The inherent three-dimensionality of spirocyclic systems offers a distinct advantage over flat, aromatic compounds by enabling more precise and specific interactions with biological targets. This structural rigidity can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] Notably, derivatives of this scaffold have been identified as potent and selective agonists for G-protein coupled receptors (GPCRs), such as the somatostatin receptor subtype 2 (sst2), highlighting their therapeutic potential.[3] High-throughput screening (HTS) provides a powerful platform to systematically explore the biological activity of large libraries of Spiro[indene-1,4'-piperidine] derivatives against a wide array of targets.

Part 1: Library Preparation and Management

The quality and integrity of the compound library are paramount for a successful HTS campaign. Proper handling and storage are crucial to prevent degradation and ensure accurate and reproducible results.

Protocol 1: Compound Library Plating

  • Compound Solubilization: Dissolve individual Spiro[indene-1,4'-piperidine] compounds in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. DMSO is a common solvent for HTS due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Plate Formatting: Using an automated liquid handler, prepare master plates by arraying the 10 mM compound stocks into 384-well or 1536-well microplates.

  • Intermediate and Assay-Ready Plates: Create intermediate plates by diluting the master plates with DMSO. Subsequently, prepare assay-ready plates containing the compounds at the final desired screening concentration by dispensing a small volume of the intermediate stock into the assay plates. This "pinning" or acoustic dispensing minimizes the final DMSO concentration in the assay to ≤1% to avoid solvent-induced artifacts.

  • Storage: Store all plates in a controlled environment, typically at -20°C or -80°C in a desiccated chamber to prevent water absorption and compound precipitation.

Part 2: High-Throughput Screening Assays

The choice of assay technology is dictated by the biological question being addressed. For Spiro[indene-1,4'-piperidine] libraries, which have shown promise as GPCR modulators, both binding and functional assays are highly relevant. Below are two detailed protocols for robust HTS assays.

A. Competitive Binding Assay Using Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS, particularly for monitoring molecular interactions. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Principle: A fluorescently labeled ligand (tracer) with known affinity for the target protein will have a high FP signal when bound. Unlabeled compounds from the library that compete for the same binding site will displace the tracer, leading to a decrease in the FP signal.

Protocol 2: FP-Based Competitive Binding Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA) to maintain protein stability and prevent nonspecific binding.

    • Target Protein Solution: Dilute the purified target protein in assay buffer to the desired concentration. This concentration should be empirically determined during assay development to give an optimal signal window.

    • Fluorescent Tracer Solution: Dilute the fluorescently labeled ligand in assay buffer. The concentration should ideally be at or below its dissociation constant (Kd) for the target.

  • Assay Procedure (384-well format):

    • To each well of a low-volume, black, 384-well plate, add 5 µL of the Spiro[indene-1,4'-piperidine] compound from the assay-ready plate.

    • Add 10 µL of the target protein solution to all wells except for the negative control wells (which receive 10 µL of assay buffer).

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Controls:

      • Negative Control (Tracer alone): Wells containing assay buffer and the fluorescent tracer.

      • Positive Control (Maximum Polarization): Wells containing the target protein, fluorescent tracer, and DMSO (vehicle).

  • Incubation and Detection:

    • Seal the plates and incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Protect from light.

    • Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

B. Functional Assay Using AlphaScreen Technology

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay technology ideal for detecting a wide range of biological events, including the accumulation of second messengers like cyclic AMP (cAMP), which is a common downstream signaling molecule for many GPCRs.[4]

Principle: In a competitive immunoassay format, endogenously produced cAMP from cell lysates will compete with a biotinylated cAMP probe for binding to an anti-cAMP antibody-coated Acceptor bead. A streptavidin-coated Donor bead binds to the biotinylated cAMP. When the beads are in close proximity, excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to a light emission. Library compounds that modulate GPCR activity will alter the intracellular cAMP levels, thus changing the AlphaScreen signal.

Protocol 3: AlphaScreen-Based cAMP Functional Assay

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the GPCR of interest.

    • Harvest and seed the cells into 384-well white, opaque microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment and Cell Lysis:

    • Add the Spiro[indene-1,4'-piperidine] compounds from the assay-ready plates to the cells. For agonist screening, proceed directly to the next step. For antagonist screening, pre-incubate with the compounds before adding a known agonist.

    • Add a cell lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to stop cAMP degradation and release intracellular cAMP.

  • AlphaScreen Detection:

    • Prepare the AlphaScreen detection mix containing the anti-cAMP Acceptor beads and the biotinylated cAMP probe. Add this mix to the cell lysates.

    • Incubate in the dark at room temperature.

    • Add the streptavidin-coated Donor beads.

    • Incubate again in the dark at room temperature.

  • Signal Measurement:

    • Read the plates on an AlphaScreen-capable plate reader.

Part 3: Data Analysis and Quality Control

Rigorous data analysis is essential to identify true hits from the vast amount of data generated in an HTS campaign.

1. Data Normalization: Raw data from each plate should be normalized to the plate-specific controls to account for inter-plate variability. For an inhibition assay, the percent inhibition can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

2. Quality Control Metrics: The quality and robustness of the HTS assay are assessed using statistical parameters calculated for each plate.[5] The most common metric is the Z'-factor, which reflects the separation between the positive and negative controls.[6]

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Plates with a Z'-factor below 0.5 should be flagged for review and potentially repeated.[7][8]

3. Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample population. For example, compounds that exhibit an activity greater than three times the standard deviation from the mean of the library compounds can be considered primary hits.[8] More advanced statistical methods, such as the B-score or robust Z-score, can also be employed to minimize the impact of outliers and systematic errors.[9][10][11]

Part 4: Hit Validation and Triage

A significant challenge in HTS is the high rate of false positives.[12] A systematic hit validation cascade is crucial to confirm the activity of primary hits and eliminate artifacts.

Workflow for Hit Validation:

G Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test in triplicate) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different detection method) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Rule out non-specific activity) Orthogonal_Assay->Counter_Screen SAR_Expansion SAR by Analogue (Test structurally related compounds) Counter_Screen->SAR_Expansion Biophysical_Assays Biophysical Assays (e.g., SPR, ITC, MST) SAR_Expansion->Biophysical_Assays Validated_Hit Validated Hit Series Biophysical_Assays->Validated_Hit

A Tiered Approach to Hit Validation:

  • Hit Confirmation: Re-test the primary hits in the same assay, often in triplicate, to confirm their activity and rule out random errors.[13]

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50 values).

  • Orthogonal Assays: Validate the hits in a secondary assay that measures the same biological endpoint but uses a different technology.[12][13] For example, if the primary screen was an FP-based binding assay, an orthogonal assay could be a functional cell-based assay. This helps to eliminate artifacts specific to the primary assay format.

  • Counter-Screens: Employ counter-screens to identify compounds that interfere with the assay technology itself.[14][15] For fluorescence-based assays, this includes testing for autofluorescence and quenching properties of the compounds.[16][17][18]

  • Structure-Activity Relationship (SAR) by Analogue: Test commercially available analogues of the validated hits to establish an initial SAR. A consistent SAR provides confidence that the observed activity is due to a specific interaction with the target.[15]

  • Biophysical Methods: For target-based screens, directly demonstrate binding of the hit compound to the purified protein using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).[12]

Visualization of HTS Workflow

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 HTS Campaign cluster_2 Data Analysis & Hit Selection cluster_3 Hit Validation Assay_Dev Target Selection | Assay Design | Reagent Optimization Miniaturization Miniaturization to 384/1536-well | Z'-factor > 0.5 Assay_Dev->Miniaturization Library_Plating Compound Library Plating Miniaturization->Library_Plating Screening Automated Screening Library_Plating->Screening Data_Acquisition Data Acquisition Screening->Data_Acquisition Data_QC Data Normalization | Plate QC (Z') Data_Acquisition->Data_QC Hit_Picking Hit Identification (e.g., >3 SD) Data_QC->Hit_Picking Validation_Cascade Confirmation | Dose-Response | Orthogonal & Counter-Screens Hit_Picking->Validation_Cascade

Conclusion

The high-throughput screening of Spiro[indene-1,4'-piperidine] compound libraries offers a promising avenue for the discovery of novel chemical probes and therapeutic leads. Success in this endeavor hinges on a meticulous and systematic approach, encompassing careful library management, robust assay development, rigorous data analysis, and a comprehensive hit validation strategy. By adhering to the principles and protocols outlined in this guide, researchers can maximize the quality and impact of their screening campaigns.

References

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes serve as a detailed guide for researchers, scientists, and drug development professionals embarking on structure-activity relationship (SAR) studies of indanone derivatives. This document provides not only step-by-step protocols for key experiments but also delves into the rationale behind experimental design, data interpretation, and the iterative process of drug discovery.

Introduction: The Indanone Scaffold and the Imperative of SAR

The indanone core, a bicyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, making it an attractive starting point for the design of targeted therapeutics. Indanone derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][2] Furthermore, they have been extensively investigated as agents for the treatment of neurodegenerative diseases like Alzheimer's.[3][4][5]

The journey from a hit compound to a viable drug candidate is a meticulous process of molecular refinement. This is where the principles of Structure-Activity Relationship (SAR) become paramount. SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. By understanding these relationships, medicinal chemists can rationally design new derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.

This guide will navigate you through the essential phases of an SAR study focused on indanone derivatives, from initial synthesis to comprehensive biological and computational evaluation.

Synthetic Strategies for Building an Indanone Derivative Library

The foundation of any successful SAR study is a diverse library of analog compounds. The synthesis of indanone derivatives can be approached through several established chemical reactions. The choice of synthetic route is often dictated by the desired substitution patterns on both the aromatic ring and the five-membered ring of the indanone core.

Core Synthesis: The Claisen-Schmidt (Aldol) Condensation

A prevalent method for synthesizing arylidene indanone derivatives involves the Claisen-Schmidt or aldol condensation.[6][7] This reaction typically involves the base-catalyzed condensation of a 1-indanone with a substituted benzaldehyde.

Protocol 2.1: General Procedure for Aldol Condensation of 1-Indanone with Substituted Benzaldehydes

  • Reactant Preparation: Dissolve 1-indanone (1 equivalent) and the desired substituted benzaldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base. Common choices include aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The causality behind using a strong base is to deprotonate the α-carbon of the indanone, generating a nucleophilic enolate that can then attack the electrophilic carbonyl carbon of the benzaldehyde.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The resulting precipitate is then filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired arylidene indanone derivative.[8]

Intramolecular Friedel-Crafts Acylation

Another powerful method for constructing the indanone scaffold itself is through an intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1][2] This allows for the introduction of substituents on the aromatic ring of the indanone core.

Protocol 2.2: Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: Convert the 3-arylpropanoic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step is crucial as it activates the carbonyl group for electrophilic aromatic substitution.

  • Cyclization: In a separate flask, prepare a slurry of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

  • Reactant Addition: Slowly add the freshly prepared acid chloride to the Lewis acid slurry. The Lewis acid coordinates with the carbonyl oxygen, further increasing its electrophilicity and facilitating the intramolecular attack by the aromatic ring.

  • Reaction and Quenching: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction by TLC. Once complete, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography.[2]

Biological Evaluation: Unraveling the Activity Profile

The biological evaluation of your synthesized indanone derivatives is the core of the SAR study. This involves a tiered approach, starting with in vitro assays to determine potency and selectivity, followed by in vivo studies for promising candidates to assess efficacy and pharmacokinetic properties.

In Vitro Assays: The First Look at Potency and Mechanism

In vitro assays provide a controlled environment to assess the direct interaction of your compounds with their biological target. The choice of assay will depend on the therapeutic area of interest.

Example Protocol 3.1.1: Acetylcholinesterase (AChE) Inhibition Assay (Relevant for Alzheimer's Disease)

This protocol is adapted from the Ellman's method, a widely used colorimetric assay for measuring AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer solution (pH 8.0), a solution of acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). Prepare stock solutions of your indanone derivatives in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution (from a commercial source or prepared from brain homogenates).[5] A control well should contain the solvent instead of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate ATCI and the chromogen DTNB to each well to initiate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Example Protocol 3.1.2: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium and under appropriate conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your indanone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

In Vivo Models: Assessing Efficacy in a Living System

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.

Example Protocol 3.2.1: Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model in Rats (for Inflammatory Bowel Disease)

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Induction of Colitis: Anesthetize the rats and intrarectally administer a solution of TNBS in ethanol to induce colitis. A control group should receive saline.

  • Compound Administration: Administer the test indanone derivative orally or via another appropriate route at different doses for a specified period. A positive control group could receive a known anti-inflammatory drug.

  • Monitoring: Monitor the animals daily for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect the colon tissue. Assess the macroscopic damage score, colon weight/length ratio, and perform histological analysis to evaluate inflammation. The levels of pro-inflammatory cytokines like TNF-α and IL-1β in the colon tissue can also be measured.[9]

Computational Approaches: Guiding Rational Drug Design

Computational tools are invaluable for understanding SAR at a molecular level and for prioritizing the synthesis of new derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[10][11]

Workflow for a QSAR Study:

  • Data Set Preparation: Compile a dataset of indanone derivatives with their corresponding biological activity data (e.g., IC₅₀ values).

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, steric properties).

  • Model Building: Use statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][12][13]

Protocol 4.2: General Molecular Docking Protocol

  • Receptor and Ligand Preparation: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structures of your indanone derivatives and minimize their energy.

  • Binding Site Identification: Identify the active site or binding pocket of the protein.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to dock the ligands into the binding site of the receptor. The software will generate multiple possible binding poses for each ligand.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to rank them based on their predicted binding affinity. This can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, helping to explain the observed SAR.

Data Presentation and Interpretation

A crucial aspect of any SAR study is the clear and concise presentation of data to facilitate interpretation and guide the next round of design and synthesis.

SAR Data Summary Table

Summarize the chemical structures and biological activity data for your series of indanone derivatives in a table. This allows for a quick comparison of the effects of different substituents.

Compound IDR1R2R3Target Activity (IC₅₀, µM)
IND-01 HHH10.5
IND-02 OCH₃HH5.2
IND-03 HClH8.1
IND-04 OCH₃ClH2.5

This is an exemplary table. The R groups and target activity would be specific to the study.

Visualizing Workflows and Relationships

Diagrams can be powerful tools for illustrating complex workflows and relationships.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Design Rational Design (Computational Modeling) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (Potency, Selectivity) Purification->In_Vitro In_Vivo In Vivo Models (Efficacy, Safety) In_Vitro->In_Vivo Promising Candidates SAR_Analysis SAR Interpretation & Data Analysis In_Vitro->SAR_Analysis In_Vivo->SAR_Analysis SAR_Analysis->Design Iterative Refinement Indanone_SAR_Logic Indanone_Core Indanone Scaffold Aromatic_Ring Aromatic Ring Substitutions Indanone_Core->Aromatic_Ring Five_Membered_Ring Five-Membered Ring Modifications Indanone_Core->Five_Membered_Ring Linker Linker Modifications (if applicable) Indanone_Core->Linker Biological_Activity Biological Activity Aromatic_Ring->Biological_Activity Electronic & Steric Effects Five_Membered_Ring->Biological_Activity Conformational Rigidity Linker->Biological_Activity Target Interaction & Spacing

References

Application Notes & Protocols: Asymmetric Synthesis and Stereochemical Control of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Spirocyclic Scaffold - A Dimension of Opportunity

In the landscape of medicinal chemistry and drug discovery, the pursuit of molecular diversity and complexity is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged scaffolds due to their inherent three-dimensional and rigid structures.[1][2] This unique topology allows for precise spatial projection of functional groups, enabling more specific and potent interactions with biological targets compared to their flatter, aromatic counterparts.[1][3] The inclusion of spirocyclic motifs has been shown to improve drug-like properties, including solubility and metabolic stability, and they are increasingly represented in clinical candidates and approved drugs.[2][4]

However, the synthetic appeal of spirocycles is tempered by a significant challenge: the stereocontrolled construction of the defining quaternary spirocenter.[5] Establishing this stereocenter with high fidelity is crucial, as the biological activity of chiral molecules is often confined to a single stereoisomer.[6][7] This guide provides an in-depth exploration of the three principal strategies employed to master this challenge: organocatalysis, transition-metal catalysis, and the use of chiral auxiliaries. We will delve into the mechanistic rationale behind these approaches and provide detailed, field-proven protocols for each, empowering researchers to harness the vast potential of spirocyclic scaffolds.

Section 1: Organocatalytic Strategies - The Power of Chiral Environments

Organocatalysis has revolutionized asymmetric synthesis by using small, metal-free organic molecules to create a chiral environment that directs the formation of stereocenters.[5] This approach is particularly powerful for constructing spirocycles through cascade or domino reactions, where multiple bonds are formed in a single, highly efficient operation.[8] The causality behind this control lies in the catalyst's ability to form transient, covalent (e.g., enamine, iminium ion) or non-covalent (e.g., hydrogen bonding) intermediates with substrates, effectively shielding one face of the molecule and guiding the reaction pathway with high stereoselectivity.[9]

Spirooxindoles are a prominent class of spirocycles synthesized using this strategy, valued for their wide range of biological activities.[10][11] The following protocol details an organocatalytic cascade reaction for their enantioselective synthesis.

Protocol 1: Asymmetric Synthesis of Spiro[4H-chromene-3,3'-oxindoles] via Squaramide-Catalyzed Cascade Reaction

This protocol describes a three-component cascade Knoevenagel/Michael/cyclization reaction to produce chiral spirooxindoles.[12] The quinidine-derived squaramide catalyst acts as a bifunctional catalyst, using its tertiary amine base to deprotonate one substrate and its squaramide moiety to activate the other via hydrogen bonding, orchestrating the entire sequence within a chiral pocket.

Workflow Overview:

G cluster_prep Reactant Preparation cluster_reaction Catalytic Cascade cluster_analysis Analysis Isatin Isatin Derivative Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel Step 1 Malononitrile Malononitrile Malononitrile->Knoevenagel Step 1 Sesamol Sesamol Derivative Michael Asymmetric Michael Addition Sesamol->Michael Step 2 Catalyst Quinidine-Squaramide Catalyst (10 mol%) Catalyst->Michael Step 2 Solvent Solvent (CHCl3) Solvent->Michael Step 2 Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Step 3 Purification Column Chromatography Cyclization->Purification Product Enantioenriched Spirooxindole Purification->Product Analysis HPLC Analysis (Chiral Stationary Phase) Product->Analysis

Caption: Workflow for organocatalytic synthesis of spirooxindoles.

Experimental Protocol:

  • To a dried reaction vial, add the isatin derivative (0.2 mmol, 1.0 equiv.), malononitrile (0.2 mmol, 1.0 equiv.), and the quinidine-derived squaramide catalyst 1f (0.02 mmol, 10 mol%).[12]

  • Add chloroform (CHCl₃, 2.0 mL) as the solvent.

  • Stir the mixture at room temperature for 10 minutes to facilitate the initial Knoevenagel condensation.

  • Add the sesamol derivative (0.24 mmol, 1.2 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired spirooxindole product.

  • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralpak AD-H).[12]

Data Summary: Catalyst Screening and Scope

EntryIsatin Substituent (R)Yield (%)ee (%)
1H8588
25-Br8790
35-Cl8389
45-F8185
55-Me7882
6N-Me7586
Data adapted from reference[12]. Conditions: Isatin (0.2 mmol), malononitrile (0.2 mmol), sesamol (0.24 mmol), catalyst (10 mol%) in CHCl₃ (2.0 mL) at room temperature.

Section 2: Transition-Metal Catalysis - Precision Bond Formation

Transition metals offer a uniquely powerful toolkit for spirocycle synthesis due to their ability to orchestrate a wide array of bond-forming events with high efficiency and selectivity.[13] Catalysts based on palladium, gold, iridium, and nickel can activate substrates in diverse ways, including C-H activation, π-allyl complex formation, and Lewis acid activation of alkynes, enabling the construction of complex spirocyclic architectures.[14][15][16] A particularly elegant strategy is sequential catalysis, where two different metal catalysts work in concert to perform distinct, consecutive transformations in a single pot.[17]

This approach is exemplified in the enantioselective synthesis of spiroketals, important motifs in many natural products.[18][19] The following protocol uses a gold catalyst to trigger an initial cyclization, followed by an iridium catalyst with a chiral ligand to control the key stereodetermining spiroketalization step.[20]

Protocol 2: Enantioselective Synthesis of Spiroketals via Sequential Gold and Iridium Catalysis

This protocol leverages the carbophilicity of gold to catalyze the cyclization of an alkynol into a reactive exocyclic vinyl ether intermediate.[17][20] This intermediate is then intercepted by a chiral iridium complex, generated in situ, which facilitates a highly enantioselective allylation/spiroketalization cascade to furnish the final product.

Catalytic Cycle Logic:

G Start Racemic Allylic Alcohol + Alkynol VinylEther Exocyclic Vinyl Ether (Intermediate) Start->VinylEther Au(I) Catalysis (Cyclization) PiAllyl Chiral π-Allyl-Ir Amphiphile Start->PiAllyl Ir(I) Catalysis (Dehydration) Product Enantioenriched Spiroketal VinylEther->Product Asymmetric Allylation/ Spiroketalization PiAllyl->Product Au_cat [Au] Ir_cat [Ir]-L*

Caption: Sequential Au(I)/Ir(I) catalysis for spiroketal synthesis.

Experimental Protocol:

  • In a glovebox, charge a screw-capped vial with [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol, 2.5 mol%) and the chiral phosphoramidite ligand (e.g., Carreira's ligand, 5.8 mg, 0.011 mmol, 11 mol%).[17][21]

  • Add anhydrous and degassed dichloromethane (DCM, 1.0 mL) and stir for 20 minutes at room temperature.

  • To this solution, add PPh₃AuCl (2.5 mg, 0.005 mmol, 5 mol%) and AgOTf (1.3 mg, 0.005 mmol, 5 mol%). Stir for another 10 minutes.

  • Add the racemic 2-(1-hydroxyallyl)phenol substrate (0.1 mmol, 1.0 equiv.) and the alkynol substrate (0.12 mmol, 1.2 equiv.).

  • Seal the vial and stir the reaction at 40 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture and purify the residue directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the spiroketal product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC.

Data Summary: Substrate Scope for Sequential Spiroketalization

EntryR¹ (on Phenol)R² (on Alkynol)Yield (%)dree (%)
1HPh85>20:196
24-MeOPh88>20:195
34-ClPh82>20:197
4H4-Me-C₆H₄86>20:196
5HCyclohexyl75>20:194
6Hn-Butyl7815:193
Data conceptualized from findings in references[17][20][21].

Section 3: Chiral Auxiliary-Mediated Stereocontrol - The "Steering Group" Approach

The use of a chiral auxiliary is a classic, robust, and often highly predictable strategy for controlling stereochemistry.[] In this method, a prochiral substrate is covalently bonded to a recoverable, enantiopure molecule (the auxiliary).[23] The auxiliary's inherent chirality and steric bulk then act as a "steering group," directing the attack of a reagent to one of the two diastereotopic faces of the substrate. This results in the formation of one diastereomer in preference to the other. A key advantage is that the resulting diastereomers can often be separated by standard techniques like chromatography, allowing for access to exceptionally high-purity material. The final step involves the cleavage of the auxiliary, which can ideally be recovered and reused.[]

Protocol 3: Diastereoselective Synthesis of Spirooxindoles via a Bicyclic Lactam Auxiliary

This protocol employs a chiral bicyclic lactam, derived from (S)-pyroglutamic acid, as a chiral auxiliary to control the synthesis of a spiro[pyrrolidone-3,3'-oxindole].[24][25] The key step is a diastereoselective nucleophilic aromatic substitution (SNAr) reaction. The rigid, concave structure of the acylated lactam auxiliary effectively blocks one face of the enolate, forcing the arylation to occur from the less hindered face, thereby setting the configuration of the quaternary spirocenter.[24]

Stereodirecting Role of the Chiral Auxiliary:

G cluster_aux Chiral Auxiliary Control Aux Chiral Auxiliary Attached to Substrate The auxiliary's rigid structure creates a sterically biased environment. Enolate Diastereotopic Enolate Formation One face is sterically shielded by the auxiliary. Aux:f0->Enolate:f0 Deprotonation Base Base (e.g., KHMDS) Base->Aux:f0 Attack Electrophile Attack Occurs on the sterically accessible face. Enolate:f0->Attack:f0 S(N)Ar with o-nitroaryl Product Diastereomerically Enriched Product Stereocenter is set relative to the auxiliary. Attack:f0->Product:f0 Removal Auxiliary Cleavage Yields enantiopure product and recoverable auxiliary. Product:f0->Removal:f0

References

Application Notes and Protocols: The Spiro[indene-1,4'-piperidine] Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid three-dimensional framework that can effectively orient substituents into biologically relevant space.[1][2] The spiro[indene-1,4'-piperidine] core, a unique fusion of a planar indene system with a flexible piperidine ring, represents a privileged scaffold with significant potential for modulating a range of biological targets. Its inherent rigidity reduces the entropic penalty of binding to a target protein, while the piperidine nitrogen offers a convenient handle for introducing diverse chemical functionality and modulating physicochemical properties.[3]

This application note provides a comprehensive overview of the spiro[indene-1,4'-piperidine] scaffold, detailing its strategic applications, a representative synthetic protocol, and its utility in the design of targeted therapeutics.

Core Principles and Advantages of the Spiro[indene-1,4'-piperidine] Scaffold

The strategic incorporation of the spiro[indene-1,4'-piperidine] scaffold into a drug candidate imparts several key advantages:

  • Conformational Rigidity: The spirocyclic nature of the scaffold locks the relative orientation of the indene and piperidine rings, reducing the number of accessible conformations. This pre-organization can lead to higher binding affinities for the target receptor.[3]

  • Three-Dimensional Vectorial Orientation: The scaffold projects substituents into distinct vectors in 3D space. This allows for precise probing of binding pockets and optimization of interactions with specific amino acid residues.

  • Improved Physicochemical Properties: The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility, metabolic stability, and overall drug-likeness.[2]

  • Novel Chemical Space: The unique architecture of the spiro[indene-1,4'-piperidine] core allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property.

cluster_scaffold Spiro[indene-1,4'-piperidine] Core cluster_advantages Key Advantages Scaffold Rigidity Conformational Rigidity 3D_Orientation 3D Vectorial Orientation Properties Improved Physicochemical Properties Novelty Novel Chemical Space

Figure 1: The Spiro[indene-1,4'-piperidine] scaffold and its key advantages in drug design.

Applications in Drug Discovery: Targeting G-Protein Coupled Receptors (GPCRs)

The spiro[indene-1,4'-piperidine] scaffold has proven particularly effective in the design of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes.

Somatostatin Receptor (sst) Agonists

A notable application of the spiro[indene-1,4'-piperidine] scaffold is in the development of potent and selective agonists for the somatostatin receptor subtype 2 (sst₂).[2][4] Somatostatin is a peptide hormone that regulates a variety of cellular functions, and its receptors are important targets for the treatment of acromegaly, neuroendocrine tumors, and other diseases. Non-peptide small molecule agonists offer the advantage of oral bioavailability over native peptide ligands. The rigid scaffold allows for the precise positioning of pharmacophoric elements that mimic the binding of the endogenous somatostatin peptide.

Central Nervous System (CNS) Targets

The structural features of the spiro[indene-1,4'-piperidine] scaffold also make it a promising platform for the development of CNS-active agents. The piperidine moiety is a common feature in many CNS drugs, and its combination with the indene group can be exploited to target receptors such as:

  • Dopamine Receptors: The general class of phenyl-indene derivatives has been investigated for its affinity for dopamine D₁ and D₂ receptors, suggesting that spirocyclic analogues could offer enhanced selectivity and potency.[5]

  • Opioid Receptors: Spirocyclic piperidines are a well-established class of opioid receptor modulators.[6][7] The spiro[indene-1,4'-piperidine] core can be functionalized to target mu (µ), delta (δ), and kappa (κ) opioid receptors for the development of novel analgesics with potentially improved side-effect profiles.[8]

Data Summary: Biological Activity Profile

The following table summarizes the reported biological activities of representative compounds featuring the spiro[indene-1,4'-piperidine] or closely related spiropiperidine scaffolds. Note: Specific quantitative values from proprietary sources or publications without open access are cited for reference.

Compound ClassTargetActivity MetricReported ValueReference
Spiro[indene-1,4'-piperidine] DerivativesHuman sst₂ ReceptorAgonist ActivityPotent and Selective[2][4]
Spiro[chromene-2,4'-piperidine] BenzamideDelta Opioid ReceptorAgonist (in vivo)~50-fold more potent than lead[6]
Phenyl-indene piperazineDopamine D₁/D₂ ReceptorsAffinityHigh Affinity[5]
Spiro-substituted piperidinesNeurokinin NK₁/NK₂ ReceptorsAffinity (IC₅₀)18 nM (NK₁) / 16 nM (NK₂)[9]

Protocols: Synthesis and Characterization

The synthesis of the spiro[indene-1,4'-piperidine] core can be achieved through several synthetic strategies. A common and effective approach is the intramolecular Friedel-Crafts cyclization of a suitably functionalized piperidine precursor.

Representative Synthetic Protocol: Synthesis of N-Benzyl-spiro[indene-1,4'-piperidine]

This protocol describes a representative synthesis of an N-protected spiro[indene-1,4'-piperidine] derivative, which can be further functionalized.

Start N-Benzyl-4-piperidone Step1 Grignard Reaction (2-phenylethyl)magnesium bromide Start->Step1 Intermediate Tertiary Alcohol Intermediate Step1->Intermediate Step2 Intramolecular Friedel-Crafts Cyclization (e.g., H₂SO₄, PPA) Intermediate->Step2 Product N-Benzyl-spiro[indene-1,4'-piperidine] Step2->Product

Figure 2: General workflow for the synthesis of the spiro[indene-1,4'-piperidine] core.

Step 1: Synthesis of 1-Benzyl-4-(2-phenylethyl)piperidin-4-ol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a solution of 2-phenylethyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition of Piperidone: Cool the Grignard reagent to 0 °C and add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Isolation: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tertiary alcohol is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to N-Benzyl-spiro[indene-1,4'-piperidine]

  • Reaction Setup: To a round-bottom flask, add the crude 1-benzyl-4-(2-phenylethyl)piperidin-4-ol from the previous step.

  • Cyclization: Add concentrated sulfuric acid (or polyphosphoric acid, PPA) dropwise at 0 °C with vigorous stirring. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Basification: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to pH > 10.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-spiro[indene-1,4'-piperidine].

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The spiro[indene-1,4'-piperidine] scaffold represents a valuable and versatile platform in contemporary drug discovery. Its unique combination of rigidity, three-dimensionality, and synthetic accessibility makes it an attractive starting point for the design of potent and selective modulators of various biological targets, particularly GPCRs. The synthetic protocols, while requiring careful optimization, are based on robust and well-established chemical transformations. As our understanding of the structural biology of drug targets continues to grow, the rational design of novel therapeutics based on the spiro[indene-1,4'-piperidine] scaffold is poised to yield a new generation of innovative medicines.

References

Application Notes & Protocols: Developing Antileishmanial Agents from Spiropiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the identification, characterization, and preclinical development of novel antileishmanial agents based on the spiropiperidine scaffold. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies, grounded in recent advancements in the field.

Introduction: The Urgent Need and a Promising Scaffold

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem, affecting millions worldwide with a spectrum of clinical manifestations from cutaneous lesions to fatal visceral disease.[1] Current therapeutic options are limited by toxicity, emerging resistance, high cost, and difficult administration routes, underscoring the urgent need for new, safer, and more effective drugs.[2][3]

The spiropiperidine scaffold has emerged as a promising starting point for the development of new antileishmanial drugs.[4] The rigid, three-dimensional nature of the spirocyclic system can enhance binding affinity and specificity to biological targets while improving pharmacokinetic properties.[4] Recent studies have demonstrated that certain spiropiperidine derivatives exhibit potent in vitro activity against Leishmania parasites, in some cases surpassing the efficacy of the current standard-of-care drug, miltefosine.[1][5]

Lead Identification and Optimization: A Targeted Approach

The discovery of potent antileishmanial spiropiperidine derivatives provides a strong foundation for a targeted drug discovery program. The general workflow for identifying and optimizing lead compounds is depicted below.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development A Spiroperidine Library Synthesis B In Vitro Promastigote Assay (Primary Screen) A->B High-Throughput Screening C In Vitro Amastigote Assay (Secondary Screen) B->C Active Compounds D Cytotoxicity Assay (Mammalian Cells) C->D Potent Compounds E Hit Identification & Selection D->E Selective Compounds F Structure-Activity Relationship (SAR) Studies E->F G Mechanism of Action (MoA) Studies F->G H In Vitro ADME/Tox Profiling G->H I Lead Candidate Nomination H->I J In Vivo Efficacy Studies (Animal Models) I->J K Pharmacokinetic (PK) Studies J->K L Safety Pharmacology & Toxicology K->L

Caption: Antileishmanial Drug Discovery Workflow.

Promising Lead Compounds

Recent research has identified several spiropiperidine derivatives with significant antileishmanial activity.[1][5] Notably, two compounds, designated 8a and 9a , have demonstrated sub-micromolar efficacy against Leishmania major amastigotes, the clinically relevant intracellular stage of the parasite.[1][5]

CompoundAntipromastigote IC₅₀ (µM)Antiamastigote IC₅₀ (µM)Reference
8a Not specified0.89[1][5]
9a Not specified0.50[1][5]
Miltefosine Not specified8.08[1][5]

These compounds serve as excellent starting points for further medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

Proposed Mechanism of Action: Targeting the Folate Pathway

Evidence suggests that the antileishmanial activity of these spiropiperidine derivatives may stem from the inhibition of the parasite's folate pathway.[1][5][6] This is a well-validated target in antimicrobial drug discovery, as many pathogens, including Leishmania, rely on the de novo synthesis of folates, while their mammalian hosts can salvage folates from their diet.

The key enzymes in the Leishmania folate pathway are dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[1][5][6] Inhibition of these enzymes disrupts the supply of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to parasite death.

The hypothesis that spiropiperidines target this pathway is supported by several lines of evidence:

  • Reversal of Activity: The antileishmanial effects of active spiropiperidine compounds can be reversed by the addition of folic and folinic acids, which bypass the need for DHFR and PTR1 activity.[1][5][6]

  • Molecular Docking: In silico docking studies have shown that lead compounds, such as 8a and 9a, can favorably bind to the active site of Leishmania major PTR1.[1][7]

G cluster_0 Folate Biosynthesis Pathway in Leishmania Pteridine Pteridine Precursors DHF Dihydrofolate (DHF) Pteridine->DHF THF Tetrahydrofolate (THF) Pteridine->THF PTR1 DHF->THF DHFR Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis DHFR DHFR PTR1 PTR1 Spiro Spiropiperidine Derivatives Spiro->DHFR Spiro->PTR1

Caption: Proposed Mechanism of Action.

Experimental Protocols

The following protocols are essential for the in vitro characterization of novel spiropiperidine derivatives.

Protocol 1: In Vitro Antileishmanial Activity against Promastigotes

This primary screening assay is used to evaluate the effect of compounds on the extracellular, motile promastigote stage of the parasite.

Materials:

  • Leishmania species (e.g., L. major, L. donovani) promastigotes in logarithmic growth phase.

  • Complete M199 medium supplemented with fetal bovine serum (FBS).

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • Reference drug (e.g., miltefosine, amphotericin B).

  • 96-well microtiter plates.

  • Resazurin solution.

  • Plate reader (fluorometer/spectrophotometer).

Procedure:

  • Harvest logarithmic phase promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in complete M199 medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds and reference drug in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO (vehicle control).

  • Incubate the plates at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antileishmanial Activity against Intracellular Amastigotes

This secondary assay is crucial as it assesses the activity of compounds against the clinically relevant intracellular amastigote stage residing within host macrophages.[8]

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1).

  • Complete RPMI-1640 medium with FBS.

  • Stationary phase Leishmania promastigotes.

  • Test compounds and reference drug.

  • 24-well plates with coverslips or 96-well plates.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Seed macrophages (e.g., 5 x 10⁴ cells/well) onto coverslips in a 24-well plate and allow them to adhere overnight at 37°C in 5% CO₂.

  • Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of the test compounds and reference drug.

  • Incubate for 72 hours at 37°C in 5% CO₂.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC₅₀ value as described in Protocol 1.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compounds against a mammalian cell line to establish a selectivity index.[9]

Materials:

  • Mammalian cell line (e.g., VERO, HepG2, or the same macrophage line used in the amastigote assay).[1]

  • Complete culture medium for the specific cell line.

  • Test compounds and a cytotoxic reference drug (e.g., doxorubicin).

  • 96-well plates.

  • Resazurin solution or MTT reagent.

  • Plate reader.

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate for 72 hours at 37°C in 5% CO₂.

  • Assess cell viability using the resazurin or MTT assay as per the manufacturer's instructions.

  • Calculate the 50% cytotoxic concentration (CC₅₀).

Data Analysis and Interpretation

The primary endpoints for these in vitro assays are the IC₅₀ and CC₅₀ values. A crucial parameter for prioritizing compounds is the Selectivity Index (SI) , which is calculated as follows:

SI = CC₅₀ (mammalian cells) / IC₅₀ (intracellular amastigotes)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cell, which is a desirable characteristic for a drug candidate.[10] Compounds with a high SI should be prioritized for further investigation, including mechanism of action studies and in vivo efficacy testing.

In Vivo Preclinical Evaluation

Promising lead compounds with potent in vitro activity and a favorable selectivity index should be advanced to in vivo animal models of leishmaniasis.[11][12] The choice of animal model depends on the clinical form of the disease being targeted (e.g., cutaneous or visceral leishmaniasis).[11][12]

Commonly used models include:

  • BALB/c mice: For visceral leishmaniasis (L. donovani) and cutaneous leishmaniasis (L. major).[8][13]

  • Syrian golden hamsters: For visceral leishmaniasis, as the disease progression more closely mimics human infection.[8]

Key parameters to be evaluated in in vivo studies include:

  • Reduction in parasite burden in target organs (liver, spleen, skin lesion).

  • Clinical signs of disease.

  • Survival rates.

Conclusion and Future Directions

The spiropiperidine scaffold represents a valuable starting point for the development of a new generation of antileishmanial drugs. The protocols and workflow outlined in these application notes provide a robust framework for the identification, characterization, and preclinical development of these promising compounds. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of delivering a safe and effective new treatment for leishmaniasis.

References

Application Notes and Protocols for Targeting Trace-Amine-Associated Receptor 1 (TAAR1) with Spiropiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Neuropsychiatric Drug Discovery

Trace-Amine-Associated Receptor 1 (TAAR1) has emerged from the complexities of the central nervous system as a highly promising therapeutic target for a range of neuropsychiatric disorders, most notably schizophrenia.[1][2][3] Unlike conventional antipsychotics that primarily act through dopamine D2 receptor antagonism, which is often associated with significant side effects, TAAR1 offers a novel modulatory approach to monoaminergic and glutamatergic neurotransmission.[2][[“]] Activation of this G-protein coupled receptor (GPCR) by agonists has demonstrated antipsychotic-like, anxiolytic, and antidepressant-like properties in preclinical models, with lead compounds like ulotaront and ralmitaront showing promise in clinical trials for schizophrenia.[1][[“]][5]

Spiropiperidines represent a versatile and privileged scaffold in medicinal chemistry, known for their rigid three-dimensional structures that allow for precise presentation of pharmacophoric elements. This structural rigidity can lead to enhanced potency and selectivity for their biological targets. While the exploration of spiropiperidines as TAAR1 modulators is an evolving field, their potential to generate novel chemical entities with desirable pharmacokinetic and pharmacodynamic properties makes them an exciting area of investigation for the next generation of neuropsychiatric therapeutics.[6][7][8]

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and characterization of spiropiperidine-based ligands targeting TAAR1. We will delve into the underlying science, from the molecular mechanisms of TAAR1 signaling to the practical execution of key in vitro and in vivo assays.

Mechanism of Action and Signaling Pathways: The TAAR1 Hub

TAAR1 is a Gs-protein coupled receptor that, upon activation, primarily stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10] This signaling cascade is a key starting point for its modulatory effects on the nervous system. However, the influence of TAAR1 extends beyond cAMP, with evidence suggesting potential signaling through other pathways, such as the β-arrestin 2/Akt/GSK3 pathway, and interactions with other receptors, including the dopamine D2 receptor.[10]

The therapeutic potential of TAAR1 agonists stems from their ability to regulate the activity of dopamine, serotonin, and glutamate systems, which are often dysregulated in schizophrenia.[2][[“]] For instance, TAAR1 activation can reduce the firing of dopaminergic and serotonergic neurons, providing a mechanism for its antipsychotic effects without the direct receptor blockade that can lead to motor side effects.[2]

TAAR1_Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates betagamma Gβγ Spiro_Ligand Spiropiperidine Agonist Spiro_Ligand->TAAR1 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Modulation Modulation of Dopamine, Serotonin, & Glutamate Systems PKA->Neuronal_Modulation Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates Binding_Assay_Workflow start Start prep_membranes Prepare TAAR1 Membranes start->prep_membranes add_reagents Add Membranes, Radioligand & Test Compound to Plate prep_membranes->add_reagents incubate Incubate (e.g., 60 min at 30°C) add_reagents->incubate filter Rapidly Filter through Glass Fiber Mats incubate->filter wash Wash Filters (ice-cold buffer) filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity add_scint->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[indene-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[indene-1,4'-piperidine]. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yields.

Introduction

Spiro[indene-1,4'-piperidine] is a valuable scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets.[2] However, its synthesis can present challenges, including low yields, side product formation, and purification difficulties. This guide will focus on two primary synthetic routes: the Pictet-Spengler reaction and intramolecular Friedel-Crafts cyclization, offering practical solutions to common experimental hurdles.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired Spiro[indene-1,4'-piperidine] product. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors related to your reagents, reaction conditions, or work-up procedure.

Causality-Driven Solutions:

  • Inactive Catalyst:

    • The "Why": Both Pictet-Spengler and Friedel-Crafts reactions are highly dependent on the activity of the acid catalyst. Lewis acids like AlCl₃ are notoriously sensitive to moisture, which leads to deactivation. Brønsted acids can also be compromised by wet solvents or starting materials.[3]

    • The "How-To":

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use freshly opened or properly stored anhydrous solvents.

      • If using a solid Lewis acid, consider purchasing a new bottle if there is any doubt about its integrity.

  • Inappropriate Reaction Temperature:

    • The "Why": The optimal temperature for these reactions is a delicate balance. Insufficient heat may not provide the necessary activation energy for the cyclization to occur. Conversely, excessive heat can lead to the decomposition of starting materials or the desired product.[4]

    • The "How-To":

      • Start with the recommended temperature from a literature procedure.

      • If the reaction is not proceeding, gradually increase the temperature in 5-10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If you observe the formation of multiple new spots on your TLC plate, especially those that are highly colored or streaky, this could indicate decomposition, and the temperature should be lowered.

  • Deactivated Aromatic Ring (for Friedel-Crafts):

    • The "Why": The intramolecular Friedel-Crafts reaction is an electrophilic aromatic substitution. If your indene precursor has strongly electron-withdrawing groups, the aromatic ring will be less nucleophilic and less likely to attack the electrophile.[3]

    • The "How-To":

      • Assess the electronic nature of your substituents. If deactivating groups are present, you may need to switch to a more potent Lewis acid or consider an alternative synthetic strategy.

  • Poor Quality Starting Materials:

    • The "Why": Impurities in your starting materials, such as the piperidine derivative or the indene precursor, can interfere with the reaction by consuming the catalyst or participating in side reactions.[4]

    • The "How-To":

      • Verify the purity of your starting materials by NMR or other analytical techniques before beginning the synthesis.

      • If necessary, purify your starting materials by recrystallization or column chromatography.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Product Yield check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes solution_catalyst Use fresh, anhydrous catalyst and solvents. check_catalyst->solution_catalyst No check_starting_materials Are the starting materials pure? check_temp->check_starting_materials Yes solution_temp Gradually increase temperature while monitoring by TLC/LC-MS. check_temp->solution_temp No check_workup Was product lost during workup? check_starting_materials->check_workup Yes solution_sm Purify starting materials before reaction. check_starting_materials->solution_sm No solution_workup Check aqueous layers and filtration media for product. check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_catalyst->check_temp solution_temp->check_starting_materials solution_sm->check_workup solution_workup->end

Caption: Troubleshooting workflow for low or no product yield.

Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification and reducing my yield. What are these side products and how can I prevent their formation?

Answer: The formation of side products is often related to the reactivity of the intermediates and the reaction conditions.

Causality-Driven Solutions:

  • Over-alkylation or Polymerization:

    • The "Why": The spirocyclic product itself can sometimes act as a nucleophile and react further with starting materials or intermediates, leading to higher molecular weight impurities. This is more common at elevated temperatures or with highly reactive starting materials.

    • The "How-To":

      • Carefully control the stoichiometry of your reactants. A slight excess of one reactant might be beneficial to ensure the complete consumption of the other.

      • Consider slow addition of one of the reactants to maintain a low concentration in the reaction mixture.

      • Lowering the reaction temperature can help to minimize these unwanted follow-on reactions.[4]

  • Carbocation Rearrangement (in Friedel-Crafts):

    • The "Why": The intramolecular Friedel-Crafts alkylation proceeds through a carbocation intermediate. If this carbocation can rearrange to a more stable form, you may isolate an isomeric product instead of the desired spirocycle.

    • The "How-To":

      • Switching to an intramolecular Friedel-Crafts acylation followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction) is a reliable way to avoid this issue. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[3]

  • Incomplete Cyclization:

    • The "Why": In some cases, the initial condensation or addition reaction may occur, but the final ring-closing step is slow or incomplete. This can leave you with a mixture of starting materials and intermediates.

    • The "How-To":

      • Increase the reaction time or temperature, while carefully monitoring for the formation of decomposition products.

      • Consider a more potent catalyst to facilitate the cyclization step.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: Pictet-Spengler or intramolecular Friedel-Crafts?

A1: The choice of synthetic route depends on the availability of starting materials and the specific substituents on your target molecule.

  • The Pictet-Spengler reaction is often preferred when starting from a β-arylethylamine precursor. It is a powerful reaction for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[5]

  • The intramolecular Friedel-Crafts reaction is a good choice when you have a precursor with a suitable electrophilic side chain attached to the aromatic ring. It is a classic and reliable method for forming cyclic ketones or alkylated rings.[3]

Q2: How do I choose the right acid catalyst for my reaction?

A2: The choice of acid catalyst is critical and should be tailored to your specific substrates.

  • Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used in Pictet-Spengler reactions.[6]

  • Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride etherate (BF₃·OEt₂) are typical for Friedel-Crafts reactions. Milder Lewis acids may be necessary for sensitive substrates.[3]

  • It is often beneficial to perform small-scale screening experiments with a few different catalysts to identify the optimal choice for your system.

Q3: What is the role of the solvent in these reactions?

A3: The solvent can have a significant impact on reaction yield and selectivity.

  • Polarity: The polarity of the solvent can influence the solubility of your reactants and the stability of charged intermediates. Non-polar solvents like dichloromethane (CH₂Cl₂) are common in Friedel-Crafts reactions, while Pictet-Spengler reactions have been shown to work in both protic and aprotic media.[3][7]

  • Coordinating Ability: Some solvents can coordinate with the Lewis acid catalyst, which can either moderate or inhibit its activity.

Q4: How can I effectively purify my Spiro[indene-1,4'-piperidine] product?

A4: Purification is typically achieved through column chromatography on silica gel.[8]

  • A solvent system of hexane and ethyl acetate is often a good starting point for elution. The polarity can be gradually increased to elute the product.

  • It is important to carefully monitor the fractions by TLC to ensure complete separation from any unreacted starting materials or side products.

Q5: My N-Boc protected spiro[indene-1,4'-piperidine] is showing complex signals in the NMR. Why is that?

A5: The broad or split signals in the NMR spectrum of N-Boc protected piperidines are often due to the restricted rotation around the carbamate bond, leading to the presence of rotamers.[9] This can be confirmed by acquiring the NMR spectrum at an elevated temperature, which should cause the signals to coalesce.

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of N-Boc-spiro[indene-1,4'-piperidine]

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • 2-(1H-Inden-3-yl)ethanamine

  • N-Boc-4-piperidone

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(1H-Inden-3-yl)ethanamine (1.0 eq) and anhydrous dichloromethane.

  • Add N-Boc-4-piperidone (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

Pictet-Spengler Reaction Mechanism:

pictet_spengler_mechanism cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Deprotonation Indene-ethylamine N-Boc-4-piperidone Iminium_Ion Iminium Ion Spiro_Intermediate Spiro Intermediate Product Spiro[indene-1,4'-piperidine] Spiro_Intermediate->Product - H+

Caption: Generalized mechanism of the Pictet-Spengler reaction for Spiro[indene-1,4'-piperidine] synthesis.

Protocol 2: Intramolecular Friedel-Crafts Acylation Route

This two-step protocol involves the formation of an acyl chloride followed by cyclization.

Step 1: Synthesis of the Acyl Chloride Precursor

  • In a round-bottom flask, dissolve the corresponding carboxylic acid precursor (e.g., 3-(1H-inden-1-yl)-N-(piperidin-4-yl)propanamide) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.3 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following tables provide representative data on how reaction conditions can influence the yield of spiro-heterocycle synthesis, based on literature examples.

Table 1: Effect of Acid Catalyst on Pictet-Spengler Reaction Yield

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
1TFA (1.2)CH₂Cl₂rt2485[6]
2HCl (1.2)Dioxane501278General Knowledge
3H₂SO₄ (1.0)Toluene80865General Knowledge
4BF₃·OEt₂ (1.2)CH₂Cl₂rt1872[6]

Note: Yields are illustrative and will vary depending on the specific substrates.

Table 2: Influence of Solvent on Intramolecular Friedel-Crafts Acylation Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Dichloromethane (CH₂Cl₂)rt690[7]
21,2-Dichloroethane (DCE)50485[7]
3Carbon Disulfide (CS₂)rt875[3]
4Nitrobenzene50460[3]

Note: Yields are illustrative and will vary depending on the specific substrates.

References

Navigating Stereoselectivity in Spirocyclization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for overcoming stereoselectivity challenges in spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing stereochemically-defined spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are privileged scaffolds in medicinal chemistry and drug discovery.[1][2] However, controlling their stereochemistry during synthesis can be a formidable challenge.[1]

This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles governing stereoselectivity. We will delve into common experimental hurdles, offer data-driven troubleshooting strategies, and answer frequently asked questions, all grounded in established scientific literature. Our goal is to empower you with the knowledge to not only solve immediate experimental problems but also to rationally design more effective spirocyclization strategies in the future.

Section 1: Troubleshooting Guide: Addressing Common Stereoselectivity Issues

This section is designed to help you diagnose and resolve specific issues encountered during your spirocyclization experiments. Each problem is followed by a breakdown of potential causes and a step-by-step protocol for remediation.

Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

This is one of the most frequent challenges in stereoselective spirocyclization. The formation of undesired stereoisomers can complicate purification and significantly reduce the yield of the target molecule.

Potential Causes & Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps C1 Suboptimal Catalyst/Ligand S1 Screen a Panel of Chiral Ligands/Catalysts C1->S1 Address catalyst efficacy C2 Incorrect Reaction Temperature S2 Optimize Reaction Temperature C2->S2 Fine-tune thermodynamics C3 Inappropriate Solvent Choice S3 Evaluate a Range of Solvents C3->S3 Alter reaction environment C4 Substrate Steric/Electronic Mismatch S4 Modify Substrate Design C4->S4 Improve substrate-catalyst interaction

Caption: Troubleshooting workflow for low stereoselectivity.

Detailed Troubleshooting Protocol:

  • Catalyst and Ligand Screening:

    • Rationale: The choice of the chiral catalyst or ligand is paramount in dictating the stereochemical outcome. The catalyst's chiral environment directly influences the transition state leading to the desired product. A wide variety of catalysts, including chiral organocatalysts and organometallic catalysts, have been developed for asymmetric spirocyclization.[3]

    • Procedure:

      • Begin with a small-scale screen of commercially available chiral ligands or catalysts known to be effective for similar transformations.

      • If using a metal catalyst, screen different metal precursors as well, as this can influence the geometry of the active catalytic species.

      • Analyze the crude reaction mixture by chiral HPLC or GC to determine the ee or dr for each catalyst/ligand. It is crucial to first validate the analytical method to ensure accuracy.[4]

  • Temperature Optimization:

    • Rationale: Spirocyclization reactions are often under thermodynamic or kinetic control. Temperature can significantly impact the energy difference between the diastereomeric transition states. Lower temperatures generally favor higher stereoselectivity by exploiting smaller energy differences.

    • Procedure:

      • Select the most promising catalyst/ligand from the initial screen.

      • Run the reaction at a range of temperatures (e.g., from -78 °C to room temperature).

      • Monitor the reaction progress and stereoselectivity at each temperature point.

  • Solvent Screening:

    • Rationale: The solvent can influence the solubility of the catalyst and substrate, the stability of the transition states, and the overall reaction rate. A solvent that promotes a more ordered transition state can enhance stereoselectivity. The polarity of the solvent can significantly affect diastereoselectivity by influencing the transition state of the cyclization.[5]

    • Procedure:

      • Using the best catalyst/ligand and temperature combination, screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, toluene, CH2Cl2, dioxane).

      • Ensure the chosen solvent does not react with the catalyst or substrates.

  • Substrate Modification:

    • Rationale: Sometimes, the inherent steric or electronic properties of the substrate can disfavor the desired stereochemical pathway. Minor modifications to the substrate can improve the "match" with the chiral catalyst.[6]

    • Procedure:

      • If possible, introduce or modify sterically demanding groups on the substrate to create a more pronounced steric differentiation in the transition state.

      • Alter the electronic nature of substituents to influence the reaction mechanism and favor a specific stereochemical outcome.

Problem 2: Poor Yield of the Desired Spirocycle

Low yields can be attributed to a variety of factors, from catalyst deactivation to the formation of side products.

Potential Causes & Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Y1 Catalyst Deactivation/Inhibition S1 Verify Reagent Purity & Use Additives Y1->S1 Ensure active catalyst Y2 Competing Side Reactions S2 Adjust Stoichiometry & Concentration Y2->S2 Minimize byproducts Y3 Unfavorable Reaction Kinetics S3 Modify Reaction Time & Temperature Y3->S3 Improve reaction rate Y4 Product Instability S4 Optimize Work-up & Purification Y4->S4 Prevent degradation

Caption: Troubleshooting workflow for low spirocycle yield.

Detailed Troubleshooting Protocol:

  • Reagent Purity and Additives:

    • Rationale: Impurities in starting materials or solvents can poison the catalyst. Asymmetric reactions are known to be sensitive to trace impurities.[4] Additives can sometimes be used to activate the catalyst or suppress side reactions.

    • Procedure:

      • Ensure all starting materials and solvents are of high purity and are appropriately dried.

      • Consider the use of additives. For example, in some metal-catalyzed reactions, the addition of a specific salt can enhance catalytic activity.

  • Stoichiometry and Concentration:

    • Rationale: The relative amounts of reactants and the overall concentration can influence the reaction pathway. High concentrations can sometimes lead to bimolecular side reactions.

    • Procedure:

      • Vary the stoichiometry of the reactants to determine the optimal ratio.

      • Run the reaction at different concentrations to see if this impacts the yield of the desired spirocycle versus side products.

  • Reaction Time and Temperature:

    • Rationale: As with stereoselectivity, time and temperature are critical for yield. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times or high temperatures can lead to product decomposition or the formation of byproducts.

    • Procedure:

      • Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS to determine the optimal reaction time.

      • Evaluate the effect of temperature on both the reaction rate and the formation of any undesired products.

  • Work-up and Purification:

    • Rationale: The desired spirocyclic product may be sensitive to the conditions used during work-up and purification (e.g., pH, temperature, silica gel).

    • Procedure:

      • Design a work-up procedure that minimizes exposure to harsh conditions.

      • If the product is sensitive to silica gel, consider alternative purification methods such as preparative HPLC or crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral catalyst or ligand for my spirocyclization reaction?

A1: The selection of the optimal catalyst/ligand is often not straightforward and usually requires some empirical screening. However, a rational approach can be taken:

  • Literature Precedent: Start by reviewing the literature for similar spirocyclization reactions. Identify the catalyst systems that have been successful for substrates with similar structural motifs.[3][7]

  • Mechanism-Based Selection: Consider the mechanism of your desired transformation. For example, if the reaction proceeds through a specific type of transition state, choose a ligand designed to stabilize that geometry.

  • Ligand Libraries: Many research groups and commercial suppliers have developed libraries of chiral ligands with systematically varied steric and electronic properties. Screening a small, diverse set of these ligands can be a highly effective strategy.

Q2: What is the role of substrate control in achieving high stereoselectivity?

A2: Substrate control relies on the inherent chirality of the starting material to direct the stereochemical outcome of the reaction. This can be a powerful strategy, especially when a suitable chiral catalyst is not available. There are two main approaches:

  • Chiral Pool Synthesis: This involves starting with a readily available, enantiomerically pure natural product (e.g., an amino acid or a sugar) and using its stereocenters to control the formation of new stereocenters during the spirocyclization.

  • Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material.[8][9] It directs the stereochemistry of the spirocyclization and is then removed in a subsequent step.[8][9] The choice of auxiliary is critical and depends on the specific reaction. Evans' oxazolidinones are a well-known example of chiral auxiliaries used in asymmetric synthesis.[10]

Q3: Can computational chemistry guide the optimization of stereoselectivity?

A3: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a valuable tool in modern drug discovery.[11][12] It can be used to:

  • Model Transition States: By calculating the energies of the different possible transition states leading to the various stereoisomers, it is possible to predict which stereoisomer will be favored.[13][14]

  • Understand Catalyst-Substrate Interactions: Computational models can provide insights into how the chiral catalyst or ligand interacts with the substrate, which can guide the design of more effective catalysts.[15]

  • Rationalize Experimental Observations: When unexpected stereochemical outcomes are observed, computational studies can help to elucidate the underlying mechanistic reasons.[16][17]

Section 3: Data-Driven Decision Making

To facilitate a more systematic approach to troubleshooting, the following table summarizes the key experimental parameters and their potential impact on stereoselectivity and yield.

ParameterImpact on Stereoselectivity (ee/dr)Impact on YieldRationale
Catalyst/Ligand HighHighThe primary driver of stereochemical control and catalytic turnover. The nucleophilicity and steric hindrance of a Lewis base catalyst often play a major role in catalytic reactivity and selectivity.[18]
Temperature HighMediumAffects the energy difference between diastereomeric transition states and can influence reaction rate and side reactions.[19]
Solvent MediumMediumCan influence transition state stability, solubility, and catalyst aggregation.[20]
Concentration Low to MediumHighCan affect reaction kinetics and the prevalence of bimolecular side reactions.
Additives Low to MediumMediumCan act as activators, scavengers, or suppress side reactions.

References

Technical Support Center: Purification of High-Purity Spiro[indene-piperidine] Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with spiro[indene-piperidine] esters. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of purifying these valuable compounds to high purity. Our focus is on providing practical, field-tested insights to overcome common challenges in your daily experiments.

I. Understanding the Purification Landscape

Spiro[indene-piperidine] esters are a class of compounds with significant interest in pharmaceutical development.[1] Their unique three-dimensional structure, which often includes chiral centers, presents specific purification challenges. Achieving high purity (>99%) is critical for accurate biological evaluation and to meet regulatory standards.

The primary purification goals are typically the removal of:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Reaction By-products: Resulting from side reactions or incomplete conversions.

  • Reagents and Catalysts: Such as acids, bases, or metal catalysts used in the synthesis.

  • Stereoisomers: Enantiomers and diastereomers, which can have different pharmacological profiles.[2]

This guide will focus on the two most powerful techniques for purifying these compounds: Column Chromatography and Crystallization .

II. Troubleshooting Guide: Column Chromatography

Flash column chromatography is often the first line of defense for purifying crude reaction mixtures of spiro[indene-piperidine] esters. Due to the basic nature of the piperidine nitrogen, specific considerations are necessary to avoid common pitfalls like peak tailing and poor separation.[3]

Issue 1: Poor Separation of the Target Compound from an Impurity

Symptoms:

  • On TLC, the spots for your product and an impurity are very close or overlapping.

  • During column chromatography, the fractions contain a mixture of your product and the impurity.

Troubleshooting Workflow:

start Poor Separation Observed solvent_system Optimize Solvent System start->solvent_system fine_tune Fine-Tune Polarity: - Adjust ratio of polar/non-polar solvents in small increments. - Test ternary mixtures (e.g., Hexane/EtOAc/DCM). solvent_system->fine_tune Yes stationary_phase Change Stationary Phase solvent_system->stationary_phase No Improvement additive Incorporate an Additive: - Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent. [10] - This masks acidic sites on the silica, reducing peak tailing for the basic piperidine moiety. alumina Switch to Alumina: - Basic or neutral alumina can be effective for basic compounds. stationary_phase->alumina Option 1 amine_silica Use Amine-Functionalized Silica: - Specifically designed to improve chromatography of basic compounds. [10] stationary_phase->amine_silica Option 2 gradient Implement Gradient Elution stationary_phase->gradient Still Poor Separation shallow_gradient Run a Shallow Gradient: - A slow, gradual increase in polarity can resolve closely eluting spots. gradient->shallow_gradient isocratic Isocratic elution is failing isocratic->gradient

Caption: Logic for troubleshooting poor chromatographic separation.

Issue 2: The Compound is "Stuck" on the Column

Symptoms:

  • After loading the sample, no product is observed in the collected fractions, even after flushing with a highly polar solvent.

  • A colored band remains at the top of the column.

Possible Causes & Solutions:

  • Cause: The compound may be too polar for the chosen solvent system, leading to very strong adsorption to the silica gel.

    • Solution: Begin eluting with a more polar solvent mixture. If you started with 10% ethyl acetate in hexanes, try jumping to 30% or 50%, and continue to increase polarity. A final flush with 5-10% methanol in dichloromethane can elute highly polar compounds.[4]

  • Cause: The compound may be unstable on silica gel. The acidic nature of silica can cause degradation of sensitive molecules.

    • Solution 1: Deactivate the silica gel by pre-treating it with a solvent containing a small amount of a base like triethylamine.

    • Solution 2: Switch to a more inert stationary phase like neutral alumina.[4]

  • Cause: The compound may have precipitated at the top of the column due to low solubility in the initial eluent.

    • Solution: Ensure the solvent used to load the sample onto the column is weak enough to not pre-elute the compound, but strong enough to keep it solubilized. If dry-loading, ensure the compound is well-dispersrated on the silica.

III. Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for achieving high purity and isolating a specific polymorph of your spiro[indene-piperidine] ester.[5][6] It is particularly effective at removing small amounts of impurities that are difficult to separate by chromatography.

Issue 1: The Compound Will Not Crystallize ("Oiling Out")

Symptoms:

  • Upon cooling or addition of an anti-solvent, the compound separates as a liquid or oil instead of a solid.

Troubleshooting Workflow:

start Compound 'Oils Out' purity Assess Purity start->purity impure Impurity present (>5-10%) purity->impure Low Purity pure Compound is >95% Pure purity->pure High Purity re_purify Re-purify by Chromatography impure->re_purify conditions Modify Crystallization Conditions pure->conditions slow_cool Slower Cooling: - Allow solution to cool to room temperature slowly before refrigeration. conditions->slow_cool Step 1 scratch Scratch Inner Surface: - Use a glass rod to create nucleation sites. slow_cool->scratch Step 2 seed Add Seed Crystals: - If available, add a tiny crystal of pure product. scratch->seed Step 3 solvent Change Solvent System seed->solvent If still no crystals less_polar Try a Less Polar Solvent: - 'Oiling out' can occur if the solvent is too polar. solvent->less_polar Option 1 anti_solvent Slowly Add Anti-Solvent: - Add a poor solvent dropwise to a solution of the compound in a good solvent at a constant temperature. solvent->anti_solvent Option 2

Caption: Decision-making process when a compound oils out.

Issue 2: Low Recovery of Crystalline Product

Symptoms:

  • A small amount of crystalline material is obtained, but a significant amount of product remains in the mother liquor.

Possible Causes & Solutions:

  • Cause: Too much solvent was used for the crystallization.

    • Solution: Reduce the volume of the mother liquor by evaporation and attempt a second crystallization. For future attempts, use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]

  • Cause: The compound has significant solubility even at low temperatures.

    • Solution 1: Cool the crystallization mixture to a lower temperature (e.g., -20 °C or -78 °C) if the solvent allows.

    • Solution 2: Change to a solvent system where the compound has lower solubility at cold temperatures. This often requires screening several solvents.

  • Cause: The product is a mixture of stereoisomers, with one crystallizing preferentially.

    • Solution: Analyze the mother liquor by chiral HPLC to determine if it is enriched in the other enantiomer or diastereomers. It may be necessary to purify the isomers by chiral chromatography before crystallization.

IV. Frequently Asked Questions (FAQs)

Q1: My spiro[indene-piperidine] ester is a basic compound. Do I need to add a base like triethylamine to my chromatography eluent?

A1: It is highly recommended. The piperidine nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction leads to significant peak tailing, which reduces resolution. Adding a small amount (0.5-1%) of a competitive base like triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase will mask these acidic sites, resulting in sharper peaks and better separation.[3]

Q2: I've purified my compound by column chromatography, but I still see a small impurity by NMR/LC-MS. What's the next step?

A2: This is a perfect scenario for crystallization. Crystallization is exceptionally good at removing small amounts of structurally similar impurities. A single recrystallization can often increase purity from 98% to >99.5%.[7] Refer to the crystallization troubleshooting guide if you encounter issues.

Q3: My compound is a racemate. How can I separate the enantiomers?

A3: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for enantiomeric separation.[8][9]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® IA, AD), are excellent starting points for screening.[2]

  • Mobile Phase: For HPLC, normal phase conditions (e.g., hexane/isopropanol) are often successful. For SFC, CO2 with a modifier like methanol or ethanol is typical.

  • Alternative: Diastereomeric salt formation can also be used. This involves reacting the racemic basic piperidine with a chiral acid to form diastereomeric salts, which can then be separated by standard crystallization or chromatography.[1]

Q4: My synthesis used a palladium catalyst. How can I remove residual metal?

A4: Residual metal catalysts can be problematic for downstream applications.

  • Filtration: Passing a solution of your crude product through a plug of Celite can sometimes remove palladium adsorbed onto solid supports.[10]

  • Scavengers: If simple filtration is insufficient, consider using a scavenger resin. These are polymers functionalized with groups (like thiols or amines) that chelate and bind the metal, allowing it to be filtered off.[11]

  • Aqueous Wash: An aqueous wash with a chelating agent like EDTA can sometimes extract the metal into the aqueous phase.[10]

Q5: My purified spiro[indene-piperidine] ester is a white solid, but it turns yellow over time. Why is this happening?

A5: The yellowing is likely due to slow oxidation.[12] Heterocyclic amines can be susceptible to air oxidation. To ensure long-term stability, store the high-purity compound under an inert atmosphere (nitrogen or argon) at low temperature and protected from light.

V. Experimental Protocols

Protocol 1: Flash Column Chromatography (Silica Gel)

This protocol is a general guideline for purifying a spiro[indene-piperidine] ester with moderate polarity.

1. TLC Analysis and Eluent Selection: a. Dissolve a small amount of the crude product in dichloromethane. b. Spot on a silica gel TLC plate. c. Develop the plate in a solvent system such as 30% ethyl acetate in hexanes. d. Goal: Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. e. Optimization: If the Rf is too low, increase the polarity (more ethyl acetate). If too high, decrease polarity (more hexanes). Add 0.5% triethylamine to the chosen solvent system to prevent tailing.[12]

2. Column Packing: a. Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Pack the column using the "wet slurry" method with your chosen eluent.[13] Ensure the silica bed is compact and free of air bubbles.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which generally gives better resolution. c. Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.[14] b. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified product.

Table 1: Example Chromatographic Conditions

ParameterConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for most organic compounds.
Mobile Phase Hexanes/Ethyl Acetate (70:30) + 0.5% TEAGood starting polarity for many esters. TEA minimizes peak tailing.[3]
Sample Loading Dry LoadingProvides a more uniform starting band, leading to better separation.
Flow Rate ~2 inches/minuteA good balance between separation efficiency and speed.
Protocol 2: Recrystallization (Solvent/Anti-Solvent Method)

This protocol is effective when you have a reasonably pure (>95%) solid that needs a final polishing step.

1. Solvent System Selection: a. Find a "good" solvent in which your compound is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone). b. Find a "poor" or "anti-solvent" in which your compound is poorly soluble but is miscible with the "good" solvent (e.g., hexanes, heptane, or water).[12]

2. Dissolution: a. Place the impure solid in a clean Erlenmeyer flask. b. Add the minimum amount of the "good" solvent at room temperature to just dissolve the solid.

3. Induction of Crystallization: a. While stirring, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (this is the point of supersaturation). b. If cloudiness persists, add a drop or two of the "good" solvent to clarify.

4. Crystal Growth: a. Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling and undisturbed conditions promote the formation of larger, purer crystals.[6] b. Once crystals have formed, the flask can be moved to a refrigerator or freezer to maximize the yield.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of cold anti-solvent to remove any residual mother liquor. c. Dry the crystals under high vacuum to remove all traces of solvent.

Table 2: Example Crystallization Solvent Systems

"Good" Solvent"Anti-Solvent"Compound Polarity Suitability
DichloromethaneHexanesModerately Polar
Ethyl AcetateHeptaneModerately Polar
AcetoneWaterPolar
MethanolDiethyl EtherPolar

VI. References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 5, 2026, from Syrris.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved January 5, 2026, from Longdom Publishing.

  • Hilaris Publisher. (n.d.). Crystallization in the pharmaceutical industry. Retrieved January 5, 2026, from Hilaris Publisher.

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.

  • Hep Journals. (2010). Applications of the crystallization process in the pharmaceutical industry. Hep Journals.

  • BenchChem. (2025). Application Notes and Protocols: Stereoselective Synthesis of Piperidine Derivatives. BenchChem.

  • Vaisala. (n.d.). Pharmaceutical crystallization. Retrieved January 5, 2026, from Vaisala.

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.

  • ACS Publications. (n.d.). Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins. Retrieved January 5, 2026, from ACS Publications.

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved January 5, 2026, from SIELC Technologies.

  • BenchChem. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions. BenchChem.

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate.

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved January 5, 2026, from University of Colorado Boulder.

  • ResearchGate. (2017, February 13). I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much? ResearchGate.

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved January 5, 2026, from ChemCatBio.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.

  • Sigma-Aldrich. (n.d.). spiro[indene-1,4'-piperidine] | 33042-66-9. Retrieved January 5, 2026, from Sigma-Aldrich.

  • ACS Publications. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications.

  • SiliCycle. (2022, October 1). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. SiliCycle.

  • Cengage. (2018). Amines and Heterocycles.

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 5, 2026, from LCGC International.

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC.

  • PubMed Central. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved January 5, 2026, from a study published in the journal.

  • ResearchGate. (n.d.). Isolation and identification of impurities in spironolactone. Retrieved January 5, 2026, from ResearchGate.

  • ResearchGate. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved January 5, 2026, from ResearchGate.

  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 5, 2026, from Phenomenex.

  • SpringerLink. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved January 5, 2026, from a review in a Springer journal.

  • Wikipedia. (n.d.). Spiro compound. Retrieved January 5, 2026, from Wikipedia.

  • Apollo Scientific. (n.d.). 33042-66-9 Cas No. | Spiro[indene-1,4'-piperidine]. Retrieved January 5, 2026, from Apollo Scientific.

  • PubChem. (n.d.). Spiro[indene-1,4'-piperidine] | C13H15N | CID 10330052. Retrieved January 5, 2026, from PubChem.

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 5, 2026, from The Royal Society of Chemistry.

  • ScienceDirect. (n.d.). Journal of Chromatography A. Retrieved January 5, 2026, from an article in the journal.

  • PubMed. (2020, July 21). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed.

  • NIH. (2023, May 23). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions. NIH.

  • LCGC International. (2018, February 1). High Efficiency Chiral Separations in HPLC and SFC. LCGC International.

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 5, 2026, from Organic Syntheses.

  • RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Retrieved January 5, 2026, from RSquareL.

  • YouTube. (2023, March 10). Performing Column Chromatography.

  • CymitQuimica. (n.d.). Spiro[indene-1,4′-piperidine]. Retrieved January 5, 2026, from CymitQuimica.

  • MDPI. (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI.

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 5, 2026, from MDPI.

  • YouTube. (2022, February 13). Column Chromatography.

  • BLDpharm. (n.d.). 33042-66-9|Spiro[indene-1,4'-piperidine]. Retrieved January 5, 2026, from BLDpharm.

References

Technical Support Center: Enhancing the Pharmacokinetic Profile of Spiropiperidine Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with spiropiperidine-based drug candidates. The unique rigid structure of the spiropiperidine scaffold offers significant potential for improving pharmacokinetic (PK) properties by reducing the number of rotatable bonds, which can enhance target engagement and metabolic stability.[1][2] However, navigating the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) to achieve an optimal PK profile can present considerable challenges.

This guide is structured to provide direct, actionable advice to researchers, scientists, and drug development professionals. It moves from frequently asked questions (FAQs) addressing common hurdles to in-depth troubleshooting guides for specific experimental challenges. Our goal is to equip you with the knowledge to diagnose issues, optimize your experimental design, and ultimately, enhance the therapeutic potential of your spiropiperidine compounds.

Frequently Asked Questions (FAQs)

Here we address the high-level questions that frequently arise during the development of spiropiperidine drug candidates.

Q1: My spiropiperidine derivative shows potent in vitro activity but has poor oral bioavailability in animal models. What are the likely causes?

A1: Poor oral bioavailability for a potent compound is a common challenge and typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: Spiropiperidine compounds, especially with lipophilic substituents, can have low solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption.[3][4]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[3]

  • Efflux Transporter Activity: As many spiropiperidine derivatives are basic, they can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[5]

Q2: I'm observing high clearance of my spiropiperidine compound in liver microsome assays. What are the common metabolic pathways for this scaffold?

A2: For piperidine-containing compounds, N-dealkylation is a primary metabolic pathway catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[6] Other potential metabolic transformations for the spiropiperidine scaffold include:

  • Oxidation of the piperidine ring: This can occur at carbons adjacent to the nitrogen atom.

  • Metabolism of substituents: The various substituents on the spiropiperidine core are also susceptible to metabolic modification.

Q3: How can I proactively design spiropiperidine analogs with a better pharmacokinetic profile?

A3: A proactive design strategy should focus on modulating key physicochemical properties. Consider the following:

  • Control Lipophilicity: While a certain degree of lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[7]

  • Modify N-Substituents: The group attached to the piperidine nitrogen significantly influences metabolism. Bulky or electron-withdrawing groups can shield the nitrogen from enzymatic activity.

  • Introduce Polar Groups: Judicious placement of polar functional groups can improve solubility.

  • Consider Bioisosteric Replacements: Replacing metabolically liable groups with more stable bioisosteres can enhance metabolic stability.[2]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guidance for common experimental issues encountered when assessing the ADME properties of spiropiperidine drugs, complete with step-by-step protocols for key assays.

Issue 1: Poor Aqueous Solubility

Poor solubility can hinder accurate assessment in biological assays and is a major cause of low oral bioavailability.

Workflow for addressing poor aqueous solubility.
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the spiropiperidine compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitate.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS.

Issue 2: Low Permeability in Caco-2 Assays

The Caco-2 cell monolayer is a widely used in vitro model of the human small intestinal mucosa to predict oral drug absorption.[8][9]

Observation Potential Cause Suggested Action
Low Apparent Permeability (Papp A to B) Poor intrinsic permeability due to high polarity or large size.Redesign the molecule to increase lipophilicity or reduce the number of hydrogen bond donors.
Poor aqueous solubility in the donor compartment.Perform the assay at a lower concentration or use a formulation approach to improve solubility.
High Efflux Ratio (Papp B to A / Papp A to B > 2) The compound is a substrate of an efflux transporter (e.g., P-gp).Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm. If confirmed, consider structural modifications to reduce P-gp substrate activity.[10]
Low Recovery (<70%) The compound may be binding to the plate plastic or metabolizing in the Caco-2 cells.Use low-binding plates. Analyze cell lysates to check for intracellular accumulation or metabolism.
  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21 days to form a confluent monolayer.[2]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Dosing: Add the test compound (typically at 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At specified time points (e.g., 2 hours), take samples from the receiver compartment.

  • Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Issue 3: High Metabolic Clearance

High clearance in liver microsomes suggests that the compound may be rapidly metabolized in vivo, leading to a short half-life and low exposure.

Workflow for addressing high metabolic clearance.
  • Incubation Mixture: Prepare a mixture containing liver microsomes (from human or other species), the spiropiperidine compound (typically 1 µM), and phosphate buffer.[11][12]

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding NADPH.[13]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time to calculate the half-life (t1/2) and intrinsic clearance (CLint).[11]

Data Summary Tables

The following tables provide a summary of expected outcomes and potential optimization strategies for key pharmacokinetic parameters of spiropiperidine drugs.

Table 1: Interpreting In Vitro ADME Data for Spiropiperidine Compounds

ParameterAssayFavorable OutcomePotential Liability & Next Steps
Solubility Kinetic Solubility> 50 µM< 10 µM: Potential for poor absorption. Consider salt formation or formulation.[12][15]
Permeability Caco-2Papp (A→B) > 10 x 10⁻⁶ cm/sPapp (A→B) < 2 x 10⁻⁶ cm/s: Low absorption likely. Increase lipophilicity or reduce polar surface area.
Efflux Caco-2Efflux Ratio < 2Efflux Ratio > 2: P-gp substrate. Modify structure to reduce P-gp recognition.[10]
Metabolic Stability Liver Microsomest1/2 > 30 mint1/2 < 10 min: High clearance likely. Identify metabolic hotspots and block metabolism.
Plasma Protein Binding Equilibrium DialysisFraction unbound (fu) > 1%fu < 1%: Low free drug concentration may limit efficacy. May require higher doses.

Table 2: Impact of Structural Modifications on Spiropiperidine PK Properties

ModificationPotential Positive ImpactPotential Negative Impact
Adding a basic nitrogen Increased aqueous solubility at low pH.May increase susceptibility to P-gp efflux.
Increasing lipophilicity (e.g., adding alkyl groups) Improved permeability.Decreased solubility, increased metabolic clearance, potential for higher plasma protein binding.[7]
Introducing a fluorine atom Can block sites of metabolism, potentially increasing metabolic stability.May alter pKa and lipophilicity.
N-dealkylation and replacement with a bulky group Can sterically hinder access of metabolic enzymes, improving stability.May negatively impact target potency.
Forming a prodrug Can improve solubility or permeability by masking a problematic functional group.Requires efficient conversion to the active drug in vivo.[14]

References

Technical Support Center: Navigating the Scale-up of Spiro Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up of spiro pharmaceutical intermediates. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered when transitioning complex spirocyclic molecules from the laboratory to manufacturing scale. Spirocycles, with their rigid, three-dimensional structures, offer significant advantages in medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] However, these same structural features can present considerable hurdles during process development and scale-up.

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate these complexities. The content is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your process development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up of spiro pharmaceutical intermediates.

Q1: Why do spirocyclic intermediates present unique scale-up challenges compared to their non-spirocyclic counterparts?

A1: The inherent rigidity and three-dimensionality of spirocycles are a double-edged sword. While beneficial for pharmacological activity, these features introduce several scale-up challenges:

  • Steric Hindrance: The spiro center can create significant steric congestion, impacting reaction kinetics. Reactions that proceed smoothly at the lab scale may require more forcing conditions (higher temperatures, longer reaction times, or more reactive reagents) at a larger scale, which can lead to the formation of new impurities.[2]

  • Solubility and Crystallization: The rigid, often non-planar, structure of spiro compounds can lead to unusual solubility profiles and challenging crystallization behavior. They may exhibit a tendency to form amorphous material, oils, or needle-like crystals that are difficult to handle and purify on a large scale.[3][4]

  • Stereochemical Control: Many spirocyclic intermediates possess multiple stereocenters, including the spiro atom itself, which can be a source of chirality.[5] Maintaining stereochemical purity during scale-up can be challenging, as changes in reaction conditions can affect diastereoselectivity and enantioselectivity.

Q2: What are the primary concerns regarding chiral purity of spiro intermediates during scale-up?

A2: Maintaining chiral purity is paramount, as different stereoisomers can have vastly different pharmacological and toxicological profiles. The FDA and other regulatory agencies have strict guidelines regarding the stereoisomeric composition of drug substances.[6] Key concerns during scale-up include:

  • Racemization: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) required for scale-up can lead to racemization at stereogenic centers.

  • Diastereomeric Ratio Shift: Changes in reaction kinetics and thermodynamics upon scaling up can alter the diastereomeric ratio of the product.

  • Chiral Separation at Scale: Analytical-scale chiral HPLC or SFC methods may not be directly scalable for preparative separations of large quantities of material. Developing a cost-effective and efficient large-scale chiral separation process is a significant challenge.[5][7]

Q3: What types of impurities are commonly observed during the scale-up of spiro intermediate synthesis?

A3: Impurity profiles can change significantly during scale-up.[8][9] Common impurities include:

  • Diastereomers: As mentioned, changes in reaction conditions can lead to the formation of undesired diastereomers.

  • Regioisomers: In reactions involving unsymmetrical starting materials, changes in reaction control (kinetic vs. thermodynamic) can lead to the formation of regioisomers.

  • Byproducts from Harsher Conditions: The need for higher temperatures or longer reaction times can lead to decomposition of starting materials, intermediates, or the final product, generating a new set of impurities not observed at the lab scale.

  • Residual Solvents and Reagents: Inefficient purification at a larger scale can lead to higher levels of residual solvents and unreacted starting materials or reagents.

Q4: How can Process Analytical Technology (PAT) be effectively implemented for the manufacturing of spiro intermediates?

A4: PAT can provide real-time process understanding and control, which is invaluable for managing the complexities of spiro intermediate synthesis.[10][11] Key applications include:

  • Real-time Reaction Monitoring: In-line spectroscopic techniques like Raman or mid-infrared (MIR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time.[12][13] This allows for precise determination of reaction endpoints, preventing the formation of impurities due to over-reaction.

  • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization, helping to control the formation of the desired crystal habit and prevent issues like agglomeration.

  • Monitoring Stereoselectivity: In some cases, spectroscopic methods can be used to monitor the diastereomeric ratio in real-time, allowing for process adjustments to maintain the desired stereochemical outcome.[12]

Part 2: Troubleshooting Guides

This section provides practical troubleshooting advice for specific issues that may arise during the scale-up of spiro intermediate manufacturing.

Troubleshooting Guide 1: Poor Diastereoselectivity in Spirocyclization Reactions

Symptom: The diastereomeric ratio (d.r.) of your spirocyclic product decreases significantly upon scaling up from the lab to a pilot or manufacturing batch.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Thermal Effects Larger reactors have a lower surface-area-to-volume ratio, leading to less efficient heat transfer. This can result in localized "hot spots" that may favor the formation of the undesired diastereomer.[14][15]1. Optimize Heating/Cooling Profile: Implement a more controlled and gradual heating and cooling profile. 2. Improve Agitation: Ensure efficient mixing to promote uniform temperature distribution.[16] 3. Consider Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can provide superior temperature control.
Kinetic vs. Thermodynamic Control A reaction that is under kinetic control at the lab scale (lower temperature, shorter reaction time) may shift towards thermodynamic control at a larger scale (higher temperature, longer reaction time), favoring the more stable, but potentially undesired, diastereomer.1. Reaction Profiling: Conduct a thorough study of the reaction kinetics at different temperatures and reaction times. 2. Lower Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time to favor the kinetically controlled product.
Reagent Addition Rate The rate of addition of a key reagent can influence the local concentration and temperature, affecting diastereoselectivity.1. Controlled Addition: Implement a slow, controlled addition of the critical reagent using a dosing pump. 2. Sub-surface Addition: For highly reactive systems, consider adding the reagent below the surface of the reaction mixture to ensure rapid mixing and dispersion.

Workflow for Troubleshooting Poor Diastereoselectivity:

Caption: Workflow for troubleshooting low diastereoselectivity.

Troubleshooting Guide 2: Challenges in Crystallization of Spiro Intermediates

Symptom: Your spiro intermediate fails to crystallize, forms an oil, or produces needle-like crystals that are difficult to filter and dry.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
High Degree of Supersaturation Rapid cooling or addition of an anti-solvent can create a high level of supersaturation, leading to the formation of oils or amorphous material instead of crystals.1. Slow Cooling: Implement a controlled, slow cooling profile. 2. Controlled Anti-solvent Addition: Add the anti-solvent slowly and at a controlled temperature. 3. Seeding: Introduce seed crystals at a low level of supersaturation to promote controlled crystal growth.
Inappropriate Solvent System The chosen solvent system may not be optimal for promoting crystallization of the spiro compound.[3][4]1. Solvent Screening: Conduct a thorough solvent screen to identify a solvent system that provides moderate solubility at high temperatures and low solubility at low temperatures. 2. Consider Co-solvents: A mixture of solvents can sometimes provide the ideal solubility profile for crystallization.
Presence of Impurities Certain impurities can inhibit nucleation or interfere with crystal growth, leading to poor crystal quality.[17]1. Purify Crude Material: If possible, perform a preliminary purification step (e.g., flash chromatography on a small scale) to remove impurities before crystallization. 2. Identify and Remove Problematic Impurities: If a specific impurity is identified as the cause, develop a strategy to remove it before the crystallization step.
Crystal Habit The inherent molecular structure of some spiro compounds predisposes them to form needle-like crystals, which can lead to poor filtration and drying characteristics.[18][19]1. Modify Crystallization Conditions: Experiment with different solvents, cooling rates, and agitation speeds to influence the crystal habit. 2. Use of Additives: In some cases, small amounts of additives can modify the crystal habit.

Experimental Protocol: Screening for Optimal Crystallization Conditions

  • Solubility Assessment:

    • Accurately weigh approximately 100 mg of the crude spiro intermediate into several vials.

    • Add a range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, heptane) in small increments at room temperature until the solid dissolves. Record the volume of solvent required.

    • For solids that are sparingly soluble at room temperature, repeat the process at an elevated temperature (e.g., 60 °C).

  • Cooling Crystallization Trial:

    • Prepare saturated solutions of the spiro intermediate in promising solvents at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature, and then to 0-5 °C.

    • Observe the formation of crystals, noting the time to nucleation, crystal morphology, and approximate yield.

  • Anti-solvent Crystallization Trial:

    • Dissolve the spiro intermediate in a solvent in which it is highly soluble.

    • Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed.

    • Allow the mixture to stand and observe crystal formation.

  • Characterization:

    • Isolate the crystals by filtration and dry them.

    • Analyze the crystals by techniques such as microscopy (for morphology), XRPD (for crystallinity and polymorphism), and HPLC (for purity).

Troubleshooting Guide 3: Large-Scale Chiral Purification by Preparative Chromatography

Symptom: An analytical chiral separation method for your spiro intermediate provides good resolution, but the separation is lost or significantly compromised upon scaling up to a preparative HPLC or SFC system.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Column Overload Injecting too much sample onto the preparative column can lead to peak broadening and loss of resolution.1. Loading Study: Perform a loading study on an analytical or semi-preparative column to determine the maximum sample load that can be applied without significant loss of resolution. 2. Optimize Injection Concentration: Ensure the sample is dissolved in the mobile phase at a concentration that does not cause on-column precipitation.
Mobile Phase Effects The composition of the mobile phase, including additives, can have a more pronounced effect on selectivity and peak shape at a preparative scale.1. Modifier and Additive Optimization: Systematically screen different co-solvents (for SFC) or mobile phase modifiers and additives (e.g., acids, bases) to optimize selectivity.[20] 2. Gradient Optimization: For gradient separations, ensure the gradient profile is appropriately scaled for the larger column dimensions and flow rate.
Flow Rate and Temperature The linear velocity of the mobile phase and the column temperature can affect separation efficiency and selectivity.1. Optimize Flow Rate: Adjust the flow rate to achieve the optimal balance between resolution and run time. 2. Temperature Study: Evaluate the effect of column temperature on the separation. In some cases, sub-ambient or elevated temperatures can improve resolution.

Diagram: Chiral Purification Scale-up Workflow

Chiral_Purification_Workflow start Analytical Method Development loading_study Loading Study start->loading_study method_transfer Method Transfer to Prep Scale loading_study->method_transfer optimization Optimization of Prep Method method_transfer->optimization Poor Resolution scale_up Scale-up to Production method_transfer->scale_up Good Resolution optimization->scale_up final_product Enantiopure Intermediate scale_up->final_product

Caption: Workflow for scaling up chiral purification.

Part 3: Data Presentation & References

Table 1: Impact of Spirocyclic Core on Physicochemical Properties (Illustrative Examples)
Parent Molecule Spirocyclic Analogue Change in logP Change in Aqueous Solubility Change in Metabolic Stability (t½) Reference
Piperazine derivativeDiazaspiro[3.3]heptane derivativeDecreasedIncreasedIncreased[1]
Morpholine derivativeOxazaspiro[3.4]octane derivativeDecreasedIncreasedIncreased[1]
Acyclic linkerSpiro[3.3]heptane linkerIncreasedDecreasedIncreased

This table provides illustrative trends. The actual impact will depend on the specific molecular structures.

References

Refinement of protocols for synthesizing Spiro[indene-1,4'-piperidine] analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[indene-1,4'-piperidine] analogs. This guide is designed for researchers, medicinal chemists, and process development professionals. Spiro[indene-1,4'-piperidine] represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable in drug design.

This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of synthesizing these valuable molecules. We will address common experimental hurdles with scientifically grounded explanations and practical, field-proven solutions.

Core Synthesis Protocol: One-Pot Three-Component Synthesis

One of the most efficient methods for constructing the spiro[indene-1,4'-piperidine] core is through a one-pot, three-component reaction. This approach offers high atom economy and procedural simplicity.[3] The following protocol outlines a general procedure that can be adapted for various substituted analogs.

Experimental Protocol: General Procedure for Three-Component Synthesis
  • Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted indanone (1.0 eq.), the desired amine (1.0 eq.), and formaldehyde (3.0 eq., typically as a 37-41% aqueous solution).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., dichloromethane, ethanol) to create a solution or a fine suspension. Introduce the catalyst (e.g., a Lewis acid like nano γ-alumina supported SbCl₅, 30-50 mg) to the mixture.[3]

  • Reaction Execution: Stir the reaction mixture vigorously at the designated temperature (room temperature or reflux). The use of ultrasonic irradiation can sometimes accelerate the reaction.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture to remove the heterogeneous catalyst.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the pure spiro[indene-1,4'-piperidine] analog.

Proposed Reaction Mechanism

The reaction is believed to proceed through a tandem sequence of Knoevenagel condensation followed by two consecutive Mannich reactions to assemble the spiro-piperidine ring.

Reaction_Mechanism cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Mannich Reactions cluster_2 Step 3: Cyclization Indanone Indanone Derivative Adduct Indanone-Formaldehyde Adduct (Knoevenagel/Michael Addition) Indanone->Adduct Lewis Acid Formaldehyde1 Formaldehyde Formaldehyde1->Adduct Intermediate Consecutive Mannich Reactions Adduct->Intermediate Reacts with Amine Amine Amine->Intermediate Formaldehyde2 Formaldehyde Formaldehyde2->Intermediate Spirocycle Spiro[indene-1,4'-piperidine] Intermediate->Spirocycle Forms Adduct_ref Adduct Intermediate_ref Mannich Intermediate Intermediate_ref->Spirocycle Intramolecular Cyclization

Caption: Proposed mechanism for the three-component synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis.

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes and how can I fix it?

A1: This is a common issue that can stem from several factors. Let's break down the possibilities:

  • Causality—Catalyst Inactivity: The Lewis acid catalyst is critical for activating the reactants. Its effectiveness can be compromised by impurities in the starting materials or solvents (especially water). The acidic property of the catalyst is key to accelerating the reaction rate.[3]

  • Solution—Catalyst and Reagent Quality:

    • Ensure Purity: Use freshly purified starting materials. Recrystallize solid reagents and distill liquid reagents if their purity is questionable.[4]

    • Use Anhydrous Conditions: While some protocols use aqueous formaldehyde, the presence of excess water can inhibit many Lewis acids. Dry your solvent and perform the reaction under an inert atmosphere.

    • Screen Catalysts: Not all Lewis acids are equally effective. If one catalyst fails, screen others (e.g., Sc(OTf)₃, InCl₃, Bi(OTf)₃). For some spirocyclizations, the choice of catalyst and ligand can significantly impact yield.[4]

  • Causality—Insufficient Activation: The reaction temperature may be too low to overcome the activation energy barrier.

  • Solution—Optimize Reaction Conditions:

    • Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC.

    • Consider Sonication: Ultrasonic irradiation can enhance reaction rates by promoting mass transfer and providing localized energy.[3]

  • Causality—Poor Solubility: One or more of the starting materials may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.

  • Solution—Solvent Screening: The polarity of the solvent can dramatically influence the reaction.[4] Dichloromethane has been shown to be effective, potentially due to its ability to stabilize transition states through hydrogen bonding.[3] Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, Acetonitrile).

Q2: I am observing multiple spots on my TLC plate, and purification is difficult. How can I identify and minimize side products?

A2: The formation of side products is often inherent to multi-component reactions. Identifying the culprits is the first step to suppression.

  • Causality—Formation of Intermediates: The reaction proceeds through several intermediates. If the final cyclization is slow, these can accumulate. For instance, the initial adduct from the reaction of the indanone and formaldehyde may be a major byproduct.[3]

  • Solution—Push the Reaction to Completion:

    • Increase Reaction Time/Temperature: Allow the reaction more time to proceed to the final product.

    • Adjust Stoichiometry: An excess of one reactant (like formaldehyde or the amine) might be necessary to drive the equilibrium towards the desired product.

  • Causality—Self-Condensation: The indanone starting material can undergo self-condensation under acidic or basic conditions.

  • Solution—Control Reagent Addition: Consider adding the indanone slowly to the mixture of the other reagents and the catalyst. This keeps its instantaneous concentration low, disfavoring self-condensation.

  • Causality—Product Instability: The desired spirocycle may be unstable under the reaction or workup conditions.[4] Acid- or base-sensitive functional groups on your analogs could be reacting during an aqueous workup.

  • Solution—Milder Workup:

    • Test the stability of your product by taking a small, purified sample and exposing it to the acidic/basic conditions of your workup. Monitor for decomposition by TLC.[5]

    • If instability is confirmed, use a milder workup, such as filtering through a pad of Celite and silica and directly purifying the crude material, avoiding aqueous washes.

Potential Side Product Identification (TLC/NMR) Mitigation Strategy
Indanone Self-Condensation ProductHigher Rf than starting material; complex aromatic signals in ¹H NMR.Slow addition of indanone; use of milder catalyst.
Michael Adduct IntermediateLower Rf than product; presence of aldehyde/enol protons in ¹H NMR.Increase reaction time/temperature; adjust stoichiometry.
Bis-AdductsVery low Rf; complex NMR spectrum.Use precise 1:1 stoichiometry of indanone and amine.

Q3: I'm synthesizing a chiral analog, but I'm getting poor diastereoselectivity. How can I control the stereochemical outcome?

A3: Achieving high stereoselectivity is a well-known challenge in spirocycle synthesis.[6] The final stereochemistry is determined in the cyclization step, and the transition state geometry is influenced by several factors.

  • Causality—Solvent Effects: The solvent can influence the transition state conformation. Polar solvents might favor one transition state over another through dipole interactions or hydrogen bonding.

  • Solution—Solvent Screening: Systematically screen a range of solvents from non-polar (Toluene) to polar aprotic (Acetonitrile) and polar protic (Ethanol) to find the optimal conditions for diastereoselectivity.[4]

  • Causality—Steric Hindrance: The substituents on the indene and piperidine precursors will sterically influence the approach trajectory during cyclization.

  • Solution—Substituent Design: While not always feasible for a target molecule, be aware that bulky groups can often direct the stereochemical outcome. For instance, a bulky substituent on the amine may favor the formation of the trans diastereomer relative to the spiro center.

  • Causality—Temperature Effects: At higher temperatures, the energy difference between the diastereomeric transition states becomes less significant, often leading to lower selectivity.

  • Solution—Temperature Optimization: Run the reaction at lower temperatures (e.g., 0 °C or -20 °C). While this will slow the reaction rate, it can significantly improve the diastereomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What is the best way to characterize my final Spiro[indene-1,4'-piperidine] product?

A1: A combination of spectroscopic methods is essential.

  • ¹H and ¹³C NMR: This is the primary method for structural confirmation. Look for the characteristic signals of the spiro-carbon (a quaternary carbon in the ¹³C NMR, typically around 60-80 ppm) and the distinct sets of protons for the indene and piperidine moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as C=O stretches if you started with an indanone, or N-H stretches for secondary piperidines.[7]

Q2: My purified product is a thick oil that is difficult to handle. Any suggestions?

A2: This is common for spirocyclic compounds.

  • Salt Formation: If your piperidine nitrogen is basic, you can often form a crystalline hydrochloride (HCl) or hydrobromide (HBr) salt. Dissolve the oily product in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane. The resulting solid salt is typically easier to handle, weigh, and store.

  • Co-evaporation: Try co-evaporating the oil with a high-boiling point solvent like toluene under reduced pressure to remove trace amounts of volatile solvents that may be keeping it oily.

Q3: Can I modify the piperidine nitrogen after the spirocycle is formed?

A3: Yes. If you synthesize the parent spiro[indene-1,4'-piperidine] (with an N-H), the secondary amine is available for further functionalization. Standard N-alkylation or N-acylation reactions can be performed. For example, reacting the parent spirocycle with an acyl chloride or sulfonyl chloride in the presence of a base like triethylamine is a straightforward way to synthesize N-substituted analogs.[8]

Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_purity Verify Starting Material Purity TLC, NMR, Recrystallize/Distill start->check_purity check_conditions Review Reaction Conditions Correct Temp? Inert Atmosphere? Anhydrous? check_purity->check_conditions Purity OK run_control Run Control Reaction Use previously successful substrate check_conditions->run_control Conditions Correct optimize_catalyst Optimize Catalyst System Screen different Lewis acids Check catalyst loading run_control->optimize_catalyst Control Fails: Reagents/System Issue optimize_solvent Optimize Solvent Screen solvents of varying polarity (DCM, Toluene, EtOH) run_control->optimize_solvent Control Works: Substrate Issue optimize_temp Optimize Temperature & Time Increase temperature incrementally Extend reaction time optimize_catalyst->optimize_temp optimize_solvent->optimize_temp success Problem Solved optimize_temp->success Yield Improved

Caption: Decision tree for troubleshooting low-yield reactions.

References

Addressing stability issues of Spiro[indene-1,4'-piperidine] derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[indene-1,4'-piperidine] derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. While the spirocyclic nature of this core often enhances metabolic stability and provides a favorable three-dimensional architecture for target binding, navigating its potential stability liabilities is crucial for successful research and development. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you anticipate, identify, and resolve stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of Spiro[indene-1,4'-piperidine] derivatives.

Q1: My Spiro[indene-1,4'-piperidine] derivative is showing unexpected degradation during storage in solution. What are the likely causes?

A: Degradation during storage, even under standard laboratory conditions, can often be attributed to three primary factors:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, forming an N-oxide. This can be accelerated by exposure to atmospheric oxygen, trace metal ion contaminants, or peroxide impurities in solvents.

  • Photodegradation: The indene portion of the scaffold contains a chromophore that can absorb ambient lab light, particularly in the UV spectrum. This absorbed energy can trigger photochemical reactions, leading to decomposition.

  • Residual Reagents: Trace amounts of acid or base from the final purification or salt-formation steps can catalyze hydrolysis of sensitive functional groups on your specific derivative (e.g., esters, amides) over time.

For optimal storage, we recommend keeping compounds as dry solids in a cool, dark place. For solutions, use high-purity, degassed solvents and store in amber vials under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are the most probable degradation pathways for this chemical class?

A: The primary degradation pathways are dictated by the core structure and any appended functional groups. Key vulnerabilities include:

  • Piperidine Ring Oxidation: Metabolism or chemical oxidation can lead to N-oxidation or hydroxylation at positions alpha to the nitrogen.

  • Indene Moiety Reactions: The aromatic indene ring can undergo oxidative degradation or electrophilic attack, particularly if activated by electron-donating groups. The double bond in the five-membered ring is also a potential site for oxidation or addition reactions.

  • Metabolic Transformation: In biological systems, Cytochrome P450 enzymes are known to metabolize piperidine rings, often through N-dealkylation (if substituted) or C-hydroxylation.

Q3: How can I perform a rapid preliminary stability assessment of a newly synthesized derivative?

A: A forced degradation study (also known as stress testing) is the most effective way to quickly understand the potential stability liabilities of your molecule. By exposing your compound to harsh conditions (strong acid, strong base, high heat, intense light, and potent oxidizing agents), you can rapidly generate potential degradants and establish the molecule's intrinsic stability profile. This helps in developing stability-indicating analytical methods.

Q4: Which analytical techniques are most suitable for monitoring the stability of these derivatives?

A: A combination of techniques is essential for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse for stability studies. It allows for the separation and quantification of the parent compound and its degradation products. A PDA detector is crucial as it can help determine if new peaks are related to the parent compound by comparing their UV spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for identifying unknown degradation products. By providing the mass of the degradants, LC-MS offers vital clues to their structure, helping to elucidate the degradation pathway.

Troubleshooting Guides & Protocols

This section provides detailed guidance for addressing specific stability challenges. Each guide explains the underlying causality and provides step-by-step protocols for investigation and mitigation.

Problem 1: Compound Exhibits Poor Stability in Aqueous Buffers (pH 6-8)

Researchers often observe a gradual loss of the parent compound in seemingly benign aqueous solutions, complicating bioassays.

  • Primary Suspect: Oxidative Degradation. Even in solutions exposed only to air, dissolved oxygen can be sufficient to cause slow oxidation of susceptible moieties, particularly the piperidine nitrogen. This process can be catalyzed by trace metal ions in the buffer salts or glassware.

Troubleshooting Workflow: Investigating Aqueous Instability

Caption: Troubleshooting flowchart for aqueous instability.

Problem 2: Rapid Degradation Under Harsh pH or High Temperature

Forced degradation studies are designed to identify these liabilities, but understanding the results is key.

  • Primary Suspects:

    • Acid/Base Hydrolysis: If your derivative contains susceptible functional groups like esters, amides, carbamates, or nitriles, they are likely to hydrolyze under acidic or basic conditions.

    • Thermolysis: High temperatures can provide the energy needed to overcome activation barriers for various reactions, including rearrangements, eliminations, or fragmentation, especially of strained ring systems or sterically hindered groups.

Data Presentation: Typical Forced Degradation Conditions

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Conditions should be adjusted to meet this target.

Stress ConditionReagent/ConditionTemperatureTimeTypical Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80 °C2 - 24 hoursHydrolysis of esters, amides; potential ether cleavage.
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60 °C1 - 12 hoursSaponification of esters; hydrolysis of amides.
Oxidation 3% - 30% H₂O₂Room Temp2 - 24 hoursN-oxidation, aromatic hydroxylation.
Thermal Dry Heat / Solution60 °C - 100 °C24 - 72 hoursRearrangement, fragmentation.
Photolytic UV/Visible LightAmbient24 - 72 hoursPhoto-oxidation, isomerization, ring cleavage.
Protocol 1: Standard Forced Degradation Study

This protocol provides a framework for systematically evaluating the stability of your Spiro[indene-1,4'-piperidine] derivative.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Materials:

  • Spiro[indene-1,4'-piperidine] derivative

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • HPLC system with PDA detector, LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in ACN or MeOH.

  • Stress Sample Preparation (Target concentration ~100 µg/mL):

    • Acid: Mix 1 mL of stock with 4 mL of 0.1 M HCl and 5 mL of water. Heat at 60 °C.

    • Base: Mix 1 mL of stock with 4 mL of 0.1 M NaOH and 5 mL of water. Keep at room temperature.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂ and 8 mL of water. Keep at room temperature, protected from light.

    • Thermal: Mix 1 mL of stock with 9 mL of water. Heat at 80 °C.

    • Control: Mix 1 mL of stock with 9 mL of water. Keep at room temperature.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Before analysis, neutralize the acid/base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration with mobile phase.

  • Analysis:

    • Analyze all samples by HPLC-PDA. Monitor the decrease in the parent peak area and the increase in degradant peak areas.

    • Analyze stressed samples showing significant degradation by LC-MS to obtain mass information for the new peaks and aid in structural elucidation.

Workflow: Forced Degradation Study & Analysis

Caption: Workflow for a forced degradation study.

Problem 3: Compound Shows High Clearance in In Vitro Metabolic Assays

High clearance in assays using liver microsomes or hepatocytes is a common hurdle in drug discovery, indicating poor metabolic stability.

  • Primary Suspect: P450-Mediated Metabolism. The Spiro[indene-1,4'-piperidine] scaffold has several sites susceptible to metabolism by cytochrome P450 enzymes. The spirocyclic center itself often enhances stability compared to more flexible analogs, but it does not grant complete immunity.

Potential Metabolic Hotspots

G cluster_0 Potential Metabolic Pathways A Parent Compound (Spiro[indene-1,4'-piperidine] Derivative) B N-Dealkylation (If N-R group exists) A->B CYP3A4, 2D6 C Piperidine C-Hydroxylation (Alpha to Nitrogen) A->C CYP3A4, 2C9 D Indene Aromatic Hydroxylation A->D CYP1A2, 2C9 E N-Oxidation A->E FMO, CYP

Caption: Common metabolic pathways for piperidine-containing scaffolds.

Protocol 2: Basic Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro intrinsic clearance of a compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound and positive control (e.g., Verapamil, a high-clearance compound)

  • Ice, heating block or water bath at 37 °C

  • ACN with internal standard (e.g., Tolbutamide) for quenching

Procedure:

  • Incubation Preparation: On ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

  • Initiate Pre-incubation: Add the test compound (final concentration typically 1 µM) to the master mix. Aliquot this mixture into separate tubes for each time point. Pre-incubate at 37 °C for 5 minutes to equilibrate the temperature.

  • Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

  • Time Points: At specified times (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the corresponding tube by adding 2-3 volumes of ice-cold ACN containing the internal standard. The T=0 sample is quenched immediately before adding the NADPH system.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial or 96-well plate. Analyze by LC-MS/MS, monitoring the disappearance of the parent compound relative to the stable internal standard.

  • Data Analysis: Plot the natural log of the percent remaining of the test compound versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Troubleshooting High Clearance: If the compound is cleared too rapidly (e.g., t½ < 10 min), consider strategies to block the metabolic "hotspots." This often involves synthetic modification, such as replacing a hydrogen atom with a fluorine or deuterium at the site of metabolism, or adding a bulky group to sterically hinder the enzyme's access.

Technical Support Center: Efficient Multi-Step Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiro Compound Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of complex spirocyclic architectures. Spiro compounds, with their rigid, three-dimensional structures, are increasingly vital in medicinal chemistry.[1][2][3] However, their synthesis presents unique challenges, from controlling stereochemistry at the quaternary spiro-center to optimizing intricate multi-step reaction sequences.[4][5]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to diagnose issues, optimize reactions, and improve the overall efficiency of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the planning and execution of spiro compound syntheses.

Q1: What are the primary challenges in multi-step spiro compound synthesis?

The synthesis of spiro compounds is a significant challenge due to their inherent structural complexity and conformational rigidity.[5] Key difficulties include:

  • Controlling Stereochemistry: The creation of the spiro-center, which is often a quaternary stereocenter, requires precise stereocontrol. This can be difficult to achieve and may require specialized chiral catalysts or auxiliaries.[4][6][7] The spiro-center can also be prone to isomerization under even mildly acidic conditions.[4]

  • Low Overall Yield: Multi-step syntheses often suffer from a cumulative loss of material at each stage, leading to a low overall yield. Each reaction in the sequence must be highly optimized to make the route viable.

  • Ring Strain: Depending on the ring sizes, the target spirocycle may possess significant ring strain, making the final cyclization step thermodynamically challenging.[8]

  • Side Reactions: Intramolecular cyclization reactions, common in spiro synthesis, must compete with potential intermolecular side reactions (e.g., dimerization or polymerization).[9][10]

  • Purification: The structural similarity between the desired spirocyclic product, intermediates, and potential side products can complicate purification.

Q2: Which synthetic strategies are most common for constructing the spirocyclic core?

Several robust methods are employed, with the choice depending on the target structure:

  • Intramolecular Cyclizations: This is a broad and powerful category. It includes reactions like intramolecular alkylations, aldol reactions, and Michael additions, where a pre-formed chain containing two reactive functionalities is induced to cyclize.[11]

  • Ring-Closing Metathesis (RCM): Particularly useful for forming larger rings, RCM uses ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a double bond and close a ring containing two terminal alkenes.

  • Diels-Alder Reactions: This cycloaddition can be used in an intramolecular fashion to rapidly build complex, polycyclic spiro systems with excellent stereocontrol.

  • Ketalization/Acetalization: The reaction of a diol with a cyclic ketone is a very common and efficient method for creating dioxaspiro compounds, such as spiroketals.[8]

  • Rearrangement Reactions: Reactions like the pinacol rearrangement can be cleverly used to contract or expand rings, leading to the formation of a spiro-center.[8]

Q3: How can I achieve stereocontrol at the spiro-center?

Achieving high stereoselectivity is a critical aspect of modern spiro synthesis.[12] Strategies include:

  • Chiral Catalysis: Using chiral metal complexes (e.g., with Palladium, Nickel, Iridium) or organocatalysts can induce enantioselectivity in the key ring-forming step.[6][13]

  • Substrate Control: Incorporating a chiral center into the acyclic precursor can direct the stereochemical outcome of the cyclization. This is often seen in natural product synthesis where existing stereocenters guide the formation of new ones.[4]

  • Kinetic vs. Thermodynamic Control: Many spirocyclizations, especially for spiroketals, can be controlled. Kinetically controlled reactions, often run at low temperatures with specific reagents, can yield a product that is not the most stable isomer.[14][15][16] Allowing the reaction to equilibrate (thermodynamic control), often with acid catalysis, will favor the most stable product.[4][15]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield in the Key Spirocyclization Step

A low yield in the crucial ring-closing step is one of the most common and frustrating issues.[17] The problem can often be traced back to several root causes.

Workflow: Diagnosing Low Yield

Here is a logical decision tree to help diagnose the cause of a low-yield spirocyclization.

G start Low Yield in Spirocyclization Step check_crude Analyze Crude Reaction Mixture (TLC, LCMS, Crude NMR) start->check_crude sm_present Is unreacted starting material present? check_crude->sm_present   side_products Are significant side products observed? sm_present->side_products No cause_kinetics Possible Cause: Unfavorable Kinetics or Incomplete Reaction sm_present->cause_kinetics Yes sol_kinetics Solution: 1. Increase Temperature/Time 2. Change Solvent 3. Increase Reagent/Catalyst Loading 4. Check Reagent Purity sm_present->sol_kinetics Yes no_product Is there little to no product or starting material? side_products->no_product No cause_intermol Possible Cause: Intermolecular Side Reactions (e.g., Dimerization) side_products->cause_intermol Yes sol_intermol Solution: 1. Apply High Dilution Conditions (Syringe pump addition) 2. Lower Reactant Concentration side_products->sol_intermol Yes cause_decomp Possible Cause: Product or Starting Material Decomposition no_product->cause_decomp Yes sol_decomp Solution: 1. Run Reaction at Lower Temperature 2. Monitor Reaction and Quench Earlier 3. Use Milder Reagents/Workup Conditions no_product->sol_decomp Yes cause_kinetics->sol_kinetics cause_intermol->sol_intermol cause_decomp->sol_decomp G sub Glycal Substrate (with tethered alcohol) epox Stereoselective Epoxidation (e.g., DMDO, m-CPBA) sub->epox spiro Kinetic Spirocyclization (MeOH, -78 °C to -63 °C) epox->spiro product Kinetic Spiroketal Product spiro->product

References

Technical Support Center: Method Refinement for Selective N-Functionalization of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the selective N-functionalization of the piperidine ring. The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its prevalence underscores the critical need for robust and selective methods to modify its nitrogen atom, thereby enabling the fine-tuning of pharmacological properties.[2][3]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in piperidine N-functionalization. We move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and refine your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the key challenges and strategies in piperidine chemistry.

Q1: What are the primary challenges in achieving selective N-functionalization of a piperidine ring?

A1: The primary challenges stem from the inherent reactivity of the piperidine nitrogen and the potential for competing side reactions. Key difficulties include:

  • Over-functionalization: The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, leading to a second functionalization event that forms a quaternary ammonium salt.[4][5]

  • Steric Hindrance: Bulky substituents on the piperidine ring or on the incoming electrophile can significantly slow down or prevent the desired reaction.[6] This is a common issue in late-stage functionalization of complex molecules.[3]

  • Chemoselectivity: In substrates containing multiple nucleophilic sites (e.g., another amine or hydroxyl group), achieving selective reaction at the piperidine nitrogen requires careful control of reaction conditions or the use of orthogonal protecting groups.[7]

  • Competing C-H Functionalization: Under certain catalytic conditions, particularly with transition metals like palladium or rhodium, functionalization can occur at the C-H bonds of the ring (typically at the α-position) instead of the nitrogen.[8][9][10] This necessitates careful selection of catalysts and reaction conditions to favor N-functionalization.

Q2: How should I choose an appropriate nitrogen-protecting group for my synthesis?

A2: The choice of a protecting group is critical and depends on the planned synthetic route and the stability of your molecule to various reaction conditions. The ideal protecting group should be easy to install, stable to the desired reaction conditions, and removable with high yield under conditions that do not affect other functional groups (a concept known as orthogonality).[11][12]

Protecting GroupCommon Protection ReagentsStabilityDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)(Boc)₂O, NaHCO₃Stable to hydrogenation, mild base, nucleophiles.Strong acid (TFA, HCl in Dioxane).[4]Most common and versatile. Avoid strong acid-labile groups elsewhere.
Cbz (Carboxybenzyl)Cbz-Cl, BaseStable to acidic conditions.Catalytic hydrogenation (e.g., H₂, Pd/C).Orthogonal to Boc. The benzyl group can be sensitive to some oxidative/reductive conditions.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuStable to acid and hydrogenation.Base (typically 20% piperidine in DMF).[13][14]Often used in peptide synthesis. The deprotection conditions introduce a secondary amine (piperidine), which could be a competing nucleophile if not washed away thoroughly.[15]
Alloc (Allyloxycarbonyl)Alloc-Cl, BaseStable to acid and piperidine.Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger.[14]Provides an excellent orthogonal protection strategy to both Boc and Fmoc.[14]

Q3: What are the most common side reactions encountered during piperidine N-functionalization and how can they be minimized?

A3: Beyond over-alkylation, common side reactions include:

  • Elimination Reactions: When using strong, sterically hindered bases (like LDA or t-BuOK) with substituted piperidines, β-hydride elimination can occur, leading to the formation of enamines or other unsaturated byproducts. This can be minimized by using weaker, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Ring-Opening: Under harsh conditions or with specific substrates (e.g., N-acyl piperidones), the piperidine ring can undergo cleavage.[16] This is generally avoided by using milder reaction conditions.

  • Lack of Regioselectivity: In C-H functionalization attempts, a mixture of isomers (e.g., α and β functionalization) can result if the directing group or catalyst system does not provide sufficient control.[17][18]

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific experimental issues you might encounter.

Issue 1: N-Alkylation - Low Yield and Significant Over-alkylation

"I am attempting to mono-alkylate my piperidine with an alkyl bromide, but I'm getting a low yield of my desired product and a large amount of the quaternary ammonium salt."

This is a classic problem driven by the relative nucleophilicity of the product versus the starting material. The tertiary amine product is often a better nucleophile than the starting secondary amine, leading to a second alkylation event.

Causality & Solution Workflow:

Caption: Troubleshooting workflow for N-alkylation.

Expert Insight: The slow addition of the alkylating agent is the most impactful single change you can make.[4] By using a syringe pump to add 1.0-1.1 equivalents of the electrophile over several hours to a solution of the piperidine, you ensure that the concentration of the alkylating agent remains low, statistically favoring the reaction with the more abundant starting material over the newly formed product.[5]

Issue 2: N-Acylation - Sluggish Reaction and Low Conversion

"My N-acylation reaction with an acid anhydride is very slow, and even after 24 hours, I have significant starting material remaining."

Inefficient N-acylation is typically due to either low electrophilicity of the acylating agent or low nucleophilicity of the piperidine, often exacerbated by steric hindrance.

Strategies for Improvement:

  • Increase Acylating Agent Reactivity: The reactivity of common acylating agents follows the general trend: Acid Chloride > Acid Anhydride > Carboxylic Acid + Coupling Agent . If you are using an anhydride with a hindered or electron-deficient piperidine, switching to the corresponding acid chloride will significantly increase the reaction rate.[4]

  • Utilize a Nucleophilic Catalyst: For less reactive systems, the addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[4] DMAP functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the piperidine nitrogen.

  • Optimize Reaction Conditions:

    • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are standard.

    • Base: A non-nucleophilic base like TEA or DIPEA (1.5-2.0 equivalents) is required to neutralize the acid byproduct.

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy, but be mindful of potential side reactions with sensitive substrates.

Issue 3: N-Arylation (Buchwald-Hartwig) - Failed Reaction with Hindered Substrate

"I am trying to couple a sterically demanding piperidine with an electron-rich aryl bromide using Buchwald-Hartwig conditions, but I am getting no product."

The success of the Buchwald-Hartwig amination is critically dependent on the synergy between the palladium precursor, the phosphine ligand, the base, and the solvent. For challenging substrates (sterically hindered amines or electron-rich/hindered aryl halides), the choice of ligand is paramount.[19]

Key Optimization Parameters:

ParameterRecommendation for Hindered SubstratesRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Common, reliable sources of Pd(0) in situ.
Ligand Bulky, electron-rich biaryl phosphines (e.g., RuPhos, XPhos, BrettPhos).These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates, and facilitate the initial oxidative addition.[19]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS, K₃PO₄).A strong base is required to deprotonate the piperidine (or the intermediate amine-Pd complex), but it must not compete as a nucleophile.
Solvent Anhydrous, deoxygenated polar aprotic solvents (e.g., Toluene, Dioxane).Oxygen can deactivate the palladium catalyst. Water can interfere with the strong base.
Temperature 80-110 °CThe reaction typically requires heating to drive the catalytic cycle.

Expert Insight: Before running the reaction, ensure all reagents and the solvent are rigorously dried and deoxygenated. The palladium catalyst is sensitive to oxygen, and its deactivation is a common cause of reaction failure.[20] Assembling the reaction in a glovebox is ideal.

Experimental Protocols

The following protocols are generalized procedures. Optimal conditions may vary based on the specific substrate.

Protocol 1: Selective Mono-N-Alkylation of Piperidine

This protocol uses slow addition to favor the mono-alkylated product.

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve piperidine (2.0 mmol) and K₂CO₃ (2.5 mmol) in anhydrous acetonitrile (20 mL).

  • Reagent Preparation: In a separate syringe, prepare a solution of the alkyl halide (e.g., benzyl bromide, 2.1 mmol) in anhydrous acetonitrile (5 mL). Place this syringe on a syringe pump.

  • Reaction: Stir the piperidine solution at room temperature. Add the alkyl halide solution via the syringe pump over a period of 4 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: DMAP-Catalyzed N-Acylation

This protocol is effective for acylating sterically hindered or less nucleophilic piperidines.

  • Setup: To a solution of the piperidine substrate (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol, 1.5 eq).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.05 mmol, 5 mol%).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the acid anhydride or acid chloride (1.1 mmol, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting amide by flash column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation of a Hindered Piperidine

This protocol is a starting point for challenging cross-coupling reactions.

  • Setup: In a glovebox, add the aryl halide (1.0 mmol), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd).

  • Reagent Addition: Add the hindered piperidine substrate (1.2 mmol) and anhydrous, deoxygenated toluene (5 mL).

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: After cooling to room temperature, take an aliquot for LC-MS analysis to check for conversion.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Strategic Decisions

A logical approach to methodology selection is crucial for success. The following diagram outlines a decision-making process for choosing the appropriate N-functionalization strategy.

Caption: Decision tree for N-functionalization strategy.

References

Validation & Comparative

A Researcher's Guide to Sigma Receptor Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuroscience and oncology, understanding the nuances of sigma receptor interactions is paramount. These enigmatic proteins, broadly classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, have emerged as critical therapeutic targets for a spectrum of disorders, from neurodegenerative diseases and psychiatric conditions to chronic pain and cancer. A precise quantitative measure of a ligand's binding affinity for these receptors is the foundational first step in the development of novel, effective, and selective therapeutics.

This guide provides an in-depth comparative analysis of sigma receptor binding affinity, offering not just a compilation of data, but a framework for understanding the experimental choices that underpin these measurements. We will delve into the causality behind various assay methodologies, present a comparative analysis of binding affinities for a range of critical ligands, and provide detailed, field-tested protocols to empower your own investigations.

The Significance of Sigma Receptor Affinity in Drug Discovery

The journey of a drug candidate from a conceptual molecule to a clinical therapeutic is paved with rigorous testing and validation. For compounds targeting sigma receptors, the initial and most crucial checkpoint is the determination of binding affinity. This parameter, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), dictates the concentration of a ligand required to occupy 50% of the available receptors.

A high binding affinity (low Kᵢ or IC₅₀ value) is often a desirable characteristic, as it suggests that the compound can elicit its effect at lower concentrations, potentially minimizing off-target effects and reducing the required therapeutic dose. Furthermore, assessing the binding affinity of a ligand for both σ1R and σ2R is essential for determining its selectivity. A highly selective ligand preferentially binds to one subtype over the other, which is a critical attribute for developing drugs with a precise mechanism of action and a favorable side-effect profile.

Methodologies for Quantifying Binding Affinity: A Tale of Two Assays

The gold standard for determining the binding affinity of a ligand for a specific receptor is the radioligand binding assay . This technique relies on the principle of competition between a radiolabeled ligand (a "hot" ligand) with a known high affinity for the receptor and an unlabeled test compound (a "cold" ligand). The extent to which the test compound displaces the radioligand from the receptor provides a measure of its own binding affinity.

There are two primary types of radioligand binding assays used to characterize sigma receptor ligands:

  • Saturation Binding Assays: These assays are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. In this setup, increasing concentrations of the radiolabeled ligand are incubated with the receptor preparation until saturation is reached.

  • Competition Binding Assays: This is the most common method for determining the binding affinity (Kᵢ) of a novel, unlabeled compound. In this assay, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

The choice of radioligand is critical for the success of these assays. For σ1 receptors, --INVALID-LINK---pentazocine is a widely used selective radioligand. For σ2 receptors, which are often co-expressed with σ1 receptors, the non-selective ligand [³H]-1,3-di-o-tolylguanidine ([³H]DTG) is commonly used in the presence of a high concentration of a selective σ1R ligand (e.g., (+)-pentazocine) to "mask" the σ1 binding sites.

The Causality Behind Experimental Choices in Binding Assays:

The seemingly routine steps in a binding assay protocol are, in fact, a series of carefully considered decisions, each with a direct impact on the quality and reliability of the data.

  • Tissue/Cell Preparation: The choice of tissue or cell line is dictated by the expression levels of the target receptor. For instance, guinea pig liver membranes are often used for σ1R binding assays due to their high receptor density.

  • Buffer Composition and pH: The buffer system is designed to maintain the physiological integrity of the receptor and the ligands. The pH is typically maintained around 7.4 to mimic physiological conditions.

  • Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium.

  • Defining Non-Specific Binding: A crucial step in any binding assay is to differentiate between the specific binding of the radioligand to the target receptor and its non-specific binding to other components in the assay mixture (e.g., filters, lipids). This is achieved by including a high concentration of an unlabeled ligand that completely saturates the target receptors. Any remaining bound radioactivity is considered non-specific.

Comparative Analysis of Sigma Receptor Ligand Binding Affinities

The following table provides a comparative overview of the binding affinities (Kᵢ in nM) of a selection of key ligands for both sigma-1 and sigma-2 receptors. This data has been compiled from various authoritative sources and is intended to serve as a valuable reference for researchers in the field.

Ligandσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (σ2/σ1)Ligand Class
Reference Compounds
Haloperidol0.9 - 6.67.93 - 1254 - 30Antipsychotic / Pan-Sigma Ligand
(+)-Pentazocine~3 - 5>1500>300Opioid Analgesic / σ1 Agonist
1,3-Di-o-tolylguanidine (DTG)~20 - 40~20 - 40~1Pan-Sigma Ligand
Selective σ1 Ligands
PRE-084~2 - 53>10,000>188σ1 Agonist
S1RA (E-52862)17>1000>58σ1 Antagonist
LS-1-1373.2~25680σ1 Agonist
Selective σ2 Ligands
CM-3985600.430.0007σ2 Ligand
AC927>10,000~15<0.0015σ2 Antagonist
Siramesine~1001.10.011σ2 Agonist
Psychoactive Compounds
Cocaine~130 - 200~1300 - 2000~10Psychostimulant
Methamphetamine~200~2000~10Psychostimulant
Endogenous Molecules
Progesterone~200 - 400--Neurosteroid
N,N-Dimethyltryptamine (DMT)~14,000--Hallucinogen

Note: Kᵢ values can vary between studies due to differences in experimental conditions. The data presented here is a representative range.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and accuracy of your binding affinity studies, adhering to a well-defined protocol is essential. Below are detailed, step-by-step methodologies for performing competition radioligand binding assays for both σ1 and σ2 receptors.

Protocol 1: σ1 Receptor Competition Binding Assay

Objective: To determine the Kᵢ of a test compound for the σ1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---Pentazocine

  • Receptor Source: Guinea pig liver membrane homogenate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Determinator: 10 µM Haloperidol

  • Test Compound Stock Solutions

  • Scintillation Vials and Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of --INVALID-LINK---Pentazocine (at a final concentration near its Kd, e.g., 5 nM).

    • 400 µL of guinea pig liver membrane preparation (containing ~100-200 µg of protein).

  • Incubation: Incubate the tubes at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: σ2 Receptor Competition Binding Assay

Objective: To determine the Kᵢ of a test compound for the σ2 receptor.

Materials:

  • Radioligand: [³H]-DTG

  • Receptor Source: Rat liver membrane homogenate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • σ1R Masking Agent: 300 nM (+)-Pentazocine

  • Non-specific Binding Determinator: 10 µM Haloperidol

  • Test Compound Stock Solutions

  • Scintillation Vials and Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes:

    • 50 µL of Assay Buffer containing 300 nM (+)-Pentazocine (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution containing 300 nM (+)-Pentazocine.

    • 50 µL of [³H]-DTG (at a final concentration near its Kd for σ2 receptors, e.g., 10 nM).

    • 400 µL of rat liver membrane preparation (containing ~100-200 µg of protein).

  • Incubation: Incubate the tubes at 25°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter.

  • Washing: Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ and Kᵢ values as described in Protocol 1.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

CompetitionBindingWorkflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Combine Reagents: - Receptor - Radioligand - Test Compound/Control A->D B Prepare Receptor Membrane Homogenate B->D C Prepare Radioligand and Other Reagents C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration to Separate Bound from Free E->F G Wash Filters to Remove Unbound Radioligand F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Plot Competition Curve I->J K Determine IC50 and Ki J->K

Caption: Workflow for a Competition Radioligand Binding Assay.

CompetitiveBindingConcept Receptor σ Receptor BoundComplex1 Receptor-Radioligand Complex (*) BoundComplex2 Receptor-Test Compound Complex Radioligand Radioligand (*) Radioligand->Receptor Binds TestCompound Test Compound TestCompound->Receptor Competes

Head-to-head comparison of spiropiperidine-based ENPP1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Spiropiperidine-Based ENPP1 Inhibitors for Immuno-Oncology Research

This guide provides a detailed, head-to-head comparison of spiropiperidine-based Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors, designed for researchers, scientists, and drug development professionals in the field of immuno-oncology. We will delve into the underlying science, compare key compounds based on experimental data, and provide detailed protocols to support your own investigations.

The Rationale: Why Target ENPP1 in Cancer?

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical immune checkpoint in the tumor microenvironment (TME).[1][2] It is a transmembrane glycoprotein that negatively regulates the Stimulator of Interferon Genes (STING) pathway, a crucial component of the innate immune system.[3][4]

The cGAS-STING pathway is the primary mechanism by which cells detect cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress, damage, or viral infection. In cancer, the inherent genomic instability of tumor cells leads to the accumulation of dsDNA in the cytoplasm. This dsDNA is sensed by the enzyme cGAS (cyclic GMP-AMP synthase), which catalyzes the synthesis of a second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP).[5] cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade, culminating in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines.[3][6] These cytokines are essential for recruiting and activating dendritic cells (DCs), which in turn prime cytotoxic T cells to recognize and attack the tumor. This process can effectively turn immunologically "cold" tumors (lacking T cell infiltration) into "hot" tumors that are responsive to immunotherapy.[7]

ENPP1's primary role in this context is to hydrolyze and inactivate extracellular cGAMP that is exported by cancer cells, thereby severing this critical communication line to the immune system.[5][7] By degrading cGAMP, ENPP1 suppresses the anti-tumor immune response, allowing cancer to evade detection and destruction.[1][6] Therefore, inhibiting ENPP1 is a highly attractive therapeutic strategy to preserve endogenous cGAMP, restore STING signaling, and unleash a potent anti-tumor immune attack.[7][8]

ENPP1_STING_Pathway cluster_Tumor Tumor Cell cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) Tumor_dsDNA Cytosolic dsDNA cGAS cGAS Tumor_dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates Degraded Inactive Metabolites ENPP1->Degraded hydrolyzes TBK1_IRF3 TBK1/IRF3 Signaling STING->TBK1_IRF3 IFN Type I Interferons (IFN-α/β) TBK1_IRF3->IFN T_Cell Cytotoxic T-Cell Activation IFN->T_Cell promotes Inhibitor Spiropiperidine ENPP1 Inhibitor Inhibitor->ENPP1 BLOCKS

Figure 1: Mechanism of ENPP1 inhibition in the cGAS-STING pathway.

The Spiropiperidine Scaffold: A Promising Chemical Class

The development of potent, selective, and drug-like ENPP1 inhibitors has been a significant focus of medicinal chemistry.[9] Among the various chemical scaffolds explored, spiropiperidine derivatives have emerged as a particularly promising class.[9][10]

The spiropiperidine core introduces a three-dimensional, rigid structure that can effectively orient key functional groups for optimal interaction with the ENPP1 active site. This rigidity can reduce the entropic penalty of binding, potentially leading to higher potency. Furthermore, the saturated nature of the spiropiperidine ring system often imparts favorable physicochemical properties, such as improved metabolic stability and solubility, which are crucial for developing viable drug candidates.

Spiro_Scaffold cluster_scaffold General Structure of a Spiropiperidine-Based ENPP1 Inhibitor img_node ZBG Zinc-Binding Group (e.g., Sulfamide) Linker Linker Core Spiropiperidine Core Tail Substituted Heterocycle (e.g., Pyrrolopyrimidine)

Figure 2: Key pharmacophoric elements of spiropiperidine ENPP1 inhibitors.

Head-to-Head Comparison: Spirocyclic vs. Acyclic Piperidine Analogs

To provide a clear and objective comparison, we will analyze data from a single, coherent study by Jeong et al. (2022), which explored a series of pyrrolopyrimidine derivatives as ENPP1 inhibitors.[9] This ensures that the experimental conditions are identical, allowing for a direct and meaningful comparison. We will focus on two lead compounds from this study:

  • Compound 18r: A potent inhibitor featuring a spiropiperidine core.

  • Compound 18p: The most potent inhibitor from the series, featuring a gem-dimethyl substituted (quaternary) piperidine core. While not strictly spirocyclic, its quaternary center provides a valuable structural comparison to the spirocyclic analog.

ParameterCompound 18r (Spiro)Compound 18p (Quaternary)
Core Structure Spiropiperidine4,4-dimethylpiperidine
Biochemical Potency (IC₅₀) 60.5 nM25.0 nM
Cellular STING Activation Not reportedActivates STING pathway in a concentration-dependent manner
In Vivo Efficacy Not reportedSuppresses tumor growth in 4T1 syngeneic mouse model
Reference Jeong et al., 2022[9]Jeong et al., 2022[9]

Analysis and Structure-Activity Relationship (SAR) Insights:

  • Potency: Both compounds demonstrate potent inhibition of ENPP1 in the nanomolar range. Compound 18p , with its gem-dimethylpiperidine core, is approximately 2.4-fold more potent than the spiropiperidine analog 18r .[9] This suggests that while the spirocyclic structure is highly effective, the specific conformation and steric bulk provided by the gem-dimethyl group in 18p may allow for a slightly more optimal fit within the ENPP1 active site in this particular chemical series.

  • Drug-like Properties: The study prioritized Compound 18p for further cellular and in vivo evaluation based on its superior potency and potentially more favorable cLogP value.[9]

  • In Vivo Potential: The successful demonstration of in vivo tumor growth suppression with Compound 18p validates this chemical scaffold as a strong foundation for developing clinical candidates.[9] The high potency of the spiropiperidine analog 18r suggests it would also be a strong candidate for such studies.

This head-to-head comparison highlights the subtle but important role that the core piperidine structure plays in modulating inhibitory activity. Both the spirocyclic and quaternary-substituted piperidines are highly effective scaffolds for achieving potent ENPP1 inhibition.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to characterize these inhibitors must be robust and well-validated. Below are detailed, step-by-step protocols for the key experiments discussed.

Workflow for ENPP1 Inhibitor Characterization

Workflow Start Synthesized Compound Assay1 Biochemical Assay: ENPP1 Enzymatic Inhibition Start->Assay1 Decision1 Potent? (e.g., IC50 < 100 nM) Assay1->Decision1 Assay2 Cell-Based Assay: STING Pathway Activation Decision1->Assay2 Yes Stop Discard or Re-design Decision1->Stop No Decision2 Active in Cells? Assay2->Decision2 Assay3 In Vivo Studies: PK/PD & Efficacy Decision2->Assay3 Yes Decision2->Stop No End Lead Candidate Assay3->End

Figure 3: A typical experimental workflow for evaluating novel ENPP1 inhibitors.
Protocol: ENPP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1. A common method uses a fluorogenic substrate.

  • Objective: To determine the IC₅₀ value of a test compound against recombinant human ENPP1.

  • Principle: Recombinant ENPP1 hydrolyzes a non-fluorescent substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, pN-TMP, or a proprietary fluorogenic substrate) to produce a colored or fluorescent product. The rate of product formation is measured over time. An inhibitor will decrease this rate.

  • Materials:

    • Recombinant human ENPP1 protein.

    • Assay Buffer: e.g., Tris-HCl (pH 7.4), NaCl, MgCl₂, ZnCl₂. The presence of zinc is critical as ENPP1 is a zinc-dependent metalloenzyme.[7]

    • Fluorogenic substrate.

    • Test compounds (dissolved in DMSO).

    • 384-well microplate, black, low-volume.

    • Plate reader with fluorescence detection capabilities.

  • Procedure:

    • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include DMSO-only wells for 'no inhibition' controls and wells with a known potent inhibitor for 'full inhibition' controls.

    • Enzyme Addition: Dilute the recombinant ENPP1 in assay buffer to the desired final concentration. Add the enzyme solution to all wells except for the 'no enzyme' background controls.

    • Incubation: Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Prepare the substrate solution in assay buffer. Add the substrate to all wells to initiate the enzymatic reaction.

    • Kinetic Reading: Immediately place the plate in a pre-warmed plate reader (37°C). Measure the fluorescence signal every 60 seconds for 30-60 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear phase of fluorescence vs. time) for each well.

      • Normalize the data: % Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_DMSO - Rate_background)).

      • Plot % Inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based STING Activation Reporter Assay

This assay determines if ENPP1 inhibition in a cellular context leads to the desired downstream biological effect: activation of the STING pathway.

  • Objective: To measure the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation.

  • Principle: THP-1 Dual™ cells are a human monocytic cell line engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be easily quantified.

  • Materials:

    • THP-1 Dual™ Reporter Cells.

    • Cell culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics).

    • 2'3'-cGAMP.

    • Test compounds.

    • Luciferase detection reagent (e.g., QUANTI-Luc™).

    • 96-well cell culture plate.

    • Luminometer.

  • Procedure:

    • Cell Plating: Seed THP-1 Dual™ cells into a 96-well plate at a density of ~100,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours.

    • STING Agonist Stimulation: Add a sub-maximal concentration of 2'3'-cGAMP to the wells. The concentration should be chosen to elicit a moderate signal, allowing for potentiation by the inhibitor to be clearly observed.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Signal Detection:

      • Collect a sample of the cell culture supernatant from each well.

      • Add the luciferase detection reagent according to the manufacturer's instructions.

      • Measure the luminescence using a luminometer.

    • Data Analysis:

      • Normalize the luminescence signal to the vehicle control.

      • Plot the fold-increase in signal versus the inhibitor concentration to determine the EC₅₀ for STING activation potentiation.

      • A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to ensure the observed effects are not due to compound toxicity.[11]

Conclusion and Future Outlook

The spiropiperidine scaffold represents a highly promising and validated structural class for the development of potent and selective ENPP1 inhibitors. Head-to-head comparisons, such as the one derived from the work of Jeong et al., demonstrate that these compounds achieve nanomolar potency against their target.[9] While subtle structural modifications, like the introduction of a gem-dimethyl group instead of a spirocyclic ring, can fine-tune activity, the overall data confirms the utility of this rigid piperidine core in designing effective inhibitors.

The ultimate goal is to translate these potent molecules into effective cancer therapies. Several ENPP1 inhibitors are now advancing into clinical trials, including RBS2418, TXN10128, and SR-8541A.[3][12] These trials will provide crucial data on the safety and efficacy of ENPP1 inhibition in patients, both as a monotherapy and in combination with other treatments like immune checkpoint blockers.[3][13][14] The spiropiperidine-based inhibitors, with their strong preclinical data and favorable drug-like properties, are well-positioned to contribute to this next wave of innate immune checkpoint blockades, potentially offering new hope for patients with immunologically "cold" tumors.

References

Evaluating the Safety Profile of Novel Spiro[indene-1,4'-piperidine] Derivatives: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[indene-1,4'-piperidine] scaffold is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture can enhance pharmacokinetic properties and improve interaction with biological targets, making it a cornerstone for developing novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] However, as with any novel chemical entity, a rigorous evaluation of the safety profile is paramount before a compound can advance toward clinical consideration.[3][4]

This guide provides a comprehensive framework for the systematic safety and toxicity assessment of new spiro[indene-1,4'-piperidine] analogs. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating system for generating a robust and comparable safety profile. We will detail a tiered approach, from initial in vitro cytotoxicity screens to more complex genotoxicity and in vivo acute toxicity assessments, enabling researchers to benchmark novel derivatives against each other and established standards.

A Tiered Strategy for Preclinical Safety Assessment

The preclinical safety evaluation of a new drug candidate is a stepwise process designed to identify potential hazards early in development.[3][5] This tiered approach maximizes efficiency by using simpler, high-throughput in vitro assays to filter compounds before committing to more resource-intensive in vivo studies. Our evaluation will follow three critical tiers:

  • In Vitro Cytotoxicity: The foundational assessment to determine a compound's intrinsic ability to kill cells.

  • In Vitro Genotoxicity: A crucial screen to identify compounds that may cause genetic damage, a key indicator of potential carcinogenicity.

  • In Vivo Acute Toxicity: The initial whole-organism evaluation to understand systemic effects, identify target organs of toxicity, and establish a preliminary therapeutic window.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies Cytotoxicity Assays (MTT) Cytotoxicity Assays (MTT) Genotoxicity Assays (Ames, Comet) Genotoxicity Assays (Ames, Comet) Cytotoxicity Assays (MTT)->Genotoxicity Assays (Ames, Comet) Proceed if IC50 > Threshold Acute Toxicity (Rodent Model) Acute Toxicity (Rodent Model) Genotoxicity Assays (Ames, Comet)->Acute Toxicity (Rodent Model) Proceed if non-genotoxic Sub-chronic/Chronic Studies Sub-chronic/Chronic Studies Acute Toxicity (Rodent Model)->Sub-chronic/Chronic Studies Establish MTD Start Start->Cytotoxicity Assays (MTT)

Caption: Tiered workflow for preclinical safety evaluation.

Part 1: In Vitro Cytotoxicity Profiling – The First Hurdle

Expertise & Experience: The initial evaluation of cytotoxicity is a critical first step in drug discovery.[6] It provides a quantitative measure of a compound's effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is the standard metric derived from these assays, representing the concentration at which a compound inhibits 50% of cell growth.[6][7] This value is essential for comparing the potency of different derivatives and for determining appropriate concentrations for subsequent, more complex assays. A compound with high target potency but also high cytotoxicity may have a limited therapeutic window.

Featured Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][8] The core principle is the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[8][9] The quantity of formazan produced is directly proportional to the number of viable cells, which can be measured spectrophotometrically.[8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for screening novel Spiro[indene-1,4'-piperidine] derivatives on a relevant human cell line, such as HEK293 (non-cancerous kidney cell) or SH-SY5Y (neuroblastoma cell, relevant for CNS-targeted drugs).

  • Cell Culture & Seeding:

    • Maintain the chosen cell line in appropriate media and conditions (e.g., 37°C, 5% CO2).[6]

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[6]

    • Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of each Spiro[indene-1,4'-piperidine] derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic drug like Doxorubicin).[6]

  • Incubation & Assay:

    • Incubate the plate for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[8]

    • Incubate for an additional 4 hours, allowing formazan crystals to form.[8]

  • Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation & Comparison

The primary output is the IC50 value. This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for Novel Spiro[indene-1,4'-piperidine] Derivatives on HEK293 Cells

Compound IDStructure ModificationIC50 (µM)Selectivity Index (SI)*
SPI-001 Parent Scaffold25.45.1
SPI-002 4'-Fluoro substitution48.29.6
SPI-003 6-Methoxy substitution15.13.0
SPI-004 N-benzyl substitution8.91.8
Reference Drug A (e.g., an approved CNS drug)> 100> 20

*Selectivity Index (SI) is a crucial comparative metric, calculated as IC50 in a normal cell line (e.g., HEK293) divided by the IC50 in a target cancer cell line or the EC50 for target receptor activity. A higher SI is desirable, indicating the compound is more toxic to the target than to normal cells. For this table, a hypothetical target EC50 of 5 µM is assumed for all derivatives.

Interpretation: In this hypothetical dataset, SPI-002 shows the most favorable profile with the highest IC50 (lowest cytotoxicity) and the best selectivity index. SPI-004 is the most cytotoxic and least selective, making it a poor candidate for further development.

Part 2: In Vitro Genotoxicity Assessment – Protecting the Genome

Expertise & Experience: Genotoxicity testing is a non-negotiable step in safety pharmacology. It assesses a compound's potential to damage DNA, which can lead to mutations and carcinogenesis.[10] A positive result in these early screens is a significant red flag. We employ a battery of tests because different assays detect different types of genetic damage. The Ames test screens for gene mutations, while the Comet assay detects DNA strand breaks.[10][11]

Featured Assays: Ames Test & Comet Assay
  • Ames Test (Bacterial Reverse Mutation Test): This assay uses several strains of Salmonella typhimurium with mutations in the gene required to synthesize the amino acid histidine.[12] The bacteria cannot grow on a histidine-free medium. A test compound is considered mutagenic if it causes a reverse mutation, allowing the bacteria to produce histidine and form colonies.[12]

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[11][13] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[13]

Experimental Protocol: Comet Assay
  • Cell Treatment: Expose a relevant cell line (e.g., TK6) to at least four concentrations of the test compound for 3-6 hours, with and without metabolic activation (S9 fraction).[12][14]

  • Slide Preparation: Mix treated cells with low melting point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.

  • Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization & Scoring: Visualize slides using a fluorescence microscope. Score at least 50 cells per sample using imaging software to quantify the percentage of DNA in the comet tail.

G Cell Treatment Cell Treatment Slide Preparation Slide Preparation Cell Treatment->Slide Preparation Embed in agarose Cell Lysis Cell Lysis Slide Preparation->Cell Lysis Remove membranes Electrophoresis Electrophoresis Cell Lysis->Electrophoresis Unwind & separate DNA Staining Staining Electrophoresis->Staining Neutralize & stain Microscopy & Scoring Microscopy & Scoring Staining->Microscopy & Scoring Quantify tail DNA

Caption: Experimental workflow for the Comet Assay.

Data Presentation & Comparison

Table 2: Hypothetical Genotoxicity Profile of Spiro[indene-1,4'-piperidine] Derivatives

Compound IDAmes Test Result (TA98, TA100, TA1535)Comet Assay (% Tail DNA at 10 µM)Genotoxicity Concern
SPI-001 Negative5.8% (Baseline)Low
SPI-002 Negative6.2% (Baseline)Low
SPI-003 Positive in TA98 (+S9)28.5% (Significant Damage)High
SPI-004 Negative15.1% (Moderate Damage)Moderate
Positive Control Positive> 40%High
Vehicle Control Negative< 7%Low

Interpretation: SPI-003 is clearly genotoxic and should be eliminated. SPI-004 shows DNA damage in the Comet assay despite being negative in the Ames test, warranting further investigation into its mechanism.[15][16] SPI-001 and SPI-002 appear non-genotoxic in these assays and are the strongest candidates to move forward.

Part 3: In Vivo Acute Toxicity – The Whole-Organism Response

Expertise & Experience: In vivo studies are essential to understand how a compound behaves in a complex biological system.[17][18] An acute toxicity study is the first in vivo step, typically involving a single high dose or multiple doses over a short period.[17][19] Its primary goals are to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[18][20] This information is critical for designing longer-term sub-chronic and chronic studies and for establishing a safe starting dose for human trials.[5]

Experimental Protocol Outline: Acute Toxicity Study in Rodents
  • Animal Model: Use healthy, young adult mice or rats (e.g., Sprague-Dawley rats), with both sexes represented.

  • Dose Formulation & Administration: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer via the intended clinical route (e.g., oral gavage).

  • Dose Range Finding: Start with a dose escalation study in a small number of animals to identify a range of doses that cause no effects, some toxic effects, and severe toxicity/mortality.

  • Main Study: Administer single doses at three or more logarithmically spaced levels to different groups of animals. Include a vehicle control group.

  • Observation: Monitor animals closely for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, appearance), morbidity, and mortality.[20]

  • Pathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, especially from animals showing signs of toxicity.

Data Presentation & Comparison

Table 3: Hypothetical Acute Oral Toxicity Data in Rats for Lead Candidates

Compound IDMTD (mg/kg)Key Clinical SignsPrimary Target Organs (Histopathology)
SPI-001 500Mild sedation at high doses, reversibleNo significant findings
SPI-002 > 1000No observable adverse effectsNo significant findings
Reference Drug A 750Sedation, ataxiaMild, reversible liver enzyme elevation

Interpretation: SPI-002 demonstrates an excellent acute safety profile with an MTD greater than 1000 mg/kg and no observed adverse effects. SPI-001 is also relatively safe but shows some CNS-related side effects at high doses, which is important to note for a CNS-targeted drug family.

Synthesizing the Safety Profile: A Final Comparison

The ultimate goal is to integrate all data to create a holistic and comparative safety profile. By combining the in vitro and in vivo results, we can rank the novel derivatives and decide which, if any, have a sufficiently safe profile to merit further investment.

Table 4: Integrated Safety Scorecard for Spiro[indene-1,4'-piperidine] Derivatives

Compound IDCytotoxicity (IC50 µM)Genotoxicity ConcernAcute In Vivo Safety (MTD mg/kg)Overall Safety ProfileRecommendation
SPI-001 25.4Low500GoodProceed with caution; monitor CNS effects
SPI-002 48.2Low> 1000ExcellentLead Candidate for Advancement
SPI-003 15.1HighNot TestedUnacceptableTerminate
SPI-004 8.9ModerateNot TestedPoorTerminate

Conclusion

This guide outlines a rigorous, multi-tiered strategy for evaluating the safety of novel Spiro[indene-1,4'-piperidine] derivatives. By systematically assessing cytotoxicity, genotoxicity, and acute in vivo toxicity, researchers can make informed, data-driven decisions. The emphasis on comparative data, as illustrated in the hypothetical tables, is crucial for selecting lead candidates with the highest potential for success and the lowest risk of safety-related attrition in later stages of drug development. Based on this comprehensive evaluation framework, SPI-002 emerges as the superior candidate, demonstrating a clear and compelling safety profile relative to its structural analogs.

References

The Crucible of Discovery: A Comparative Guide to Structure-Activity Relationship Validation in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. A critical juncture in this path is the preclinical validation of the structure-activity relationship (SAR), where the elegant hypotheses of medicinal chemists are put to the ultimate test in complex biological systems. This guide, designed for the discerning researcher, moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, offering a comparative framework for selecting and validating animal models to robustly interrogate your SAR data. We will explore how to design self-validating experimental systems that generate reproducible and translatable data, ensuring that only the most promising candidates advance toward the clinic.

The Imperative of In Vivo Validation: Beyond the Petri Dish

Computational modeling and in vitro assays are indispensable tools in modern drug discovery, enabling the rapid synthesis and screening of compound libraries.[1] However, a petri dish cannot replicate the intricate dance of absorption, distribution, metabolism, and excretion (ADME) that a drug candidate undergoes in a living organism. Furthermore, the complex interplay of a compound with multiple cell types and organ systems, which ultimately determines both its efficacy and its toxicity, can only be observed in vivo. Animal models, therefore, serve as the crucial bridge between benchtop chemistry and clinical reality.[2]

The selection of an appropriate animal model is paramount and hinges on three key types of validity:

  • Construct Validity: How well the model's underlying biological mechanisms mirror the human disease. For instance, a transgenic mouse model expressing a human disease-causing gene would have high construct validity.

  • Face Validity: The extent to which the model phenotypically recapitulates the human condition. A model of anxiety where the animal exhibits behaviors analogous to human anxiety symptoms demonstrates face validity.

  • Predictive Validity: The ability of the model to predict how a drug will perform in humans. This is the ultimate goal of preclinical SAR validation.[2]

No single animal model is perfect, and each possesses its own set of advantages and limitations.[2] A multifactorial approach, often employing a combination of models, is typically the most robust strategy for validating an SAR series.

A Comparative Framework for Animal Model Selection

The choice of animal model is dictated by the therapeutic area and the specific questions being asked. Below, we compare common models across several key disease areas, highlighting their strengths and weaknesses for SAR validation.

Oncology
Animal ModelKey CharacteristicsAdvantages for SAR ValidationDisadvantages for SAR Validation
Xenograft Models Human cancer cell lines or patient-derived tumors implanted into immunodeficient mice.[3][4][5]Relatively inexpensive and easy to establish.[6] Allows for the direct testing of compounds against human cancers.[3]Lack of a functional immune system, which is a major drawback for evaluating immunotherapies.[6] The tumor microenvironment may not fully recapitulate that of human tumors.[5]
Genetically Engineered Mouse Models (GEMMs) Mice with specific genetic alterations that predispose them to developing cancer that more closely mimics the human disease.[4][6]Tumors arise in the correct anatomical location with an intact immune system.[5][7] Allows for the study of tumor initiation and progression.[4]Can be time-consuming and expensive to develop.[6] Tumor development can be variable in terms of latency and penetrance.[6]
Syngeneic Models Mouse tumor cell lines implanted into immunocompetent mice of the same genetic background.Intact immune system allows for the evaluation of immunotherapies. Relatively inexpensive and faster to establish than GEMMs.The tumors are of mouse origin and may not fully reflect the complexity of human cancers.
Neurodegenerative Diseases
Animal ModelKey CharacteristicsAdvantages for SAR ValidationDisadvantages for SAR Validation
Transgenic Mouse Models (e.g., for Alzheimer's or Parkinson's Disease) Mice expressing human genes associated with the disease, leading to the development of relevant pathology.[8]High construct validity, allowing for the study of disease mechanisms.[8] Can be used to assess the ability of compounds to modify disease progression.The full spectrum of human disease pathology and cognitive decline is often not fully replicated.[9][10] Predictive validity for clinical efficacy has been historically poor.[9]
Neurotoxin-Induced Models (e.g., MPTP for Parkinson's) Administration of a neurotoxin to induce specific neuronal cell death.Rapid and reproducible induction of a specific neuropathological feature. Useful for screening compounds for neuroprotective effects.Lacks the progressive nature and complex pathology of the human disease. Does not typically replicate protein aggregation seen in human neurodegenerative diseases.[8]
Inflammatory and Autoimmune Diseases
Animal ModelKey CharacteristicsAdvantages for SAR ValidationDisadvantages for SAR Validation
Carrageenan-Induced Paw Edema (Rat/Mouse) Injection of carrageenan into the paw induces an acute inflammatory response.[9][11][12][13]Simple, rapid, and reproducible model for screening anti-inflammatory compounds.[13]Represents a model of acute inflammation and may not be representative of chronic inflammatory diseases.
Collagen-Induced Arthritis (Mouse/Rat) Immunization with collagen induces an autoimmune response that mimics rheumatoid arthritis.Gold-standard model for rheumatoid arthritis with good predictive validity for some classes of drugs.The disease induction and progression can be variable.
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) Immunization with myelin proteins induces an autoimmune response that mimics multiple sclerosis.Well-established model for studying the pathogenesis of multiple sclerosis and for testing potential therapeutics.The clinical course and pathology can vary depending on the mouse strain and the specific protocol used.

The Workflow of In Vivo SAR Validation: A Step-by-Step Approach

A well-designed in vivo SAR validation study follows a logical progression, integrating pharmacokinetic and pharmacodynamic assessments to provide a comprehensive understanding of a compound's in vivo behavior.

SAR_Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics (PK) cluster_2 Phase 3: In Vivo Efficacy (Pharmacodynamics - PD) cluster_3 Phase 4: Preliminary Toxicology in_vitro In Vitro Potency & Selectivity single_dose_pk Single Ascending Dose PK in Rodents in_vitro->single_dose_pk Candidate Selection met_stability Metabolic Stability met_stability->single_dose_pk pk_pd_modeling PK/PD Modeling single_dose_pk->pk_pd_modeling Data Analysis efficacy_model Proof-of-Concept Efficacy Model pk_pd_modeling->efficacy_model Dose Selection dose_response Dose-Response & SAR Correlation efficacy_model->dose_response Iterative SAR tox_screen Early Toxicology Screening dose_response->tox_screen Lead Candidate

Caption: A generalized workflow for in vivo SAR validation.

Experimental Protocols: A Guide to Key Assays

The following are detailed, step-by-step methodologies for commonly employed in vivo assays for SAR validation. Adherence to rigorous, standardized protocols is essential for generating reproducible data. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a crucial framework for ensuring the transparent reporting of in vivo studies.[11][14][15][16][17]

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

Objective: To assess the acute anti-inflammatory activity of a compound series.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Pletysmometer

  • Test compounds and vehicle

  • Standard drug (e.g., Indomethacin, 5 mg/kg)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds, vehicle, or standard drug via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[11][13]

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[11][13]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Tail-Cuff Method for Blood Pressure Measurement in Mice (Cardiovascular)

Objective: To non-invasively measure systolic and diastolic blood pressure in conscious mice.

Materials:

  • Tail-cuff blood pressure measurement system (e.g., CODA)

  • Mouse restrainers

  • Warming platform

Procedure:

  • Acclimatize the mice to the restrainers and the procedure for 5-7 consecutive days before the actual measurement to minimize stress-induced blood pressure variations.[14]

  • Place the mouse in the appropriate-sized restrainer on a warming platform maintained at 30-35°C to ensure adequate blood flow to the tail.[18]

  • Position the tail cuff and sensor on the base of the tail.[16]

  • Allow the mouse to acclimate in the setup for 5-10 minutes.

  • Initiate the measurement protocol on the system, which typically involves a series of automated cuff inflation and deflation cycles.[14]

  • Record the systolic and diastolic blood pressure readings. It is recommended to take multiple readings and average them for each animal.

Data Presentation: Unveiling the SAR Through Comparative Analysis

The clear and concise presentation of data is crucial for interpreting SAR and making informed decisions. Tables are an effective way to summarize and compare key parameters across a compound series.

Table 1: In Vivo Efficacy and Pharmacokinetic Profile of a Hypothetical Kinase Inhibitor Series in a Mouse Xenograft Model
CompoundIn Vitro IC50 (nM)Tumor Growth Inhibition (%) @ 50 mg/kg, p.o.Cmax (µM)AUC (µM*h)
Lead-1 50351.26.8
Analogue-1a 25552.515.2
Analogue-1b 150100.52.1
Analogue-1c 30653.118.5
Standard Drug 10704.025.0

The Future of In Vivo SAR Validation: Emerging Models and Technologies

The field of in vivo SAR validation is continually evolving, with the development of more sophisticated and higher-throughput models.

  • Zebrafish Larvae: The optical transparency and rapid development of zebrafish larvae make them an attractive model for high-throughput in vivo screening of compound libraries.[1][10][19][20] Their small size also allows for a significant reduction in the amount of compound required for testing.

  • Humanized Mice: The engraftment of human tissues or the introduction of human genes into mice is creating more predictive models, particularly in the fields of immunology and oncology.

  • Advanced Imaging Techniques: Non-invasive imaging modalities such as PET, MRI, and bioluminescence imaging are enabling the real-time monitoring of drug distribution, target engagement, and therapeutic response in living animals.

Conclusion: A Commitment to Rigor and Reproducibility

The validation of structure-activity relationships in animal models is a cornerstone of preclinical drug discovery. By embracing a scientifically rigorous and ethically sound approach to in vivo research, we can enhance the predictive value of our preclinical data and increase the likelihood of translating promising chemical matter into life-changing medicines. The principles of comparative model selection, robust experimental design, and transparent data reporting, as championed by the ARRIVE guidelines, are not merely best practices; they are essential for the integrity and success of our collective endeavor to improve human health.

References

A Comparative Analysis of Conformational Rigidity: Spiro[indene-piperidine] versus Acyclic and Monocyclic Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Rigidity in Drug Design

In the landscape of medicinal chemistry, the piperidine ring is a scaffold of immense value, forming the structural core of numerous approved therapeutic agents.[1] Its prevalence stems from its saturated, six-membered heterocyclic structure, which allows for versatile three-dimensional arrangements of pharmacophoric groups to engage with biological targets. However, the inherent conformational flexibility of the piperidine ring, primarily its ability to undergo rapid chair-to-chair interconversion, can be a double-edged sword. While this flexibility allows the molecule to adapt to a binding pocket, it comes at an entropic cost upon binding, potentially reducing affinity.[2]

Consequently, a key strategy in modern drug design is the principle of conformational restriction .[2][3] By designing molecules with reduced flexibility, we can "pre-organize" them into a bioactive conformation, thereby minimizing the entropic penalty of binding and often leading to enhanced potency and selectivity.[2] This guide provides an in-depth comparison of the rigidity of a highly constrained spirocyclic system, spiro[indene-piperidine] , with several common, more flexible piperidine derivatives: N-methylpiperidine , 4-phenylpiperidine , and the diastereomeric pair, cis- and trans-2,6-dimethylpiperidine . Through a combination of experimental and computational methodologies, we will elucidate and quantify the profound impact of the spiro-fusion on conformational stability.

The Molecules Under Investigation: A Structural Rationale for Rigidity

The degree of rigidity in a piperidine derivative is dictated by the nature and substitution pattern of the atoms attached to the ring. The compounds selected for this guide represent a clear gradient of conformational freedom.

  • N-Methylpiperidine: This simple derivative serves as a baseline for piperidine flexibility. The piperidine ring readily undergoes chair-to-chair inversion, and the N-methyl group can exist in either an axial or equatorial position. The equatorial conformer is generally more stable.[4][5][6]

  • 4-Phenylpiperidine: As the parent structure for many opioid analgesics, its conformational landscape is well-studied.[7][8][9][10][11] The phenyl group can occupy either an equatorial or axial position, with the equatorial conformation being preferred. The energy barrier for ring inversion remains relatively low, allowing for significant conformational dynamism.

  • Cis- and Trans-2,6-Dimethylpiperidine: These isomers introduce steric constraints that influence the ring's conformational preference. The cis-isomer exists predominantly in a chair conformation with both methyl groups equatorial to minimize steric strain.[12][13] The trans-isomer is forced to have one methyl group axial and one equatorial, leading to a different energetic profile. While more constrained than N-methylpiperidine, ring inversion is still possible.

  • Spiro[indene-piperidine]: This molecule represents a significant leap in rigidity. The piperidine ring is fused to an indene system through a shared quaternary carbon atom (the spiro center).[14][15][16][17] This spirocyclic fusion physically locks the piperidine ring, severely restricting the classic chair-to-chair interconversion. The inherent rigidity of this system is expected to dramatically reduce the number of accessible low-energy conformations.[17]

G cluster_0 Experimental Workflow crystal Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal->data_collection refinement Structure Solution & Refinement data_collection->refinement analysis B-factor Extraction & Analysis refinement->analysis G cluster_MD Molecular Dynamics Workflow prep System Preparation & Parameterization equil Minimization & Equilibration prep->equil prod Production MD Simulation (100 ns) equil->prod analysis_md Trajectory Analysis (RMSD, RMSF) prod->analysis_md

References

Validating the Antifolate Mechanism of Novel Spiropiperidines for Antileishmanial Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Folate Lifeline of Leishmania

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The parasite's survival and proliferation are intrinsically linked to its ability to maintain a steady supply of reduced folates, which are essential cofactors for the biosynthesis of nucleotides and certain amino acids.[1] Unlike their mammalian hosts, Leishmania parasites possess a unique folate metabolic pathway, making it an attractive target for selective chemotherapy.[1][2] Key enzymes in this pathway, dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1), are critical for the regeneration of tetrahydrofolate, the active form of folate.[2] Inhibition of these enzymes leads to a depletion of the folate pool, ultimately resulting in parasite death.[3] Recently, a novel class of spiropiperidine derivatives has emerged as potent antileishmanial agents, with preliminary evidence suggesting an antifolate mechanism of action.[4] This guide provides a comprehensive analysis of the experimental data validating this mechanism, compares the performance of these novel compounds with established antifolates, and offers detailed protocols for key validation experiments.

Comparative Performance of Antileishmanial Spiropiperidines

A recent study by Mohamed et al. (2022) identified two lead spiropiperidine compounds, designated as 8a and 9a , with remarkable in vitro activity against Leishmania major, the causative agent of cutaneous leishmaniasis.[4] The table below summarizes their performance in comparison to the standard antileishmanial drug miltefosine and the classical antifolate methotrexate.

CompoundLeishmania major Promastigote IC₅₀ (µM)Leishmania major Amastigote IC₅₀ (µM)VERO Cell CC₅₀ (µM)Selectivity Index (Amastigote)
Spiropiperidine 8a 0.410.89> 100> 112.4
Spiropiperidine 9a 0.540.50> 100> 200
Miltefosine 4.218.0827.63.4
Methotrexate 22.2 (L. tropica)Not Reported--

Data for spiropiperidines 8a, 9a, and miltefosine are from Mohamed et al. (2022) against L. major.[4] Methotrexate data is against L. tropica promastigotes.[4] The selectivity index is calculated as CC₅₀ / Amastigote IC₅₀. A higher selectivity index indicates greater selectivity for the parasite over mammalian cells.

The data clearly demonstrates the superior potency and selectivity of the spiropiperidine compounds, particularly 9a , which exhibits sub-micromolar activity against the clinically relevant amastigote stage and a selectivity index significantly higher than that of miltefosine.[4]

Experimental Validation of the Antifolate Mechanism

The hypothesis that these spiropiperidines exert their antileishmanial effect through an antifolate mechanism was primarily validated using a parasite rescue assay. This foundational experiment is crucial for identifying compounds that target the folate pathway.

Folic and Folinic Acid Rescue Assay

The principle behind this assay is that if a compound's activity is due to the inhibition of the folate pathway, then supplementing the growth medium with downstream products of this pathway, such as folic acid or folinic acid, should rescue the parasites from the drug's lethal effects.

  • Parasite Culture: Cultivate Leishmania major promastigotes in standard M199 medium supplemented with 10% fetal bovine serum (FBS) to a mid-logarithmic growth phase.

  • Compound Preparation: Prepare stock solutions of the test compounds (spiropiperidines 8a and 9a) and a positive control antifolate (e.g., trimethoprim) in dimethyl sulfoxide (DMSO).

  • Assay Setup:

    • In a 96-well plate, seed Leishmania major promastigotes at a density of 1 x 10⁶ cells/mL.

    • To designated wells, add the test compounds at a concentration of 2x their predetermined IC₅₀ values.

    • To a subset of these wells, add folic acid or folinic acid to a final concentration of 100 µM.

    • Include control wells with parasites alone, parasites with DMSO (vehicle control), and parasites with folic/folinic acid alone.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Determine parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each condition relative to the vehicle control. A significant reversal of growth inhibition in the presence of folic or folinic acid indicates an antifolate mechanism.

In the study by Mohamed et al. (2022), the antileishmanial activity of compounds 8a and 9a was significantly reversed in the presence of both folic and folinic acid, with parasite growth returning to levels comparable to the untreated controls.[4] This provides strong evidence that these spiropiperidines indeed target the folate pathway.

Direct Enzyme Inhibition Assays

To further validate the specific molecular targets within the folate pathway, direct enzymatic assays using purified recombinant Leishmania DHFR and PTR1 are essential. While specific inhibitory data for spiropiperidines 8a and 9a on these enzymes is not yet published, the following protocols outline the standard methodology for such investigations.

This assay spectrophotometrically measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT.

    • Recombinant Leishmania DHFR-TS.

    • Dihydrofolate (DHF).

    • NADPH.

    • Test compounds (spiropiperidines) and a known DHFR inhibitor (e.g., methotrexate) as a positive control.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, NADPH (final concentration ~100 µM), and the test compound at various concentrations.

    • Add the recombinant Leishmania DHFR-TS enzyme and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding DHF (final concentration ~50 µM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Similar to the DHFR assay, the PTR1 assay also monitors the oxidation of NADPH at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, pH 6.0.

    • Recombinant Leishmania PTR1.

    • Biopterin or Folic Acid (as substrate).

    • NADPH.

    • Test compounds and a known PTR1 inhibitor.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, combine the assay buffer, NADPH (final concentration ~250 µM), and the test compound at various concentrations.

    • Add the recombinant Leishmania PTR1 enzyme and incubate for 15-20 minutes at room temperature.

    • Start the reaction by adding the substrate (biopterin or folic acid, final concentration ~25 µM).

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities and determine the IC₅₀ values as described for the DHFR assay.

In Silico Docking Studies: Visualizing the Interaction

Molecular docking studies performed by Mohamed et al. (2022) provide further support for the proposed mechanism, suggesting that the spiropiperidine scaffold can favorably bind to the active site of Leishmania major PTR1 (LmPTR1).[4] These computational models predict key interactions between the compounds and amino acid residues within the enzyme's active site, rationalizing their inhibitory potential.

Visualizing the Experimental Workflow and Pathway

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the folate pathway in Leishmania and the experimental workflow for validating the antifolate mechanism.

Leishmania_Folate_Pathway cluster_host Host Cell cluster_leishmania Leishmania Parasite cluster_inhibition Inhibition Folate_host Folate Folate_transporter Folate/Biopterin Transporters Folate_host->Folate_transporter Uptake Folate_parasite Folate Folate_transporter->Folate_parasite DHF Dihydrofolate (DHF) Folate_parasite->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR_TS DHFR-TS PTR1 PTR1 Nucleotide_synthesis Nucleotide & Amino Acid Synthesis THF->Nucleotide_synthesis DHFR_TS->THF PTR1->THF Spiropiperidines Spiropiperidines Spiropiperidines->DHFR_TS Spiropiperidines->PTR1 Methotrexate Methotrexate Methotrexate->DHFR_TS

Caption: The Leishmania folate pathway and points of inhibition.

Antifolate_Validation_Workflow start Identify Potent Antileishmanial Compound (Spiropiperidine) rescue_assay Folic/Folinic Acid Rescue Assay start->rescue_assay mechanism_hypothesis Hypothesize Antifolate Mechanism rescue_assay->mechanism_hypothesis enzyme_assays Enzyme Inhibition Assays (DHFR & PTR1) mechanism_hypothesis->enzyme_assays If rescued lead_optimization Lead Optimization mechanism_hypothesis->lead_optimization If not rescued, explore other mechanisms target_validation Validate Specific Molecular Targets enzyme_assays->target_validation target_validation->lead_optimization in_silico In Silico Docking Studies in_silico->target_validation

Caption: Experimental workflow for validating an antifolate mechanism.

Conclusion and Future Directions

Future research should focus on obtaining direct experimental evidence of enzyme inhibition by performing kinetic studies with purified recombinant Leishmania DHFR and PTR1. This will not only definitively confirm the molecular targets but also provide valuable structure-activity relationship data to guide the rational design of even more potent and selective second-generation spiropiperidine-based antifolates.

References

A Comparative Guide to the Synthetic Routes of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The deliberate incorporation of three-dimensional (3D) structural motifs into molecular design is a cornerstone of modern drug discovery. Among these, spirocyclic scaffolds—systems where two rings share a single atom—have garnered immense interest.[1][2] Their rigidified conformations allow for precise vectoral presentation of substituents into protein binding pockets, often leading to enhanced potency and selectivity.[1][3] Furthermore, the introduction of an sp³-rich spirocenter can improve physicochemical properties such as solubility while decreasing metabolic liability, addressing key challenges in the development of oral therapeutics.[2][4]

The increasing prevalence of spirocycles in approved drugs, with half of them approved in the 21st century, underscores their significance.[1][5][6] This guide provides a comparative analysis of the principal synthetic strategies for constructing these valuable scaffolds, offering researchers and drug development professionals a robust framework for strategic decision-making. We will delve into the mechanistic underpinnings, comparative performance, and practical execution of key methodologies, from classic intramolecular cyclizations to modern catalytic approaches.

Intramolecular Cyclization Strategies

The formation of a spirocycle by connecting a tether to a pre-existing ring is one of the most direct and established approaches. The choice of the key bond-forming reaction defines the specific strategy, with alkylations, condensations, and radical cyclizations being the most prominent.

Causality and Mechanistic Insight

Intramolecular strategies rely on a tethered precursor designed to bring the reactive termini into proximity, thus favoring the desired cyclization over intermolecular side reactions. The choice between an ionic or radical pathway dictates the required functional groups and reaction conditions.

  • Intramolecular Alkylation/Condensation: This approach typically involves a nucleophilic center (e.g., an enolate) on one side of the tether and an electrophilic center (e.g., an alkyl halide or carbonyl group) on the other. The classic Robinson Annulation , for instance, combines a Michael addition with an intramolecular aldol condensation to build a six-membered ring onto an existing cyclic ketone, forming a spiro[5.5] system. The causality lies in the sequential generation of nucleophilic and electrophilic partners within the same molecule under basic or acidic conditions.

  • Radical Cyclization: These methods generate a radical species that subsequently adds to an unsaturated bond (e.g., an alkene or alkyne) within the same molecule.[7] A key advantage is the ability to form bonds under neutral conditions, tolerating a wider range of functional groups. Recent advancements have utilized radical addition followed by intramolecular cyclization and ring-opening cascades to produce highly complex spirocyclic compounds.[8][9][10]

Intramolecular_Cyclization cluster_0 General Workflow cluster_1 Example: Robinson Annulation Start Cyclic Precursor with Reactive Tether Intermediate Key Intermediate (e.g., Enolate, Radical) Start->Intermediate Activation (Base, Initiator) Product Spirocyclic Product Intermediate->Product Intramolecular Attack Cyclopentanone Cyclopentanone Enolate Michael_Adduct Michael Adduct Cyclopentanone->Michael_Adduct Michael Add. MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Adduct Spiro_Intermediate Spiro-Diketone (via Aldol Condensation) Michael_Adduct->Spiro_Intermediate Intramol. Aldol Cycloaddition cluster_0 General [3+2] Cycloaddition Workflow Dipole_Precursor 1,3-Dipole Precursor (e.g., Isatin + Proline) Dipole Azomethine Ylide (1,3-Dipole) Dipole_Precursor->Dipole In-situ Generation Transition_State Concerted Transition State Dipole->Transition_State Dipolarophile Dipolarophile (e.g., Maleimide) Dipolarophile->Transition_State Product Spiro-pyrrolidine Product Transition_State->Product Cyclization Catalysis_Workflow cluster_0 Transition Metal Catalysis (e.g., Pd) Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition Complex Pd0->Ox_Add Substrate_Pd Aryl Halide Substrate Substrate_Pd->Ox_Add Insertion Migratory Insertion Ox_Add->Insertion Alkene Product_Pd Spiro-Pd Complex Insertion->Product_Pd C-H Activation or Heck Cyclization Product_Pd->Pd0 Reductive Elimination Product_Out Spirocyclic Product Product_Pd->Product_Out

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Spiro[indene-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of research compounds like Spiro[indene-1,4'-piperidine] is not merely a regulatory hurdle; it is a fundamental aspect of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Characterization: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal method. Spiro[indene-1,4'-piperidine] and its common salt form, Spiro[indene-1,4'-piperidine] hydrochloride, are classified with several key hazards according to the Globally Harmonized System (GHS).[1]

The causality here is direct: the compound's potential to cause harm if ingested, inhaled, or through contact dictates that it cannot be treated as common waste.[2] Its irritant properties necessitate containment to protect personnel, and its classification as a hazardous substance places it under the purview of environmental regulations like the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4]

Table 1: GHS Hazard Profile for Spiro[indene-1,4'-piperidine] Derivatives

Hazard Classification GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][2]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[2]

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2] |

The Core Principle: Segregation and Containment

In a dynamic research environment, the most critical control point for chemical waste is at the moment of its generation. The principle of segregation is paramount to prevent unintended chemical reactions and to ensure that waste is directed to the correct disposal stream.[5] Mixing hazardous waste with non-hazardous waste is not only a compliance violation but also unnecessarily increases the volume of regulated waste and associated disposal costs.[6]

Protocol for Waste Segregation and Containment
  • Designate a Satellite Accumulation Area (SAA): Establish a specific area in the laboratory where hazardous waste will be collected. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Use Compatible Waste Containers: Collect all waste containing Spiro[indene-1,4'-piperidine] in a designated, leak-proof container with a tightly sealing lid.[5] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Label Immediately and Clearly: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Spiro[indene-1,4'-piperidine]".[7] The label should also include the date when waste was first added (the accumulation start date).

  • Segregate Waste Streams:

    • Solid Waste: Unused or expired pure compound, and consumables heavily contaminated (e.g., weighing paper, gloves with visible powder) should be placed in a designated solid waste container.

    • Liquid Waste: Solutions containing Spiro[indene-1,4'-piperidine] should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless confirmed to be compatible.

    • Sharps: Needles or other contaminated sharps must be placed in a puncture-proof sharps container designated for hazardous chemical waste.[7]

Step-by-Step Disposal and Decontamination Procedures

The following workflow provides a systematic approach from waste generation to final disposal, ensuring compliance and safety at each stage.

Step 1: Waste Classification

Based on the GHS data, any material containing Spiro[indene-1,4'-piperidine] must be classified as hazardous chemical waste.[1][2] It should never be disposed of down the drain or in regular trash.[7][8]

Step 2: Collection and Accumulation

Collect waste as described in the segregation protocol above. Keep waste containers closed at all times except when adding waste. Ensure the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons for a single waste stream).

Step 3: Final Disposal Route

The universally accepted and most effective disposal method for organic pharmaceutical compounds like this is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[9] This method ensures the complete thermal destruction of the molecule, preventing its release into the environment.[9] Your institution's Environmental Health & Safety (EHS) office will coordinate the pickup and transport of the waste with a certified vendor.

Step 4: Decontamination of Empty Containers

An "empty" container that held Spiro[indene-1,4'-piperidine] must be properly decontaminated before being disposed of as non-hazardous waste. The standard procedure is a triple rinse.[7][8]

  • First Rinse: Rinse the container with a suitable solvent (e.g., methanol or acetone) that readily dissolves the compound. Pour the rinsate into your designated hazardous liquid waste container.

  • Second & Third Rinses: Repeat the rinsing process two more times, collecting all rinsate as hazardous waste.[7]

  • Final Disposal: After the triple rinse, the container can be considered decontaminated. Deface the original label and dispose of it in the appropriate recycling or general waste bin, as per your facility's guidelines.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Work under a chemical fume hood if possible.[2]

  • Don PPE: At a minimum, wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[8]

  • Contain and Absorb: For a solid spill, carefully sweep or shovel the material into a waste container without creating dust.[2] For a liquid spill, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or dry lime.[10]

  • Collect Waste: Use non-sparking tools to collect the absorbed material and place it in a labeled hazardous waste container.[8][10]

  • Decontaminate Area: Clean the spill area thoroughly with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing Spiro[indene-1,4'-piperidine].

G Spiro[indene-1,4'-piperidine] Disposal Workflow cluster_0 Spiro[indene-1,4'-piperidine] Disposal Workflow cluster_1 Spiro[indene-1,4'-piperidine] Disposal Workflow cluster_2 Spiro[indene-1,4'-piperidine] Disposal Workflow cluster_3 Spiro[indene-1,4'-piperidine] Disposal Workflow A Waste Generation (Pure compound, solution, contaminated item) C Is the material a sharp? A->C B Is the container empty? D Triple Rinse Container with Appropriate Solvent B->D Yes H Collect in Labeled Hazardous Waste Container (Solid or Liquid as appropriate) B->H No C->B No G Place in Puncture-Proof Hazardous Sharps Container C->G Yes E Collect Rinsate as Hazardous Liquid Waste D->E F Dispose of Decontaminated Container as Non-Hazardous D->F I Store in Satellite Accumulation Area E->I G->I H->I J Arrange Pickup by EHS / Certified Vendor I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Decision workflow for proper segregation and disposal of Spiro[indene-1,4'-piperidine] waste.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety and responsibility. Proper chemical waste management is a direct reflection of scientific excellence, protecting you, your colleagues, and the environment we all share.

References

Operational Guide: Personal Protective Equipment for Handling Spiro[indene-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of Spiro[indene-1,4'-piperidine] (CAS No. 33042-66-9).[1] As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers and the integrity of our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and deep operational understanding. The recommendations herein are synthesized from available safety data for the compound's hydrochloride salt and foundational principles of handling nitrogenous heterocyclic compounds.[2][3]

Hazard Assessment and Risk Analysis: Understanding the Compound

While comprehensive toxicological data for Spiro[indene-1,4'-piperidine] is not extensively published, the available information for its hydrochloride salt provides a clear and actionable safety profile.[2][4] The core structure, containing both an indene and a piperidine moiety, suggests a need for caution, as piperidine itself is a corrosive, flammable, and toxic substance.[5][6] Therefore, we must operate under the principle that the free base presents hazards comparable to its salt form.

The primary routes of occupational exposure are inhalation of dust particles, direct skin (dermal) contact, eye contact, and accidental ingestion. The GHS classifications for the hydrochloride salt, which inform our PPE strategy, are summarized below.[2][4][7]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This hazard profile dictates a stringent approach to PPE, focusing on preventing inhalation of aerosols or dust and eliminating any possibility of skin or eye contact.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment is the final and critical barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with more effective control measures. This hierarchy prioritizes the most effective safety interventions.

cluster_Controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Last line of defense) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Core PPE Requirements for Spiro[indene-1,4'-piperidine]

Based on the hazard assessment, the following PPE is mandatory for all routine handling of Spiro[indene-1,4'-piperidine] in solid or solution form.

Engineering Controls: The Primary Barrier

All manipulations of Spiro[indene-1,4'-piperidine] that could generate dust or aerosols—including weighing, reconstitution, and transfers—must be performed within a certified chemical fume hood.[8] This is non-negotiable and serves as the most critical control to prevent respiratory exposure.

Body and Hand Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required at all times.[9]

  • Gloves: Nitrile gloves are the minimum requirement for handling. Given the skin irritation hazard, double-gloving is strongly recommended, especially during liquid transfers or when handling larger quantities.[8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and sprays.[7][9]

  • Face Shield: When handling larger volumes (>100 mL) of a solution or performing any operation with a heightened splash risk, a face shield must be worn in addition to chemical splash goggles.[9][10] A face shield alone does not provide adequate eye protection.[9]

Respiratory Protection

When used inside a certified fume hood, respiratory protection is typically not required. However, it becomes essential in specific scenarios:

  • Spill Cleanup: For any spill outside of a fume hood, respiratory protection is mandatory.

  • Engineering Control Failure: If a fume hood is not available or malfunctioning, work with this compound must not proceed.

  • Type of Respirator: For cleaning up powder spills, a half-mask or full-face respirator with P100 (HEPA) particulate filters is required.[11][12] An N95 mask may be sufficient for minor dust exposure but a respirator offers a higher protection factor.[11]

Procedural Guidance: PPE Donning and Doffing

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles/ Face Shield d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves (turn inside out) f2 2. Goggles/ Face Shield f1->f2 f3 3. Lab Coat (turn inside out) f2->f3 f4 4. Respirator (if used) f3->f4

Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.

Step-by-Step Protocol: Weighing Solid Compound
  • Preparation: Ensure the chemical fume hood is operational. Decontaminate the balance and surrounding surfaces.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling: Place a weigh boat on the analytical balance inside the fume hood. Carefully use a clean spatula to transfer the desired amount of Spiro[indene-1,4'-piperidine]. Avoid any actions that could create airborne dust.

  • Cleanup: Close the primary container tightly. Gently wipe the spatula and any contaminated surfaces with a solvent-dampened towel (e.g., ethanol or isopropanol). Dispose of the towel and weigh boat as solid hazardous waste.

  • Doff PPE: Follow the doffing sequence before leaving the laboratory. Wash hands thoroughly with soap and water.[7]

Emergency Protocols and Disposal

Spill Response

Your response must be dictated by the scale of the spill.

Spill SizeLocationRequired PPEAction
Small (<1 g solid, <10 mL solution)Inside Fume HoodStandard Lab PPEAbsorb liquids with a chemical absorbent pad or cover solids with the same. Wipe the area clean. Place all materials in a sealed hazardous waste bag.
Large (>1 g solid, >10 mL solution)Any LocationFull PPE: Double gloves, goggles, face shield, respiratorEvacuate the immediate area.[8][13] Alert laboratory supervisor and EHS. Restrict access. Trained personnel should perform the cleanup following established institutional protocols.
Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[13]

Decontamination and Waste Disposal

All materials that come into contact with Spiro[indene-1,4'-piperidine] must be treated as hazardous waste.[14]

  • Contaminated PPE: Disposable gloves, coats, and other items must be placed in a designated, sealed hazardous waste container.[14]

  • Solid Waste: Unused compound, contaminated weigh boats, and absorbent materials must be collected in a clearly labeled, sealed container for solid hazardous waste.[8]

  • Liquid Waste: Solutions containing the compound must be collected in a designated, labeled container for hazardous liquid waste. Do not pour down the drain.[5][8]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department via a licensed hazardous waste contractor, likely requiring high-temperature incineration.[6][14]

By adhering to these protocols, researchers can confidently and safely work with Spiro[indene-1,4'-piperidine], ensuring both personal safety and environmental compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[indene-1,4'-piperidine]
Reactant of Route 2
Spiro[indene-1,4'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.